molecular formula C6H11NO3S B1618249 N-Acetyl-DL-homocysteine CAS No. 55585-92-7

N-Acetyl-DL-homocysteine

Cat. No.: B1618249
CAS No.: 55585-92-7
M. Wt: 177.22 g/mol
InChI Key: REYLLNRLWCBKCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetyl-DL-homocysteine is a useful research compound. Its molecular formula is C6H11NO3S and its molecular weight is 177.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-acetamido-4-sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c1-4(8)7-5(2-3-11)6(9)10/h5,11H,2-3H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYLLNRLWCBKCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10970927
Record name N-(1-Hydroxyethylidene)homocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55585-92-7
Record name N-Acetylhomocysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55585-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-Homocysteine, N-acetyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055585927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxyethylidene)homocysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetyl-DL-homocysteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.267
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Mechanistic Divergence: N-Acetyl-DL-homocysteine vs. N-Acetylcysteine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Scientists

Executive Summary

This guide provides a rigorous technical comparison between N-acetylcysteine (NAC) and N-Acetyl-DL-homocysteine (ADLHC) . While both compounds share the N-acetyl-L-amino acid pharmacophore and function as thiol-based antioxidants, their utility in drug development diverges sharply at the metabolic level.

The Core Thesis: NAC functions primarily as a biosynthetic prodrug for Glutathione (GSH), leveraging the safe metabolic integration of L-Cysteine. In contrast, ADLHC acts as a chemical analogue that liberates Homocysteine (Hcy). Despite potential direct scavenging similarities, ADLHC carries a "metabolic liability" (hyperhomocysteinemia) that restricts its therapeutic window compared to NAC.

Part 1: Physicochemical Basis of Antioxidant Action

To understand the functional difference, we must first isolate the chemical reactivity of the thiol (-SH) moiety in both molecules.

1.1 The Thiol pKa and Nucleophilicity

The antioxidant capacity of a thiol is dictated by its pKa. At physiological pH (7.4), the thiolate anion (


) is the active nucleophile that scavenges oxidants (e.g., 

,

).
  • N-Acetylcysteine (NAC): The acetylation of the amino group removes the zwitterionic character found in Cysteine. This raises the pKa of the thiol group to approximately 9.5 .

    • Consequence: At pH 7.4, NAC is largely protonated (

      
      ) and less reactive as a direct scavenger compared to free Cysteine (pKa ~8.3) or Glutathione (pKa ~8.8).
      
  • This compound (ADLHC): Homocysteine has an additional methylene group (

    
    ) in the side chain.
    
    • Consequence: The steric and electronic effects of the longer chain generally result in a pKa slightly higher or comparable to NAC. Like NAC, it is a poor direct scavenger at neutral pH compared to specialized thiols (e.g., N-acetylcysteine amide).

1.2 The Stereochemistry Factor (The "DL" Problem)

The "DL" designation in ADLHC indicates a racemic mixture (50% L-isomer, 50% D-isomer).

  • Enzymatic Specificity: Mammalian Acylase I , responsible for deacetylating these compounds to release the active amino acid, is highly stereospecific for L-isomers .

  • Pharmacokinetic Impact:

    • L-isomer: Deacetylated to Homocysteine (active/metabolized).

    • D-isomer: Poor substrate.[1] Likely excreted unchanged via kidneys or metabolized by D-amino acid oxidase (DAAO) in the kidney/brain, potentially generating

      
       as a byproduct—a counterproductive effect for an antioxidant.
      
Part 2: Metabolic Fate & Signaling Pathways

This section details the critical divergence. NAC feeds a "Survival Pathway," while ADLHC feeds a potentially "Toxic Pathway."

2.1 Visualization of Metabolic Divergence

The following Graphviz diagram illustrates the parallel but divergent processing of both compounds.

MetabolicDivergence NAC N-Acetyl-L-Cysteine (NAC) Cys L-Cysteine NAC->Cys Deacetylation (Acylase I) ADLHC N-Acetyl-L-Homocysteine (From ADLHC) Hcy Homocysteine (Risk Factor) ADLHC->Hcy Deacetylation (Acylase I) GSH Glutathione (GSH) (Major Antioxidant) Cys->GSH Biosynthesis (Rate Limiting) Hcy->Cys Transsulfuration (Requires B6) Met Methionine Hcy->Met Remethylation (Requires B12/Folate) CBS Cystathionine beta-synthase Hcy->CBS Substrate Risk ROS Generation / Endothelial Damage Hcy->Risk Accumulation GSSG GSSG (Oxidized) GSH->GSSG ROS Scavenging CBS->Cys Flux Control

Figure 1: Metabolic divergence showing NAC as a direct GSH precursor versus ADLHC as a Homocysteine source. Note the dependency of ADLHC on Transsulfuration (CBS) to contribute to the GSH pool.

2.2 Mechanism of Action Analysis[2]
FeatureN-Acetylcysteine (NAC)This compound (ADLHC)
Primary Mechanism GSH Precursor. Deacetylated to Cys, which is the rate-limiting substrate for Glutathione synthesis.Thiol Donor / Hcy Precursor. Deacetylated to Homocysteine.
Direct Scavenging Weak at pH 7.4. Effective against hypochlorous acid (HOCl) and hydroxyl radicals (

).
Similar to NAC.[3][4][5][6][7][8] Thiolactone form (Citiolone) has specific radioprotective properties.
Metabolic Risk Low. Cysteine is tightly regulated.High. Generates Homocysteine.[9] If Transsulfuration (CBS enzyme) is impaired, Hcy accumulates, causing oxidative stress.
Stereoisomerism Usually supplied as pure L-NAC.Supplied as DL-mix. D-isomer adds renal load without antioxidant benefit.
Part 3: Experimental Protocols for Comparative Validation

To empirically verify the mechanisms described above, the following self-validating experimental workflows are recommended.

3.1 Protocol A: Chemical Thiol Quantification (DTNB Assay)

Objective: Determine if ADLHC provides equivalent reducing equivalents to NAC in a cell-free system.

Reagents:

  • Buffer: 0.1 M Tris-HCl, pH 8.0, containing 1 mM EDTA (EDTA is critical to prevent metal-catalyzed auto-oxidation of the thiols).

  • DTNB (Ellman’s Reagent): 4 mg/mL in Methanol.

  • Test Compounds: 1 mM NAC and 1 mM ADLHC (freshly prepared).

Workflow:

  • Blanking: Add 20 µL DTNB + 980 µL Buffer to cuvette. Record Absorbance at 412 nm (

    
    ).
    
  • Reaction: Mix 20 µL DTNB + 960 µL Buffer + 20 µL Test Compound.

  • Incubation: Incubate at 25°C for 15 minutes (ensure complete disulfide exchange).

  • Measurement: Record Absorbance at 412 nm (

    
    ).
    
  • Calculation: Calculate free thiol concentration using the molar extinction coefficient of TNB (

    
    ).
    

Expected Outcome: NAC and ADLHC should show roughly equivalent molar thiol content (accounting for the purity of the DL mixture). This validates that chemically, they are similar.[5]

3.2 Protocol B: Biological Efficacy (Glutathione Replenishment)

Objective: Differentiate the compounds based on biosynthetic utility.

Cell Model: HepG2 cells (high metabolic capacity) or SH-SY5Y (neuronal, sensitive to Hcy).

Workflow Visualization:

ExperimentalWorkflow Step1 Seed HepG2 Cells (24h Recovery) Step2 Deplete GSH (BSO Treatment, 12h) Step1->Step2 Branch Treatment Groups Step2->Branch Grp1 Control (Vehicle) Branch->Grp1 Grp2 NAC (1 mM) Branch->Grp2 Grp3 ADLHC (1 mM) Branch->Grp3 Step3 Incubation (4 - 24 Hours) Grp1->Step3 Grp2->Step3 Grp3->Step3 Assay1 Measure Intracellular GSH (HPLC or Fluorometry) Step3->Assay1 Assay2 Measure Extracellular Hcy (Safety Check) Step3->Assay2

Figure 2: Experimental workflow to distinguish GSH synthesis support (NAC) from Homocysteine generation (ADLHC).

Step-by-Step Methodology:

  • Depletion: Pre-treat cells with L-Buthionine sulfoximine (BSO) to inhibit

    
    -glutamylcysteine synthetase, lowering basal GSH. Wash cells.
    
  • Treatment: Add NAC or ADLHC in fresh media (without BSO).

  • Lysis: After 4 hours, lyse cells using 5% Sulfosalicylic Acid (SSA).

  • Analysis:

    • GSH: Measure using the Glutathione Reductase recycling assay.

    • Toxicity: Measure LDH release in the supernatant.

  • Interpretation:

    • NAC: Expect rapid restoration of GSH levels with low LDH release.

    • ADLHC: Expect slower or partial GSH restoration (dependent on conversion of Hcy

      
       Cys). Crucially, expect elevated Hcy in the supernatant, which acts as a marker for "metabolic friction."
      
Part 4: Therapeutic Implications & Conclusion

When to use NAC:

  • Standard of Care: Acetaminophen overdose (replenishes GSH).[5]

  • Mucolytic: Cleaves disulfide bonds in mucus.[5][6]

  • General Antioxidant: Safe profile due to efficient clearance of Cysteine.

When to use ADLHC (or Thiolactone):

  • Research Tool: To induce hyperhomocysteinemia in a controlled manner for cardiovascular studies.

  • Specific Radioprotection: Some studies suggest the thiolactone form (Citiolone) has unique tissue distribution properties (e.g., liver targeting) that differ from NAC, potentially offering protection where NAC pharmacokinetics are insufficient. However, for general antioxidant therapy, it is inferior due to the Hcy risk.

Final Verdict: In the context of drug development, NAC is the superior scaffold for antioxidant therapy due to its seamless integration into the Glutathione synthesis pathway. ADLHC represents a "leaky" antioxidant—it provides reducing equivalents but generates a toxic byproduct (Homocysteine) that the cell must expend energy to detoxify.

References
  • Aldini, G., et al. (2018). "N-Acetyl-L-cysteine (NAC): Old Drug, New Tricks? A Comprehensive Review of the Clinical Use." Journal of Clinical Medicine. Link

  • Atkuri, K. R., et al. (2007). "N-Acetylcysteine—a safe antidote for cysteine/glutathione deficiency." Current Opinion in Pharmacology. Link

  • Poddar, R., & Paul, S. (2009). "Homocysteine-induced signaling pathways in endothelial cells." Journal of Cellular Physiology. Link

  • Giustarini, D., et al. (2012). "N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an improved pharmacokinetic and pharmacodynamic profile." Biochemical Pharmacology. Link(Cited for pKa and derivative comparison context).

  • Wong, P. C., et al. (2018). "Homocysteine and N-acetylhomocysteine thiolactone in neurodegenerative diseases." Neurochemistry International. Link

Sources

Technical Guide: N-Acetylhomocysteine Thiolactone (NAHT) Structure & Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-acetylhomocysteine thiolactone (NAHT) represents a distinct class of "latent" thioesters utilized primarily for bio-orthogonal conjugation, surface functionalization, and controlled radical polymerization. Unlike its parent compound, homocysteine thiolactone (HTL), which is prone to uncontrolled self-polymerization, NAHT features an N-acetyl "capping" group. This structural modification renders the molecule stable in isolation while retaining high reactivity toward primary amines.

This guide details the physicochemical properties of NAHT, its aminolysis-driven ring-opening mechanism, and validated protocols for its application in protein thiolation and polymer synthesis.

Part 1: Structural Dynamics & Thermodynamics

The "Latent" Thiol Design

The utility of NAHT lies in its 5-membered dihydrothiophen-2-one ring. This ring possesses significant ring strain (~9 kcal/mol), which acts as the thermodynamic driving force for nucleophilic attack.

  • Thioester Bond Energy: The C-S bond is thermodynamically less stable than the C-O bond in oxolactones, making the carbonyl carbon highly electrophilic.

  • The N-Acetyl Safety Lock: In native HTL, the free

    
    -amine acts as an intramolecular nucleophile, leading to diketopiperazine formation or intermolecular polymerization. In NAHT, the acetylation of the amine (
    
    
    
    ) removes this nucleophilicity, ensuring the reagent remains monomeric until an external amine is introduced.
Comparative Reactivity Profile

The following table contrasts NAHT with related thiolactone species to highlight its unique stability-reactivity window.

FeatureHomocysteine Thiolactone (HTL)N-Acetylhomocysteine Thiolactone (NAHT)

-Thiobutyrolactone
State Unstable (Self-polymerizes)Stable Solid (Latent) Stable Liquid
Primary Reactivity Intermolecular AminolysisAminolysis (Triggered) Slow Aminolysis
Hydrolysis Risk High (pH > 7.0)Moderate (pH > 8.0) Low
Bio-application Toxic metabolite (N-homocysteinylation)Reagent for Thiolation Rare
Leaving Group Free HomocysteineN-acetylhomocysteine (Thiol) 4-mercaptobutanoic acid

Part 2: Reactivity & Mechanism[1]

The Aminolysis Pathway

The core reaction of NAHT is the nucleophilic ring-opening by a primary amine (e.g., a Lysine residue on a protein or a functional amine in polymer synthesis). This reaction follows second-order kinetics (first order in both thiolactone and amine).

Mechanism Steps:

  • Nucleophilic Attack: The lone pair of the incoming amine attacks the carbonyl carbon of the thiolactone.

  • Tetrahedral Intermediate: A zwitterionic intermediate forms.[1] This is the rate-determining step.

  • Ring Collapse: The C-S bond cleaves (thiol is a better leaving group than the amide nitrogen), releasing the ring strain.

  • Thiol Generation: The result is a stable amide bond linking the amine to the homocysteine scaffold, with a newly generated free sulfhydryl (-SH) group.

AminolysisMechanism NAHT NAHT (Cyclic Thioester) Intermediate Tetrahedral Intermediate NAHT->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Intermediate Product Amide Product (Free Thiol Released) Intermediate->Product Ring Opening (C-S Bond Cleavage)

Figure 1: The aminolysis mechanism of NAHT. The relief of ring strain upon C-S bond cleavage drives the reaction forward, generating a free thiol group.

The "One-Pot" Double Modification

A unique feature of NAHT chemistry, extensively characterized by the Du Prez group, is the ability to perform cascade reactions.

  • Step 1 (Aminolysis): Amine opens the ring

    
     New Thiol.[2]
    
  • Step 2 (Thiol-Michael Addition): The new thiol reacts immediately with an acrylate or maleimide present in the solution.

This allows for the installation of two distinct functional groups in a single synthetic operation.

Part 3: Experimental Protocols

Protocol A: Protein Thiolation (Introduction of Thiols)

This protocol describes converting surface Lysine residues of a protein (e.g., BSA, IgG) into free thiols using NAHT.

Reagents:

  • Protein Stock: 5–10 mg/mL in PBS (pH 7.4).

  • NAHT Stock: 100 mM in dry DMSO (Prepare fresh).

  • Quenching Buffer: 1M Tris-HCl (pH 7.0).

  • Purification: Zeba Spin Desalting Columns (7K MWCO).

Step-by-Step Methodology:

  • Buffer Adjustment: Ensure protein buffer is at pH 7.5–8.0. Note: Reactivity drops significantly below pH 7.0 due to amine protonation; hydrolysis dominates above pH 9.0.

  • Reaction Initiation: Add NAHT stock to the protein solution.

    • Stoichiometry: Use a 10–50 molar excess of NAHT over the protein (or 5-10 equivalents per available Lysine) depending on desired substitution degree.

    • Solvent Limit: Keep DMSO concentration <10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate at 4°C for 12–16 hours or Room Temperature (RT) for 2–4 hours.

    • Expert Insight: 4°C is preferred to minimize spontaneous hydrolysis of the thiolactone ring by water.

  • Purification: Immediately remove excess NAHT using desalting columns or dialysis against PBS + 1mM EDTA.

    • Critical: EDTA is essential to prevent oxidation of the newly formed thiols by trace metals.

Protocol B: Validation via Ellman's Assay

Every thiolation event must be validated. The appearance of free thiols confirms ring opening.

  • Prepare Ellman's Reagent: 4 mg/mL DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in 0.1 M Sodium Phosphate, pH 8.0.

  • Assay: Mix 10

    
    L of purified thiolated protein with 290 
    
    
    
    L of Ellman's reagent.
  • Read: Measure Absorbance at 412 nm after 15 minutes.

  • Calculate: Use extinction coefficient

    
     to calculate thiol concentration.
    

Workflow Start Protein Solution (pH 7.8, 1mM EDTA) AddNAHT Add NAHT (50x Molar Excess in DMSO) Start->AddNAHT Incubate Incubate 4h @ RT or O/N @ 4°C AddNAHT->Incubate Desalt Desalting Column (Remove unreacted NAHT) Incubate->Desalt Ellman Ellman's Assay (DTNB) Quantify Free -SH Desalt->Ellman Downstream Downstream Conjugation (Maleimide/Acrylate Reaction) Desalt->Downstream

Figure 2: Workflow for protein thiolation using NAHT. The purification step is critical to prevent unreacted NAHT from interfering with downstream quantification.

Part 4: Troubleshooting & Optimization

Competition: Hydrolysis vs. Aminolysis

Water is a nucleophile. At high pH, hydroxide ions (


) compete with amines to open the ring.[3]
  • Result of Hydrolysis: Formation of N-acetylhomocysteine (free acid). This generates a thiol but fails to attach to the target amine.

  • Mitigation:

    • Increase amine concentration (if possible).

    • Maintain pH between 7.4 and 8.0.

    • Use organic co-solvents (DMSO/DMF) if the protein tolerates it, to reduce water activity.

Disulfide Formation

The generated thiols are prone to oxidation (forming disulfides), especially in basic conditions.

  • Symptom: Lower than expected signal in Ellman's assay.

  • Fix: Always include 1–5 mM EDTA in buffers. Perform reactions under inert atmosphere (

    
    ) if high precision is required.
    

References

  • Espeel, P., & Du Prez, F. E. (2015). "One-pot multi-step reactions based on thiolactone chemistry." European Polymer Journal. Describes the fundamental aminolysis kinetics and double-modification strategies.

  • Jakubowski, H. (2000).[4] "Homocysteine Thiolactone: Metabolic Origin and Protein Homocysteinylation in Humans." The Journal of Nutrition. Provides the biological context of thiolactone reactivity with protein lysine residues.

  • Driessen, F., et al. (2016).[5] "Thiolactone chemistry and copper-mediated CRP for the development of well-defined amphiphilic dispersing agents." Polymer Chemistry. Illustrates the stability of thiolactones in complex synthetic workflows.

  • Mundy, R., et al. (2019).[6] "Mechanism of hydrolysis and aminolysis of homocysteine thiolactone." Scientific Reports. Detailed kinetic analysis of the ring-opening mechanism and pH dependence.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. The authoritative text on protein modification protocols including thiolation.

Sources

An In-depth Technical Guide to Citiolone (N-acetylhomocysteine thiolactone) and its Synonyms for Research Professionals

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

This technical guide provides a comprehensive overview of Citiolone, a synthetic derivative of the amino acid homocysteine, for researchers, scientists, and drug development professionals.[1] Also known by its chemical name N-acetylhomocysteine thiolactone, this document delves into its various synonyms, chemical properties, and known mechanisms of action.[2] We will explore its historical and current therapeutic applications, particularly in liver therapy, and detail established experimental protocols for its analysis.[1][3] This guide aims to be a critical resource for those investigating the therapeutic potential of Citiolone, providing a foundation for future research and development.

Introduction and Nomenclature

Citiolone, a sulfur-containing compound, is a thiolactone derivative of homocysteine.[4] Its unique five-membered thiolactone ring structure is central to its chemical reactivity and biological activity.[5] For clarity and comprehensive literature searching, it is crucial to be familiar with its various synonyms.

Common Synonyms and Identifiers

The compound is frequently referenced in scientific literature and chemical databases under several names. Understanding these is key to a thorough literature review.

Type Name/Identifier Source/Reference
International Nonproprietary Name (INN) Citiolone[WHO]
Chemical Name (IUPAC) N-(2-oxothiolan-3-yl)acetamide[2][3][5]
Systematic Name 2-Acetamido-4-mercaptobutyric acid γ-thiolactone[4]
Alternative Chemical Name 3-Acetamidotetrahydro-2-thiophenone[4]
CAS Registry Number 1195-16-0[1][3][4]
Brand Names Citiolase, Mucorex, Sitilon, Thioxidrene[2][3]
Research Codes BO 714, NSC 22878[3]

This table is not exhaustive but covers the most frequently encountered synonyms in research.

Physicochemical Properties

A foundational understanding of Citiolone's physical and chemical characteristics is essential for its handling, formulation, and analysis.

Property Value Reference
Molecular Formula C6H9NO2S[3][4]
Molecular Weight 159.21 g/mol [5]
Appearance White to off-white crystalline powder[3][4]
Melting Point 108 - 112 °C[4]
Solubility Soluble in water and DMSO[5]
InChI Key NRFJZTXWLKPZAV-UHFFFAOYSA-N[3]

Mechanism of Action and Pharmacological Profile

Citiolone's therapeutic effects are primarily attributed to its role as a thiol donor and its influence on glutathione metabolism.[6]

Primary Mechanism: Thiol Donation and Glutathione Synthesis

The core mechanism of Citiolone revolves around the hydrolysis of its thiolactone ring, which delivers cysteine, a crucial precursor for the synthesis of glutathione (GSH).[5] GSH is a vital intracellular antioxidant, protecting cells from damage by reactive oxygen species (ROS). By augmenting the cellular pool of cysteine, Citiolone enhances the synthesis of GSH, thereby bolstering the cell's antioxidant defense system.[5]

Signaling Pathway

The proposed signaling pathway for Citiolone's antioxidant activity is illustrated below.

Citiolone_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Citiolone Citiolone Hydrolysis Hydrolysis of Thiolactone Ring Citiolone->Hydrolysis Enters Cell Cysteine Cysteine Hydrolysis->Cysteine Releases GSH_Synth GSH Synthesis Cysteine->GSH_Synth Precursor for GSH Glutathione (GSH) GSH_Synth->GSH ROS Reactive Oxygen Species (ROS) GSH->ROS Neutralizes Cell_Protection Cellular Protection GSH->Cell_Protection Promotes ROS->Cell_Protection Causes Damage to

Caption: Proposed mechanism of Citiolone's antioxidant action.

Pharmacokinetics

A significant gap exists in the publicly available scientific literature regarding the quantitative pharmacokinetic data of Citiolone.[6] Key parameters such as maximum plasma concentration (Cmax), time to Cmax (Tmax), and elimination half-life have not been well-documented.[6] This lack of data presents a challenge for optimizing dosing regimens and underscores the need for further research in this area.[6]

Therapeutic Applications and Research Areas

Citiolone has been primarily investigated for its hepatoprotective effects and as a mucolytic agent.

Liver Therapy

Historically, Citiolone has been used in the treatment of liver disorders.[3] Its ability to enhance glutathione synthesis is believed to be the basis for its hepatoprotective effects, helping to mitigate liver damage from various insults.[3][6]

Mucolytic Agent

The thiol group of Citiolone can break the disulfide bonds in mucus glycoproteins, reducing the viscosity of bronchial secretions. This mucolytic action has led to its use in respiratory conditions characterized by excessive or thick mucus.

Other Research Interests
  • Antioxidant Studies: Its role as a hydroxyl free radical scavenger has been explored, with studies indicating protective effects on cells under hypothermic conditions.[1][3]

  • Biochemical Research: It serves as a tool for studying homocysteine metabolism and its implications in cardiovascular diseases.[4]

  • Drug Development: Citiolone is used as a building block for synthesizing other therapeutic agents.[4]

Experimental Protocols: Analysis of Citiolone

Accurate quantification of Citiolone in various matrices is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

HPLC Method for Quantification of Citiolone in Bulk and Pharmaceutical Formulations

This protocol provides a general framework. Specific parameters may need optimization based on the available instrumentation and sample matrix.

Objective: To quantify Citiolone using a reverse-phase HPLC method.

Materials:

  • Citiolone reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Water (HPLC grade)

  • C18 column (e.g., 250 x 4.6 mm, 5 µm)

Instrumentation:

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation:

    • Prepare a buffer solution of potassium dihydrogen phosphate in water.

    • Mix the buffer solution with acetonitrile in a suitable ratio (e.g., 30:70 v/v).

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of Citiolone reference standard and dissolve it in the mobile phase to prepare a stock solution.

    • Prepare a series of working standard solutions of different concentrations by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • For bulk drug, accurately weigh and dissolve in the mobile phase.

    • For tablets, weigh and finely powder a number of tablets. Dissolve an amount of powder equivalent to a single dose in the mobile phase. Sonicate to ensure complete dissolution, then filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18

    • Mobile Phase: As prepared above

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 272 nm

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • Analysis:

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the sample solutions.

    • Quantify the amount of Citiolone in the sample by comparing its peak area to the calibration curve.

Validation Parameters (as per ICH guidelines):

  • Linearity: Assess over a range of concentrations.

  • Accuracy: Perform recovery studies by spiking a known amount of standard into a placebo.

  • Precision: Evaluate repeatability (intraday) and intermediate precision (interday).

  • Specificity: Ensure no interference from excipients.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System Mobile_Phase->HPLC_System Standard_Sol Standard Solution Preparation Standard_Sol->HPLC_System Inject Sample_Sol Sample Solution Preparation Sample_Sol->HPLC_System Inject Data_Acq Data Acquisition HPLC_System->Data_Acq Data_Proc Data Processing Data_Acq->Data_Proc Calibration_Curve Calibration Curve Data_Proc->Calibration_Curve Quantification Quantification Data_Proc->Quantification Calibration_Curve->Quantification Reference for

Caption: General workflow for HPLC analysis of Citiolone.

Conclusion and Future Directions

Citiolone, or N-acetylhomocysteine thiolactone, is a compound with a well-established role in liver therapy and as a mucolytic, primarily owing to its thiol-donating and antioxidant properties.[3][5] While numerous synonyms exist, a clear understanding of its nomenclature is vital for comprehensive research. A significant opportunity for future investigation lies in elucidating its complete pharmacokinetic profile, which is currently lacking in the public domain.[6] Further clinical trials could also explore its therapeutic potential in other conditions associated with oxidative stress. This guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this versatile molecule.

References

  • BenchChem.
  • MedKoo Biosciences. Citiolone | CAS# 1195-16-0.
  • Wikipedia. Citiolone. [Link]

  • Chem-Impex. DL-N-Acetylhomocysteine thiolactone.
  • BenchChem. Citiolone | 17896-21-8.
  • PubChem. Citiolone. [Link]

  • Sigma-Aldrich. DL-N-Acetylhomocysteine thiolactone 98 1195-16-0.
  • Patel, et al. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Estimation of Citicoline Sodium in Bulk and Dosage Form. J Young Pharm. 2011;3(4):336-340. [Link]

  • Andayani, R., Fathania, A., & Adnan, A. Z. (2017). validation of analysis method and determination of citicoline in tablet dosage form by thin layer chromatography-densitometry. Journal of Pharmaceutical and Applied Chemistry, 3(1), 6-10.

Sources

Metabolic Fate & Engineering of Homocysteine Thiolactone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Scientists, Chemical Biologists

Executive Summary: The Metabolic Fork

Homocysteine thiolactone (HTL) represents a critical "metabolic error" in sulfur amino acid homeostasis. Formed by the erroneous editing of homocysteine (Hcy) by methionyl-tRNA synthetase (MetRS), HTL is a highly reactive cyclic thioester.[1] Its metabolic fate is a binary "fork": it is either detoxified via enzymatic hydrolysis to homocysteine (which is then remethylated or transsulfurated) or it derails cellular function by acylating protein lysine residues (N-homocysteinylation).[2][3][4]

For drug developers, HTL derivatives (e.g., Citiolone , Thioretinaco ) offer a unique scaffold. The strained thiolactone ring acts as a "spring-loaded" thiol delivery system. Understanding the precise enzymatic control of this ring opening—governed by PON1, BLMH, and the recently identified hCES1—is essential for designing stable prodrugs or effective chemical probes. This guide details the metabolic pathways, enzymatic kinetics, and experimental protocols for studying HTL and its engineered analogs.

Mechanistic Foundation: Formation & Reactivity

The Error-Editing Pathway

HTL is not a standard metabolite but a byproduct of proofreading.

  • Activation: MetRS misactivates Hcy (instead of Methionine) with ATP to form an enzyme-bound Hcy-AMP complex.

  • Cyclization: To prevent misincorporation of Hcy into proteins (which would result in malformed enzymes), MetRS catalyzes an intramolecular nucleophilic attack by the Hcy thiol group on the activated carbonyl.

  • Release: This cyclization releases HTL and AMP, effectively "editing" Hcy out of the translational pool.

Chemical Reactivity (The Thiolactone Ring)

The five-membered thiolactone ring is susceptible to two primary attacks:

  • Hydrolysis (OH⁻ attack): Opens the ring to yield free Homocysteine (Hcy). This is the detoxification pathway.

  • Aminolysis (R-NH₂ attack): Reacts with nucleophilic amine groups (specifically Lysine

    
    -amino groups with 
    
    
    
    ). This forms a stable isopeptide bond, creating N-homocysteinylated proteins (N-Hcy-Protein). This is the damage pathway, leading to protein aggregation, amyloidosis, and autoimmune responses.
  • S-homocysteinylation: Recent evidence confirms HTL can also modify free thiols (e.g., Albumin Cys34) via thiol-thioester exchange, distinct from disulfide formation.

Metabolic Pathways of HTL & Derivatives[2]

Enzymatic Hydrolysis (Detoxification)

The body employs a multi-tiered defense system to hydrolyze HTL back to Hcy before it can damage proteins.[5]

  • PON1 (Paraoxonase 1): Located on HDL particles in plasma.[4] It is the primary defense in the circulation. The Q192R polymorphism significantly alters its hydrolytic efficiency toward HTL.

  • BLMH (Bleomycin Hydrolase): A cytosolic cysteine protease. It is the major intracellular detoxifier.

  • BPHL (Biphenyl Hydrolase-like): A mitochondrial enzyme with the highest catalytic efficiency (

    
    ) for HTL, protecting mitochondrial proteins from acylation.
    
  • hCES1 (Human Carboxylesterase 1): Highly abundant in the liver. While its affinity (

    
    ) is lower, its high expression makes it a relevant scavenger for hepatic HTL.
    
Metabolic Fate of Derivatives (e.g., Citiolone)

Synthetic derivatives like N-acetyl-homocysteine thiolactone (Citiolone) are designed to improve stability or delivery.

  • Mechanism: The N-acetyl group prevents the intramolecular amine attack that could lead to polymerization.

  • Activation: Upon administration, Citiolone acts as a prodrug. It is hydrolyzed (likely by hepatic hCES1 or non-specific esterases) to open the ring, releasing N-acetyl-homocysteine .

  • Therapeutic Action: The released free thiol acts as a mucolytic (cleaving disulfide bonds in mucus) and a liver protectant (glutathione precursor).

Quantitative Enzyme Kinetics

The following table summarizes the kinetic parameters of the major HTL-hydrolyzing enzymes. Note the trade-off between affinity (


) and turnover (

).
EnzymeLocalizationSubstrate

(mM)

(min⁻¹)
Efficiency (

, M⁻¹min⁻¹)
Role
BPHL MitochondriaL-HTL~0.2~920

High-efficiency mitochondrial protection
BLMH CytosolL-HTL~1.0~60

Primary intracellular detoxifier
hCES1 Liver (ER)L-HTL4.540

Bulk hepatic clearance
PON1 Plasma (HDL)L-HTL~23~14

Circulating scavenger (Low affinity, high capacity)

Visualization: The Metabolic Fork

The following diagram illustrates the divergent pathways of HTL: the enzymatic hydrolysis (safe) versus the chemical acylation (toxic).[2]

HTL_Metabolism Hcy Homocysteine (Hcy) MetRS Met-tRNA Synthetase (Error Editing) Hcy->MetRS ATP HTL Homocysteine Thiolactone (HTL) MetRS->HTL Cyclization PON1 PON1 (Plasma) HTL->PON1 BLMH BLMH (Cytosol) HTL->BLMH BPHL BPHL (Mitochondria) HTL->BPHL hCES1 hCES1 (Liver) HTL->hCES1 NHcyProt N-Hcy-Protein (Damage/Aggregation) HTL->NHcyProt Lysine-NH2 (Aminolysis) SHcyAlb S-Hcy-Albumin (Thiol Exchange) HTL->SHcyAlb Cys34-SH Excretion Renal Excretion (Urine) HTL->Excretion Clearance PON1->Hcy Hydrolysis BLMH->Hcy BPHL->Hcy hCES1->Hcy

Figure 1: The "Metabolic Fork" of Homocysteine Thiolactone. Red pathways indicate toxicity (protein damage); Blue pathways indicate enzymatic detoxification.

Experimental Protocols

Protocol 1: Kinetic Assay for HTL Hydrolysis (DTNB Method)

Purpose: To quantify the hydrolytic activity of an enzyme (e.g., purified PON1 or cell lysate) against HTL or a derivative. Principle: The hydrolysis of the thiolactone ring releases a free sulfhydryl (-SH) group. This reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB/Ellman's Reagent) to produce TNB²⁻, which absorbs strongly at 412 nm.

Reagents:

  • Assay Buffer: 50 mM HEPES, 1 mM CaCl₂ (essential for PON1), pH 7.4.

  • Substrate: L-Homocysteine thiolactone HCl (Prepare fresh 20 mM stock).

  • Chromogen: DTNB (10 mM in buffer).

  • Enzyme Source: Purified recombinant hCES1, PON1, or tissue lysate.

Workflow:

  • Blanking: In a 96-well plate, add 10 µL DTNB + 170 µL Buffer + 10 µL Enzyme. (Background absorbance).

  • Reaction: Add 10 µL Substrate (Start with 1 mM final conc).

  • Measurement: Monitor Absorbance at 412 nm continuously for 10 minutes at 25°C or 37°C.

  • Calculation:

    
    
    
    • 
       (Adjust for pathlength in microplate, typically ~0.6 cm for 200 µL).
      
Protocol 2: Detection of N-Homocysteinylated Proteins

Purpose: To detect proteins damaged by HTL in biological samples. Principle: The N-Hcy modification introduces a free thiol on the protein surface (unlike the native lysine). This thiol can be selectively tagged.

Workflow:

  • Sample Prep: Lyse cells/tissue in lysis buffer containing maleimide (to block native free cysteines like Albumin-Cys34). Crucial Step: This blocks background thiols.

  • Reduction: Treat with DTT (to reduce any S-S bonds formed by N-Hcy). Note: This step is debated; some protocols omit reduction to preserve native disulfides and rely on the unique pKa of the N-Hcy thiol.

  • Derivatization: Use an aldehyde-functionalized probe (e.g., Fluorescein-aldehyde).

    • Mechanism:[2][3][4][5][6][7][8][9] The N-Hcy group contains a 1,2-aminothiol and a nearby amide. It reacts with aldehydes to form a stable thiazine ring (specific to N-Hcy, does not react with Cys).

  • Analysis: Run SDS-PAGE. Visualize fluorescent bands.

Visualization: Assay Workflow

Assay_Workflow Step1 Step 1: Hydrolysis Enzyme + HTL (Ring Closed) Step2 Ring Opening Releases Free Thiol (-SH) Step1->Step2 PON1/BLMH Step3 Step 2: Detection Add DTNB (Ellman's Reagent) Step2->Step3 Rapid Reaction Step4 Readout: Absorbance @ 412nm (Yellow Color ~ [Hcy]) Step3->Step4 Quantitation

Figure 2: Workflow for the DTNB-based kinetic assay of HTL hydrolysis.

References

  • Jakubowski, H. (2000).[1][4] Homocysteine Thiolactone: Metabolic Origin and Protein Homocysteinylation in Humans. The Journal of Nutrition, 130(2), 377S-381S.[1][4] Link

  • Perła-Kaján, J., et al. (2018).[10] Paraoxonase 1 Q192R genotype and activity affect homocysteine thiolactone levels in humans.[10] The FASEB Journal, 32(10). Link

  • Zhu, H., et al. (2024). Discovery of a novel homocysteine thiolactone hydrolase and the catalytic activity of its natural variants.[11] Chemical Biology & Drug Design. Link

  • Zhu, X., et al. (2019). Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation. Proteins: Structure, Function, and Bioinformatics. Link

  • Wang, Y., et al. (2009). Chemical Methods for the Detection of Protein N-Homocysteinylation via Selective Reactions with Aldehydes. Analytical Chemistry, 81(24). Link

Sources

difference between DL-homocysteine and N-acetyl-DL-homocysteine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide delineates the critical physicochemical and metabolic distinctions between DL-Homocysteine (DL-Hcy) and its derivative N-Acetyl-DL-Homocysteine (N-Ac-Hcy) .

For researchers and drug developers, the choice between these two compounds is not merely structural but functional. DL-Hcy is the direct bioactive intermediate, but it is chemically unstable, prone to rapid oxidation and spontaneous cyclization into homocysteine thiolactone (HTL) at physiological pH. N-Ac-Hcy serves as a stable, "protected" precursor (prodrug) that resists cyclization and requires enzymatic deacetylation (primarily by Aminoacylase I) to release the active thiol.

Part 1: Structural & Physicochemical Divergence

The defining difference between these molecules lies in the protection of the


-amino group . This structural modification dictates their stability, solubility, and reactivity in vitro.
The "Thiolactone Trap"

The most critical handling parameter for DL-Homocysteine is its tendency to undergo intramolecular cyclization .

  • DL-Homocysteine: Possesses a free amine (

    
    ) and a free carboxyl group (
    
    
    
    ). In acidic or neutral aqueous solutions, the amine nucleophilically attacks the carboxyl carbon, expelling water to form Homocysteine Thiolactone (HTL) . This reaction is spontaneous and rapid.
  • This compound: The amine is acetylated (

    
    ). This amide bond is non-nucleophilic under physiological conditions, rendering the molecule chemically incapable of cyclizing  into a thiolactone.
    
Physicochemical Comparison Table
FeatureDL-Homocysteine (Hcy)This compound (N-Ac-Hcy)
CAS Number 454-29-5 (Free acid) / 6027-13-0 (Thiolactone HCl)1188-38-1
Molecular Weight 135.18 g/mol 177.22 g/mol
Chemical Stability Low. Rapidly oxidizes to Homocystine (dimer) or cyclizes to Thiolactone.High. Resistant to cyclization; slower oxidation rate.
Solubility Soluble in water (often supplied as Thiolactone HCl to improve solubility/stability).Soluble in water, DMSO, and Ethanol.
Primary Utility Standard for Hcy quantification; induction of acute oxidative stress.Prodrug/Precursor; Thiolating agent (Citiolone); Slow-release Hcy donor.
pKa (Thiol) ~8.8 - 9.0~9.5 (Acetyl group alters local electronics).

Part 2: Metabolic Fate & Enzymatic Processing

The biological impact of these molecules differs due to the enzymatic machinery required to process them.

Metabolic Pathways[1][2][3][4]
  • DL-Homocysteine: Enters the methionine cycle directly.

    • Remethylation: Converted to Methionine via Methionine Synthase (MS) or BHMT.[1]

    • Transsulfuration:[2][1][3][4] Converted to Cystathionine via Cystathionine

      
      -Synthase (CBS).[1]
      
    • Note on Stereochemistry: Mammalian enzymes (MS, CBS) are specific to L-Homocysteine . The D-isomer in the racemic mixture is typically processed by D-amino acid oxidase (DAAO) in the kidney or excreted.

  • This compound: Acts as a substrate for Aminoacylase I (ACY1) .

    • It must first be deacetylated in the cytosol to yield free Homocysteine.

    • This step introduces a kinetic delay, making N-Ac-Hcy a "slow-release" source of Hcy, preventing the immediate excitotoxic shock often seen with direct Hcy injection.

Pathway Visualization

The following diagram illustrates the divergent processing of the protected vs. unprotected forms.

Hcy_Metabolism NAcHcy This compound (Stable Precursor) Hcy L-Homocysteine (Active Thiol) NAcHcy->Hcy Deacetylation (Aminoacylase I) D_Hcy D-Homocysteine NAcHcy->D_Hcy Deacetylation Thiolactone Hcy Thiolactone (Toxic Cyclic Form) Hcy->Thiolactone Spontaneous Cyclization (Low pH / Error Editing) Met Methionine Hcy->Met Remethylation (MS / BHMT) Cys Cysteine Hcy->Cys Transsulfuration (CBS) Excretion / DAAO Excretion / DAAO D_Hcy->Excretion / DAAO

Caption: Metabolic trajectory showing the obligate deacetylation of N-Acetyl-Hcy by Aminoacylase I before entering the Methionine Cycle, contrasting with the spontaneous cyclization risk of free Hcy.

Part 3: Experimental Applications & Protocols

When to use which?
ApplicationRecommended CompoundRationale
HPLC/LC-MS Standards DL-Homocysteine (or Homocystine)Direct detection requires the free form. Note: Must reduce homocystine dimer prior to use.
Cell Culture Toxicity This compound Provides a controlled release of Hcy, mimicking chronic hyperhomocysteinemia without acute excitotoxicity (NMDA receptor overstimulation).
Protein Thiolation This compound Thiolactone The "citiolone" form is used to introduce thiol groups onto proteins (aminolysis) without cross-linking.
Enzyme Assays (ACY1) This compound Specific substrate to measure Aminoacylase I activity.
Protocol: Preparation of Active Homocysteine from Standards

Context: Commercial "Homocysteine" is often sold as the oxidized dimer (Homocystine) or the Thiolactone to ensure shelf stability. You cannot simply dissolve these and expect free Hcy.

Method A: From DL-Homocysteine Thiolactone HCl

  • Dissolution: Dissolve 10 mM Thiolactone HCl in water.

  • Hydrolysis: Add NaOH to reach pH 12.0. Incubate for 30 minutes at 37°C.

    • Mechanism:[5][2][6][1] High pH forces the hydrolysis of the thiolactone ring, opening it to the free acid form.

  • Neutralization: Rapidly neutralize with HCl to pH 7.4 immediately before use.

    • Warning: Once neutral, the clock starts. Use within 1-2 hours to prevent re-cyclization or oxidation.

Method B: From this compound (Enzymatic Release)

  • Buffer: Prepare PBS (pH 7.4) containing 0.5 mM EDTA (to chelate metals that catalyze oxidation).

  • Substrate: Dissolve N-Acetyl-DL-Hcy to 10 mM.

  • Enzyme: Add 1 Unit/mL Aminoacylase I (e.g., from Aspergillus or Porcine Kidney).

  • Incubation: Incubate at 37°C.

  • Validation: Monitor free thiol generation using Ellman’s Reagent (DTNB) at 412 nm.

Part 4: Toxicology & Drug Development Implications

Excitotoxicity vs. Oxidative Stress
  • DL-Hcy is a potent agonist of the NMDA receptor . Direct injection into rodent brains causes seizures (excitotoxicity).

  • N-Ac-Hcy does not bind the NMDA receptor effectively due to the blocked amine. Its toxicity is primarily mediated through secondary oxidative stress after deacetylation, making it a better model for vascular damage (atherosclerosis) without the confounding variable of seizures.

Drug Design (Prodrug Strategy)

N-acetylation is a valid strategy to improve the bioavailability of thiol drugs. Just as N-Acetylcysteine (NAC) is used to deliver Cysteine, N-Acetyl-Homocysteine can be used to deliver Homocysteine in metabolic studies. However, unlike NAC which is therapeutic, Hcy delivery is usually pathological (inducing hyperhomocysteinemia models).

References

  • Jakubowski, H. (2000). Homocysteine thiolactone: Metabolic origin and protein homocysteinylation in humans.[1] Journal of Nutrition. Link

  • Peracchi, M., et al. (1996). Aminoacylase I deficiency: a novel metabolic error. Proceedings of the National Academy of Sciences. Link (Contextualizing ACY1 activity on N-acetylated amino acids).

  • Mundt, S., et al. (2019). Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective. Life (Basel). Link

  • Raftos, J.E., et al. (2007). Kinetics of uptake and deacetylation of N-acetylcysteine by human erythrocytes.[7] International Journal of Biochemistry & Cell Biology. Link (Mechanistic basis for N-acetyl deacetylation).

  • Santa Cruz Biotechnology. (n.d.). This compound thiolactone Product Data.Link

Sources

Thermodynamic Stability & Reactivity of Homocysteine Thiolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Homocysteine thiolactone (HTL) represents a unique thermodynamic paradox in sulfur metabolism. As a cyclic thioester, it possesses significant potential energy—conserved from the ATP-driven editing of homocysteine by methionyl-tRNA synthetase—yet it exhibits remarkable kinetic stability in acidic aqueous environments.[1] This guide dissects the thermodynamic stability of the HTL ring, its pH-dependent hydrolysis kinetics, and the implications of its electrophilic reactivity in drug development and pathology.[1]

For the drug development professional, understanding HTL is critical: it serves as both a reactive impurity in sulfur-based therapeutics and a potential "Trojan horse" prodrug motif for delivering homocysteine or thiol-functionalized polymers.[1]

Physicochemical Properties & Structural Thermodynamics[2][3]

The thermodynamic distinctiveness of HTL arises from its five-membered ring structure containing a thioester bond.[1] Unlike its oxygen-containing counterpart (homocysteine lactone), the thioester bond is a "high-energy" bond, thermodynamically primed for acyl transfer reactions.[1]

The Thioester Bond Energy

The standard free energy of hydrolysis (


) for a thioester is approximately -7.5 kcal/mol  (-31 kJ/mol), compared to -2.4 kcal/mol  for an oxygen ester.[1] This energy difference drives the ring-opening reactions that define HTL's biology and chemistry.[1]
  • Ring Strain: While 5-membered rings (gamma-lactones) are generally stable, the larger atomic radius of sulfur (1.89 Å vs 1.52 Å for carbon) introduces bond angle distortions that increase ring strain relative to linear thioesters.[1]

  • pKa Suppression: The electron-withdrawing nature of the carbonyl group adjacent to the alpha-carbon suppresses the pKa of the amine group.[1]

    • Hcy (open form) pKa: ~10 (amine)[1]

    • HTL (closed form) pKa: 6.7 – 7.1[1]

Implication: At physiological pH (7.4), a significant fraction of HTL exists with a deprotonated, nucleophilic amine.[1] This allows for intermolecular self-condensation , leading to the formation of homocysteinyl-HTL dimers and diketopiperazines, a critical degradation pathway in concentrated formulations.[1]

Equilibrium Landscape

In aqueous solution, HTL exists in a pH-dependent equilibrium with the ring-opened form, Homocysteine (Hcy).[1]

ParameterValue / Characteristic
Bond Type Thioester (High Energy)
Ring Size 5-membered (Gamma-thiolactone)
pKa (Amine) 6.7 – 7.1
Hydrolysis Product Homocysteine (Hcy)
Thermodynamic Drive Ring Opening (Entropy + Enthalpy favored)

Hydrolytic Stability & Kinetics[4]

The stability of the HTL ring is strictly governed by pH.[1] The hydrolysis follows pseudo-first-order kinetics in buffered solutions, but the rate constant (


) varies by orders of magnitude across the pH scale.[1]
pH-Dependent Hydrolysis[5]
  • Acidic Conditions (pH < 6.0): The ring is kinetically trapped. Protonation of the amine prevents self-condensation, and the thioester is resistant to acid-catalyzed hydrolysis.[1] HTL is stable for months at -20°C in 0.1 M HCl.

  • Physiological Conditions (pH 7.4): The ring becomes labile.[1]

    • Half-life (

      
      ):  ~24–30 hours at 37°C.
      
    • Mechanism: Hydroxide ion (

      
      ) acts as the nucleophile, attacking the carbonyl carbon.[1]
      
  • Alkaline Conditions (pH > 10): Rapid hydrolysis occurs within minutes. This property is utilized in analytical derivatization protocols (see Section 4).

Enzymatic Hydrolysis

In vivo, spontaneous hydrolysis is too slow to prevent toxicity.[1] Specific enzymes accelerate ring opening:

  • Paraoxonase 1 (PON1): Also known as homocysteine thiolactonase. It is a calcium-dependent esterase associated with HDL.[2]

    • 
      : ~23 mM (Low affinity, but high capacity).
      
  • Bleomycin Hydrolase (BLMH): A cytosolic cysteine protease.

  • Human Carboxylesterase 1 (hCES1): Recently identified as a major hepatic scavenger with higher catalytic efficiency than PON1.

Visualization: The Stability Pathway

The following diagram illustrates the central equilibrium and the competing pathways of hydrolysis (detoxification) versus acylation (toxicity/modification).[1]

HTL_Stability_Landscape Figure 1: Thermodynamic landscape of HTL. The high-energy thioester bond drives irreversible protein modification (Aminolysis) or hydrolysis to the lower-energy Homocysteine. HTL Homocysteine Thiolactone (Cyclic Thioester) Hcy Homocysteine (Free Thiol) HTL->Hcy Hydrolysis (pH > 7) Spontaneous or Enzymatic (PON1/hCES1) Protein_N N-Homocysteinylated Protein (Amide Bond) HTL->Protein_N Aminolysis (Lysine Attack) Irreversible Modification Diketopiperazine Hcy-Diketopiperazine (Self-Condensation) HTL->Diketopiperazine Self-Condensation (High Conc, pH > 7) Hcy->HTL Formation (MetRS Editing) ATP-Dependent

[1]

Reactivity: The N-Homocysteinylation Pathway[1][7][8]

The "dark side" of HTL's thermodynamic stability is its reactivity toward primary amines.[1] While the ring is stable enough to circulate in plasma, it is reactive enough to acylate lysine residues on proteins.[1]

Mechanism of Acylation

The reaction is a nucleophilic acyl substitution.[1] The


-amino group of a lysine residue attacks the carbonyl carbon of the thiolactone.[1]
  • Driving Force: Conversion of a high-energy thioester to a thermodynamically stable amide (isopeptide) bond.

  • Consequence: The protein becomes "N-homocysteinylated."[1][3][4][5] This introduces a new free thiol group onto the protein surface, altering its redox potential and often leading to aggregation (e.g., amyloid-like fibrillation in insulin or albumin).[1]

Experimental Protocols for Stability Assessment

To accurately measure HTL stability, one must prevent spontaneous hydrolysis during sample processing.[1]

Protocol A: High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization

This method relies on the rapid alkaline hydrolysis of HTL to Hcy, followed by fluorescent tagging.[1] It is the gold standard for biological samples.

Reagents:

  • Mobile Phase: 0.1 M Acetate Buffer (pH 4.0) with 2% Methanol.

  • Hydrolysis Reagent: 1.0 M NaOH.[6]

  • Derivatization Reagent: o-Phthalaldehyde (OPA) + 2-Mercaptoethanol.[1]

Workflow:

  • Sample Prep: Acidify sample immediately with 10% Metaphosphoric acid (stops hydrolysis). Centrifuge to remove proteins.

  • Separation: Inject onto a C18 cation-exchange column (e.g., Zorbax SB-C18).[1]

  • Post-Column Hydrolysis: Mix eluent with 1.0 M NaOH in a reaction coil (creates Hcy).

  • Derivatization: Mix with OPA reagent.

  • Detection: Fluorescence (Ex: 370 nm, Em: 480 nm).[1][6]

Protocol B: Direct UV-HPLC for Formulation Stability

For drug formulations where HTL concentrations are higher (>10 µM), direct detection of the ring is preferable to avoid artifacts.[1]

Workflow:

  • Column: Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: 0.1% Acetic Acid in Water (A) / Acetonitrile (B). Gradient elution.

    • Note: The acidic mobile phase stabilizes the ring during the run.

  • Detection: UV Absorbance at 240 nm (Thioester characteristic absorbance).

  • Quantification: Calculate % remaining HTL vs. time.

Implications for Drug Development

Formulation Strategies

If HTL is used as a prodrug or intermediate, formulation pH is the critical quality attribute (CQA).[1]

  • Buffer Selection: Citrate or Acetate buffers (pH 4.0 – 5.0) provide maximum stability.

  • Lyophilization: HTL hydrochloride salt is stable as a solid.[1] Reconstitution should occur immediately prior to use.

  • Excipients: Avoid nucleophilic excipients (e.g., amine-based buffers like Tris) which will open the ring via aminolysis.

HTL as an Impurity

In peptide synthesis or sulfur-drug manufacturing, HTL can form as a side product if methionine/homocysteine activation occurs.[1]

  • Detection Limit: Analytical methods must account for the rapid hydrolysis of HTL during standard alkaline workups. Use acidic quenching (Protocol A) to preserve the impurity profile.

Experimental Workflow Diagram

Experimental_Workflow Figure 2: Decision tree for analytical quantification of HTL stability. Start Sample Collection (Plasma/Formulation) Acidify Immediate Acidification (10% Metaphosphoric Acid) STOPS HYDROLYSIS Start->Acidify Split Select Method Acidify->Split MethodA Method A: HPLC-FLD (Biological/Low Conc) Split->MethodA MethodB Method B: Direct UV (Formulation/High Conc) Split->MethodB SepA Cation Exchange Separation (Acidic pH) MethodA->SepA Hydrolysis Post-Column Alkaline Hydrolysis (NaOH -> Opens Ring) SepA->Hydrolysis Deriv OPA Derivatization (Tag Free Thiol) Hydrolysis->Deriv SepB Reverse Phase C18 (0.1% Acetic Acid) MethodB->SepB DetectB UV Detection @ 240nm (Thioester Bond) SepB->DetectB

References

  • Perła-Kaján, J., Twardowski, T., & Jakubowski, H. (2007). Mechanisms of homocysteine toxicity in humans. Amino Acids.[1][7][3][5] Link

  • Jakubowski, H. (2000). Calcium-dependent human serum homocysteine thiolactone hydrolase.[1][2] A protective mechanism against protein N-homocysteinylation.[1][4] Journal of Biological Chemistry. Link

  • Zimny, J., et al. (2022).[1] Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics. Molecules. Link

  • Zhang, J., et al. (2024). Discovery of a novel homocysteine thiolactone hydrolase and the catalytic activity of its natural variants. Molecular Genetics & Genomic Medicine. Link

  • Chwatko, G., & Bald, E. (2009). Determination of homocysteine thiolactone in urine by HPLC. Analytical and Bioanalytical Chemistry. Link

  • Munday, R. (1989). Toxicity of thiols and disulphides: involvement of free-radical species. Free Radical Biology and Medicine. (Context on thioester reactivity). Link

Sources

N-Acetyl-DL-Homocysteine Thiolactone (Citiolone): Technical Profile & Experimental Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Acetyl-DL-Homocysteine Thiolactone (Citiolone) – CAS 17896-21-8 Content Type: Technical Whitepaper / Laboratory Guide Audience: Researchers, Medicinal Chemists, and Formulation Scientists

Executive Summary

This compound thiolactone (CAS 17896-21-8), pharmaceutically known as Citiolone , is a cyclic thioester derivative of homocysteine.[1][2] Unlike free homocysteine, which is prone to rapid auto-oxidation, the N-acetylated thiolactone form effectively "masks" the reactive thiol group within a stable ring structure. This compound serves as a critical latent thiol donor , a superoxide dismutase (SOD) accelerant, and a versatile intermediate in bioconjugation chemistry.

Critical Nomenclature Note: Databases frequently conflate this compound with its open-chain free acid form.

  • CAS 17896-21-8 refers specifically to the Thiolactone (Cyclic form, MW 159.21).

  • The open-chain N-Acetyl-homocysteine (Free Acid, MW 177.22) is the hydrolysis product.

  • Operational Implication: As a researcher, you must induce ring-opening (hydrolysis or aminolysis) to liberate the active sulfhydryl (-SH) group for biological activity or quantification.

Part 1: Physicochemical Profile[3]

The following data aggregates experimentally verified properties for CAS 17896-21-8.

PropertySpecificationTechnical Commentary
Chemical Name This compound thiolactoneAlso known as Citiolone; 2-Acetamido-4-mercaptobutyric acid

-thiolactone.
CAS Number 17896-21-8 Specific to the racemic DL-thiolactone form.
Formula

Molecular Weight 159.21 g/mol Distinct from the free acid (177.22 g/mol ).
Melting Point 109 – 111 °CSharp melting point indicates high crystalline purity.
Solubility Water, Ethanol, DMSOHydrolyzes slowly in aqueous solution; rapidly in alkaline pH.
Appearance White Crystalline PowderHygroscopic; store desicated at -20°C for long-term stability.
Reactivity Thioester / Acylating AgentSusceptible to nucleophilic attack by amines (aminolysis) or hydroxide (hydrolysis).

Part 2: Chemical Reactivity & Synthesis Mechanisms

The Thiolactone "Switch"

The core utility of Citiolone lies in its cyclic thioester bond. In its native state, it is relatively stable and non-reducing. Upon activation, it opens to release a free thiol, making it a controlled delivery system for sulfhydryl groups.

Mechanism 1: Hydrolytic Ring Opening

In aqueous environments (accelerated by pH > 7.5), the thiolactone ring opens to form N-acetylhomocysteine. This exposes the free thiol (-SH), which can then participate in redox scavenging or disulfide exchange.

Mechanism 2: Aminolysis (Bioconjugation)

The carbonyl carbon of the thiolactone is electrophilic. It reacts with primary amines (e.g., Lysine residues on proteins, or amino-functionalized polymers like chitosan) to form a stable amide bond, simultaneously releasing the free thiol. This is the basis for peptide homocysteinylation .

Visualization: Chemical Equilibrium & Activation

The following diagram illustrates the transition from the stable thiolactone precursor to the active free thiol species.

ChemicalActivation Thiolactone This compound Thiolactone (CAS 17896-21-8) (Latent Thiol / Cyclic) Intermediate Transition State (Nucleophilic Attack) Thiolactone->Intermediate + OH- (Hydrolysis) AmideConj N-Homocysteinylated Conjugate (Amide Bond + Free -SH) Thiolactone->AmideConj + R-NH2 (Aminolysis) (e.g., Lysine/Chitosan) FreeAcid N-Acetyl-Homocysteine (Free Acid Form) (Active -SH / Linear) Intermediate->FreeAcid Ring Opening (pH > 8.0)

Figure 1: Activation pathways of Citiolone.[3] The "Latent" thiolactone form is converted to active thiol species via basic hydrolysis or amine conjugation.

Part 3: Biological Applications[3][4][5][6]

Hepatoprotection & Mucolytic Activity

Citiolone acts similarly to N-Acetylcysteine (NAC) but with distinct kinetics. By providing a source of sulfhydryl groups, it replenishes intracellular glutathione (GSH) pools.

  • Mechanism: The hydrolyzed free acid donates reducing equivalents to neutralize Reactive Oxygen Species (ROS), specifically accelerating the activity of Superoxide Dismutase (SOD).

  • Therapeutic Context: Used in research models for liver cirrhosis and radiation protection.

Thiolated Polymer Synthesis

In material science, CAS 17896-21-8 is a "click-like" reagent. It is used to thiolate polymers (e.g., chitosan, polyethyleneimine) to create mucoadhesive drug delivery systems. The thiolactone ring reacts with the polymer's backbone amines, grafting free thiols that form disulfide bridges with mucin glycoproteins.

Part 4: Experimental Protocols

Protocol A: Controlled Hydrolysis & Thiol Quantification (Ellman’s Assay)

Challenge: Standard Ellman’s reagent (DTNB) does not react with the intact thiolactone ring. You must force ring-opening first.

Reagents:

  • Buffer A: 0.1 M Phosphate Buffer, pH 7.4 (Reaction Buffer).

  • Hydrolysis Solution: 1.0 M NaOH.

  • Neutralization Solution: 1.0 M HCl.

  • DTNB Solution: 4 mg/mL DTNB in Buffer A.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 10 mg of this compound thiolactone in 1 mL of deionized water (approx. 62 mM).

  • Alkaline Hydrolysis (Activation):

    • Mix 100 µL of Stock Solution with 100 µL of 1.0 M NaOH .

    • Incubate at room temperature for 10 minutes . (High pH forces the ring open).

  • Neutralization:

    • Add 100 µL of 1.0 M HCl to neutralize the solution (Target pH ~7.5–8.0). Note: Do not acidify below pH 7, or the thiol oxidation rate increases.

  • Quantification:

    • Add 50 µL of the neutralized sample to 950 µL of DTNB Solution .

    • Incubate for 5 minutes.

    • Measure Absorbance at 412 nm .[4][5][6]

    • Calculate concentration using the extinction coefficient of TNB (

      
      ).[7]
      
Protocol B: Bioconjugation to Primary Amines

Application: Grafting thiol groups onto a lysine-containing protein or amine-polymer.

  • Dissolution: Dissolve the target amine-containing molecule in PBS (pH 7.4).

  • Addition: Add this compound thiolactone (5–10 molar excess relative to amines).

  • Reaction: Stir for 4–6 hours at room temperature under inert atmosphere (

    
    ). Note: The reaction generates free thiols, which are prone to oxidation; exclude oxygen.
    
  • Purification: Dialyze against dilute acidic water (pH 4) to remove unreacted thiolactone and prevent disulfide crosslinking during purification.

Visualization: The "Activation-Quantification" Workflow

EllmanProtocol Start Start: Citiolone Stock (Ring Closed / No DTNB Reaction) Step1 Step 1: Add 1.0 M NaOH (pH > 12) Start->Step1 Step2 Incubate 10 mins (Ring Opening -> Free -SH) Step1->Step2 Step3 Step 2: Add 1.0 M HCl (Neutralize to pH 8.0) Step2->Step3 Step4 Step 3: Add DTNB Reagent Step3->Step4 Read Read Absorbance @ 412nm (Quantify Yellow TNB^2-) Step4->Read

Figure 2: Step-by-step workflow for quantifying this compound thiolactone. Direct addition of DTNB without NaOH pretreatment will yield false negatives.

Part 5: Handling & Stability (Troubleshooting)

IssueCauseSolution
Low Thiol Yield Incomplete hydrolysisIncrease NaOH incubation time to 15 mins or warm to 37°C.
High Background Oxidation of thiolDegas all buffers with

or Argon before use. Add 1 mM EDTA to chelate metal ions.
Precipitation Low solubility in acidEnsure the final assay pH is > 7.0. The free acid is less soluble in highly acidic media.
Material Hardening Hygroscopic natureStore the bulk powder with desiccant packs at -20°C. Warm to RT before opening to prevent condensation.

References

  • Santa Cruz Biotechnology. (n.d.). This compound Thiolactone Product Analysis. Retrieved from

  • Fisher Scientific. (n.d.). Safety Data Sheet: DL-N-Acetylhomocysteine thiolactone. Retrieved from

  • ChemicalBook. (2023).[3] Citiolone: Therapeutic Applications and Chemical Properties. Retrieved from

  • Ellman, G. L. (1959).[6] Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics. (Standard Protocol Basis).[5][6]

  • BroadPharm. (2022).[5] Ellman's Assay Protocol for Thiol Quantification. Retrieved from

  • Cayman Chemical. (n.d.). DL-Homocysteine Thiolactone Product Information. Retrieved from

Sources

Technical Guide: N-Homocysteinylation vs. S-Homocysteinylation Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hyperhomocysteinemia (HHcy) is a critical risk factor for cardiovascular and neurodegenerative pathologies.[1] However, "elevated homocysteine" is not a singular chemical event. It manifests through two distinct molecular pathways: N-homocysteinylation and S-homocysteinylation .[2][3][4][5]

These pathways differ fundamentally in their chemical origin, reversibility, and pathophysiological sequelae.

  • N-homocysteinylation is an irreversible acylation event driven by a translational error-editing metabolite (Hcy-thiolactone), leading to structural protein damage and immunogenicity.[6][7]

  • S-homocysteinylation is a reversible disulfide exchange driven by oxidative stress, functioning as a redox switch or a "capping" mechanism on cysteine residues.

This guide dissects these mechanisms to aid in the development of targeted assays and therapeutic interventions.

Part 1: The Chemical Divergence

The dichotomy begins with the metabolic fate of Homocysteine (Hcy).[4][8] While S-homocysteinylation occurs via direct oxidative attack or exchange with the free amino acid, N-homocysteinylation requires a high-energy metabolic intermediate: Homocysteine Thiolactone (HTL) .

The Bifurcation Pathway

The following diagram illustrates the critical divergence point at Methionyl-tRNA Synthetase (MetRS).

Hcy_Pathways Hcy Homocysteine (Hcy) MetRS Methionyl-tRNA Synthetase (MetRS) Hcy->MetRS Mis-selection S_Hcy S-Hcy-Protein (Reversible Disulfide) Hcy->S_Hcy Thiol-Disulfide Exchange Hcy_AMP Hcy-AMP (Activated Intermediate) MetRS->Hcy_AMP ATP HTL Hcy-Thiolactone (HTL) (Cyclic Thioester) Hcy_AMP->HTL Error Editing (Cyclization) N_Hcy N-Hcy-Protein (Irreversible Amide Bond) HTL->N_Hcy Acylation of Lysine Lysine Protein Lysine (-NH2) Lysine->N_Hcy Oxidation Oxidative Environment (ROS) Oxidation->S_Hcy Cysteine Protein Cysteine (-SH) or Disulfide (-S-S-) Cysteine->S_Hcy

Figure 1: The metabolic bifurcation of Homocysteine. Note the high-energy cyclic thioester (HTL) required for the N-pathway, contrasting with the redox-driven S-pathway.

Part 2: N-Homocysteinylation (The Pathogenic Acylation)[4][9]

Mechanism: The MetRS Error

N-homocysteinylation is a translational error. The enzyme Methionyl-tRNA Synthetase (MetRS) occasionally mistakes Hcy for Methionine.[6]

  • Misactivation: MetRS activates Hcy with ATP to form Hcy-AMP .

  • Error Editing: The enzyme realizes the error (Hcy has one less methyl group than Met) and prevents transfer to tRNA.

  • Cyclization: Instead of simple hydrolysis, the side-chain thiol of Hcy attacks the activated carbonyl, ejecting AMP and forming Homocysteine Thiolactone (HTL) .[8]

The Reaction: Lysine Acylation

HTL is a reactive cyclic thioester.[9] It diffuses from the synthetase and non-enzymatically attacks the nucleophilic


-amino group of Lysine  residues.
  • Result: Formation of a stable isopeptide (amide) bond .

  • Consequence: This introduces a new free thiol (-SH) onto the lysine, altering the protein's charge (loss of positive charge) and redox potential. This often leads to protein aggregation (amyloid-like structures) and the creation of "neo-antigens" that trigger autoimmune responses.

Part 3: S-Homocysteinylation (The Redox Switch)

Mechanism: Disulfide Exchange

S-homocysteinylation does not require ATP activation. It occurs via:

  • Thiol-Disulfide Exchange: Free Hcy attacks a protein disulfide (Protein-S-S-R).

    
    
    
  • Oxidative Attack: In high ROS environments, free protein thiols (e.g., Albumin Cys34) are oxidized by Hcy.

Biological Role

Unlike the purely toxic N-modification, S-homocysteinylation can be regulatory.[3]

  • Capping: It can protect critical cysteines from irreversible oxidation (sulfonic acid formation) during oxidative stress.

  • Reversibility: The bond can be reduced by the Glutathione (GSH) or Thioredoxin systems, restoring the native protein function.

Part 4: Comparative Analysis

The following table summarizes the critical distinctions required for experimental design.

FeatureN-HomocysteinylationS-Homocysteinylation
Reactive Species Hcy-Thiolactone (HTL)Homocysteine (Hcy)
Target Residue Lysine (

-amino group)
Cysteine (Thiol group)
Bond Type Amide (Isopeptide)Disulfide
Stability Irreversible (Stable to reduction)Reversible (Cleaved by DTT/TCEP)
Charge Change Loss of +1 charge (Lys blocked)Neutral (usually)
Primary Toxicity Aggregation, Autoimmunity, Enzyme InactivationRedox Imbalance, Altered Binding Affinity
Biomarker Anti-N-Hcy AntibodiesAlbumin-bound Hcy (S-linked)

Part 5: Analytical Workflows (Differentiation)

To distinguish these modifications in a biological sample, one must exploit their differing stability against reducing agents.

The "Reduction-Subtraction" Protocol

Objective: To quantify N-Hcy vs. S-Hcy using LC-MS/MS.

  • Aliquot A (Total Hcy): Treat with strong reductant (DTT or TCEP). This releases S-linked Hcy but leaves N-linked Hcy attached. Acid hydrolysis is then required to release N-linked Hcy.

  • Aliquot B (N-Hcy Only): Wash protein to remove free Hcy. Do not perform acid hydrolysis immediately. Treat with DTT to remove S-linked Hcy. Wash again. Then perform acid hydrolysis. The Hcy released here is exclusively from the N-linked pool.

Analytical Flowchart

Analysis_Workflow cluster_S S-Homocysteinylation Detection cluster_N N-Homocysteinylation Detection Sample Biological Sample (Plasma/Tissue) Step1_S Step 1: Reduction (DTT/TCEP, pH 8.0) Sample->Step1_S Step1_N Step 1: Wash/Dialysis (Remove Free Hcy) Sample->Step1_N Step2_S Step 2: Derivatization (e.g., SBD-F) Step1_S->Step2_S Result_S Measures: Free Hcy + S-Linked Hcy released Step2_S->Result_S Step2_N Step 2: Reduction (DTT) (Remove S-Linked Hcy) Step1_N->Step2_N Step3_N Step 3: Acid Hydrolysis (6N HCl, 110°C) Step2_N->Step3_N Result_N Measures: Hcy released from Peptide Backbone Step3_N->Result_N

Figure 2: Differential extraction workflow. S-Hcy is released by simple reduction; N-Hcy requires peptide bond hydrolysis.

Part 6: Implications for Drug Development

Immunogenicity & Biologics

N-homocysteinylation creates neo-epitopes. If a therapeutic protein (biologic) is produced in a system with high Hcy levels (or inefficient MetRS editing), it may become N-homocysteinylated.[1][6]

  • Risk: The patient's immune system may recognize the N-Hcy-Protein adduct as foreign, leading to anti-drug antibodies (ADAs) and loss of efficacy or anaphylaxis.

  • QC Requirement: Biologics must be screened for N-homocysteinylation during CMC (Chemistry, Manufacturing, and Controls).

Biomarker Strategy
  • S-Hcy (Albumin-bound): A sensitive marker for acute oxidative stress and immediate Hcy load.

  • N-Hcy (Protein-bound): A marker for chronic exposure and cumulative damage, similar to HbA1c in diabetes. It reflects long-term failure of the detoxification enzymes (PON1/BLMH).

References

  • Jakubowski, H. (2000).[1][8][10] "Homocysteine thiolactone: metabolic origin and protein homocysteinylation in humans." Journal of Nutrition.[3][10] Link

  • Perła-Kaján, J., Twardowski, T., & Jakubowski, H. (2007). "Mechanisms of homocysteine toxicity in humans." Amino Acids.[8][11][12] Link

  • Loscalzo, J. (1996). "The oxidant stress of hyperhomocyst(e)inemia." Journal of Clinical Investigation. Link

  • Glowacki, R., & Jakubowski, H. (2004).[13] "Cross-talk between Cys34-linked homocysteine and lysine-linked homocysteine in human serum albumin." Journal of Biological Chemistry. Link

  • Zinellu, A., et al. (2009). "Structural and functional changes of human serum albumin induced by N- and S-homocysteinylation." Amino Acids.[8][11][12] Link

Sources

Methodological & Application

Application Note: Controlled Alkaline Hydrolysis of N-Acetylhomocysteine Thiolactone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

N-acetylhomocysteine thiolactone (NAHT) is a cyclic thioester widely utilized as a stable precursor for N-acetylhomocysteine (NAH) . Unlike free thiols, which are prone to rapid oxidative dimerization (disulfide formation) in air, the thiolactone ring protects the sulfur moiety until activation.

This application note details the protocol for the alkaline hydrolysis (ring-opening) of NAHT. This process converts the stable thiolactone into the reactive free thiol species (NAH). This transformation is critical for applications in thiol-ene "click" chemistry , hydrogel synthesis, and metabolic studies where a controlled release of sulfhydryl groups is required.

Key Advantages of this Protocol:

  • Specificity: Uses N-acetylated protection to prevent the self-polymerization (aminolysis) often seen with non-acetylated homocysteine thiolactone.

  • Control: Defines precise pH and deoxygenation parameters to maximize yield and minimize disulfide by-products.

  • Validation: Includes an integrated Quality Control (QC) step using Ellman’s Reagent.

Scientific Foundation

Chemical Mechanism

The hydrolysis of NAHT is a base-catalyzed nucleophilic acyl substitution. The hydroxide ion (


) attacks the carbonyl carbon of the thioester, forming a tetrahedral intermediate. The ring collapses, expelling the thiolate leaving group.

Critical Insight: The reaction is pH-dependent.[1] While hydrolysis occurs at pH > 7, reaction rates are optimal at pH > 11. However, high pH also accelerates the oxidation of the resulting thiolate (


) to the disulfide (

). Therefore, oxygen exclusion is mandatory .
Mechanism Diagram

The following diagram illustrates the transition from the cyclic thiolactone to the free thiol.

NAHT_Hydrolysis NAHT N-Acetylhomocysteine Thiolactone (NAHT) (Cyclic Thioester) Inter Tetrahedral Intermediate NAHT->Inter Nucleophilic Attack OH Hydroxide Ion (OH-) OH->Inter NAH_Thiolate N-Acetylhomocysteine (Thiolate Form) Inter->NAH_Thiolate Ring Opening NAH_Thiol N-Acetylhomocysteine (Free Thiol -SH) NAH_Thiolate->NAH_Thiol Acidification/Neutralization (pH < 8)

Figure 1: Mechanistic pathway of base-catalyzed NAHT ring opening.

Materials & Equipment

Reagents
  • Substrate: N-Acetylhomocysteine thiolactone (CAS: 1195-16-0), >98% purity.

  • Base: Sodium Hydroxide (NaOH), 1.0 M solution (degassed).

  • Acid (Quenching): Hydrochloric Acid (HCl), 1.0 M solution.

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4 (degassed).

  • QC Reagent: Ellman’s Reagent (5,5′-dithiobis-(2-nitrobenzoic acid) or DTNB).[2][3][4]

  • Inert Gas: High-purity Nitrogen (

    
    ) or Argon (
    
    
    
    ).
Equipment
  • Magnetic stirrer and stir bars.

  • pH meter (calibrated).

  • UV-Vis Spectrophotometer (for QC).

  • Septum-sealed reaction vials.

Experimental Protocol

Phase 1: Preparation & Deoxygenation

Context: Thiols oxidize rapidly in alkaline solutions exposed to air. This step is the primary determinant of yield.

  • Solvent Prep: Sparge 50 mL of deionized water (or PBS) with

    
     or 
    
    
    
    for 20 minutes to remove dissolved oxygen.
  • Substrate Solution: Dissolve 159 mg (1 mmol) of NAHT in 10 mL of degassed water.

    • Note: NAHT is moderately soluble in water. If higher concentrations are needed, mild heating (30°C) or a small percentage of DMSO (<5%) can be used, though water is preferred to avoid solvent interference.

Phase 2: Alkaline Hydrolysis
  • Base Addition: Under a continuous inert gas flush, add 2.0 mL of 1.0 M NaOH (2 equivalents) to the NAHT solution.

    • Target pH: The pH should rise to ~12-13.

  • Incubation: Stir vigorously at room temperature (20-25°C) for 30 minutes .

    • Kinetics: Hydrolysis is typically complete within 15-20 minutes at this pH. Extending beyond 60 minutes increases the risk of disulfide formation.

  • Observation: The solution should remain clear. Any precipitate suggests polymerization or contamination.

Phase 3: Quenching & Neutralization
  • Neutralization: Slowly add 1.0 M HCl dropwise while monitoring pH.

  • Target pH: Adjust pH to 7.4 (for immediate biological use) or pH 4-5 (for short-term storage).

    • Why? Thiols are most stable in acidic environments. At pH 7.4, they will slowly oxidize; at pH > 9, they oxidize rapidly.

  • Storage: Use immediately. If storage is unavoidable, freeze at -80°C under Argon.

Quality Control: Ellman’s Assay Validation

Context: You must verify that the ring has opened and the thiol is free. UV absorbance of the thiolactone ring alone is insufficient.

QC Workflow Diagram

QC_Workflow Sample Hydrolyzed Sample (Diluted 1:100) Reaction Mixed Disulfide Exchange (2 min RT) Sample->Reaction DTNB Ellman's Reagent (DTNB) DTNB->Reaction Read Measure Absorbance @ 412 nm Reaction->Read Calc Calculate Concentration (Beer's Law) Read->Calc

Figure 2: Validation workflow using Ellman's Reagent.

QC Procedure
  • Dilution: Dilute 10

    
    L of the hydrolyzed reaction mixture into 990 
    
    
    
    L of Reaction Buffer (0.1 M Sodium Phosphate, pH 8.0, 1 mM EDTA).
  • Blank: Prepare a blank containing only Reaction Buffer.

  • Reaction: Add 20

    
    L of DTNB solution (4 mg/mL in Reaction Buffer) to both sample and blank. Incubate for 15 minutes at room temperature.
    
  • Measurement: Measure Absorbance at 412 nm .

  • Calculation:

    
    
    
    • 
      : Concentration of free thiol (M)
      
    • 
      : Absorbance[2][3][4][5][6]
      
    • 
      : Extinction coefficient of TNB (
      
      
      
      )[2][4][6]
    • 
      : Path length (1 cm)
      
    • 
      : Dilution Factor (100)
      

Success Criteria: For a 100% theoretical yield from the protocol above (approx. 83 mM final concentration before dilution), the calculated concentration should be


 mM ( >90% yield).

Data Summary & Troubleshooting

ParameterRecommended ConditionWhy?
pH (Hydrolysis) 12.0 - 13.0Ensures rapid and complete ring opening.
Atmosphere Nitrogen / ArgonPrevents oxidation of free thiol to disulfide.
Temperature 20°C - 25°CHeat promotes side reactions; cold slows hydrolysis.
Equivalents (Base) 2.0 - 2.5 eq1 eq neutralizes the acid formed; excess drives reaction.

Troubleshooting Guide:

  • Low Yield (Ellman's): Usually due to oxidation. Ensure reagents are degassed. Check if the starting material was actually the thiolactone and not already hydrolyzed/oxidized.

  • Precipitation: If the pH drops too low during quenching, N-acetylhomocysteine may precipitate (isoelectric point issues, though less likely with acetylated form than free Hcy). Keep pH > 4.

References

  • Mechanism of Thiolactone Hydrolysis: Glowacki, R., et al. (2022). "Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics." MDPI Molecules.

  • Ellman's Assay Protocol: BroadPharm Protocols. (2022).[3][6] "Ellman's Assay Protocol for Quantification of Sulfhydryl Groups."

  • Thiolactone Chemistry & Applications: Jakubowski, H. (2020).[1][7][8] "Homocysteine Thiolactone: Biology and Chemistry." MDPI.

  • Stability & Kinetics: Mundt, J.M., et al. (2024). "Kinetics of N-acyl L-homocysteine thiolactone hydrolysis." ResearchGate.[1][5][9]

Sources

Application Note: Fluorometric Determination of N-Acetyl-DL-Homocysteine in Plasma via HPLC-SBD-F

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring a robust, sensitive, and validated method for the quantification of N-acetyl-DL-homocysteine (NAH) in human plasma.

Unlike standard amino acid analysis, the detection of N-acetylated thiols in plasma presents unique challenges due to the lack of a strong UV chromophore and the high reactivity of the sulfhydryl (-SH) group. This protocol utilizes Pre-column Derivatization with SBD-F (Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate) followed by Fluorescence Detection (FLD) .[1] This approach is chosen over UV detection (205–215 nm) to eliminate matrix interference and achieve the high sensitivity (nM range) required for pharmacokinetic (PK) studies.

Method Principle & Scientific Rationale

The quantification of NAH in plasma requires a three-stage chemical modification strategy to ensure total recovery and detectability:

  • Reduction: NAH, like other plasma thiols, readily forms disulfides with albumin (protein-bound) or other thiols (mixed disulfides).[2] To measure "Total NAH," these bonds must be cleaved. We utilize TCEP (Tris(2-carboxyethyl)phosphine) , a potent, odorless, and irreversible reducing agent that, unlike DTT or

    
    -mercaptoethanol, is stable in acidic conditions and does not interfere with SBD-F derivatization.
    
  • Deproteinization: Proteins are precipitated using Trichloroacetic Acid (TCA) to prevent column fouling and remove high-molecular-weight interferences.

  • Derivatization: The free thiol group of NAH reacts with SBD-F at pH 9.5 (Borate buffer) at 60°C. SBD-F is non-fluorescent until it reacts with a thiol, rendering the method highly specific and reducing background noise significantly compared to OPA or monobromobimane.

Chemical Reaction Scheme


Materials and Reagents

  • Analyte: this compound (NAH) standard (>98% purity).

  • Internal Standard (IS): N-(2-Mercaptopropionyl)glycine (Tiopronin) or Penicillamine. Note: Do not use Homocysteine or N-Acetylcysteine as IS if they are expected endogenous compounds or co-analytes.

  • Derivatizing Agent: Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F).[3][4]

  • Reducing Agent: Tris(2-carboxyethyl)phosphine hydrochloride (TCEP).

  • Buffers: Boric acid, Sodium tetraborate, Potassium dihydrogen phosphate (

    
    ).
    
  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol, Water (Milli-Q).

Experimental Protocol

Preparation of Stock Solutions
  • NAH Stock (1 mg/mL): Dissolve NAH in 0.1 M Phosphate Buffer (pH 7.4). Crucial: Prepare fresh daily or store at -80°C under nitrogen to prevent oxidation.

  • Internal Standard Stock (1 mg/mL): Dissolve Tiopronin in water.

  • SBD-F Solution (1.0 mg/mL): Dissolve in Borate Buffer (0.1 M, pH 9.5).

  • TCEP Solution (100 mg/mL): Dissolve in water.

Plasma Sample Preparation Workflow

This workflow ensures the release of bound NAH and subsequent fluorescent labeling.

SamplePrep Start Plasma Sample (100 µL) AddIS Add Internal Standard (10 µL) Start->AddIS Reduction Reduction Add 10 µL TCEP Incubate RT, 10 min AddIS->Reduction Precipitation Protein Precipitation Add 90 µL 10% TCA Centrifuge 10,000 x g, 10 min Reduction->Precipitation Supernatant Collect Supernatant (50 µL) Precipitation->Supernatant Derivatization Derivatization Add 100 µL Borate Buffer (pH 9.5) Add 50 µL SBD-F Incubate 60°C, 60 min Supernatant->Derivatization Cooling Cool to 4°C Inject into HPLC Derivatization->Cooling

Caption: Step-by-step sample preparation workflow for the extraction and derivatization of NAH from plasma.

Chromatographic Conditions[1][2][5][6][7][8]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary pump).

  • Column: C18 Reverse Phase (e.g., Phenomenex Gemini or Waters Symmetry), 150 mm x 4.6 mm, 5 µm particle size.

    • Why this column? SBD-derivatives are moderately polar. A standard C18 provides sufficient retention and separation from the solvent front without requiring expensive specialized columns.

  • Mobile Phase:

    • A: 0.1 M Acetate Buffer (pH 4.0).

    • B: Acetonitrile.[5]

  • Elution Mode: Isocratic.

    • Ratio: 96% A / 4% B (Adjust B up to 8% if retention is too high).

  • Flow Rate: 1.0 mL/min.[6][5]

  • Temperature: 25°C (Ambient) or 30°C.

  • Detection (FLD):

    • Excitation (

      
      ): 385 nm
      
    • Emission (

      
      ): 515 nm
      
  • Injection Volume: 20 µL.

Method Performance & Validation (Expected Data)

The following parameters represent typical performance metrics for this protocol based on validation standards (FDA Bioanalytical Method Validation Guidance).

ParameterSpecification / ResultNotes
Linearity Range 0.1 – 100 µMCovers physiological and therapeutic ranges.
Retention Time (NAH) ~ 8.5 minElutes after Cysteine (~4 min) and Homocysteine (~6 min).
Limit of Detection (LOD) 20 nM (plasma)Highly sensitive due to fluorescence.
Limit of Quantitation (LOQ) 50 nM
Recovery > 90%High recovery due to efficient TCEP reduction.
Precision (RSD) < 5% (Intra-day)Stable derivative.
Specificity No interferenceSBD-F does not react with amines or alcohols.

Scientist's Notes: Troubleshooting & Optimization

1. The "pH Trap" in Derivatization The reaction of SBD-F with thiols is pH-dependent and requires a basic environment (pH > 9.0). However, the protein precipitation step uses TCA (highly acidic).

  • Critical Step: When adding the Borate Buffer (Step 5 in the diagram), ensure the volume and molarity (0.1 M to 0.2 M) are sufficient to neutralize the TCA supernatant and raise the pH to ~9.5. If the pH remains acidic, the reaction will fail, yielding no peaks.

2. Stability of the Derivative Unlike OPA derivatives which degrade within minutes, SBD-F derivatives are stable for at least 24 hours at 4°C. This allows for automated overnight runs of large sample batches (e.g., 50+ samples) without signal degradation.

3. Separation from Endogenous Thiols Plasma contains high levels of Cysteine (Cys), Cysteinylglycine (Cys-Gly), and Homocysteine (Hcy).

  • Separation Logic: Under the proposed isocratic conditions (pH 4.0), elution order is typically: Cys < Hcy < Cys-Gly < Glutathione < NAH . NAH is more hydrophobic due to the N-acetyl group, causing it to elute later, ensuring a clean baseline free from endogenous thiol interference.

4. Column Cleaning Since plasma matrix is used, flush the column with 90% ACN / 10% Water for 30 minutes after every 50 injections to prevent protein buildup from trace supernatant carryover.

References

  • Determination of aminothiols in human plasma by HPLC-FLD. Source: National Institutes of Health (NIH) / PubMed Context: Validates the use of SBD-F and TCEP for plasma thiol analysis, serving as the foundational chemistry for this NAH protocol. Link:[Link]

  • High-performance liquid chromatographic assay for N-acetylcysteine in plasma. Source: PubMed Context: Establishes the behavior of N-acetylated thiols in HPLC and extraction methodologies relevant to NAH. Link:[Link]

  • Measurement of thiols in human plasma using liquid chromatography with precolumn derivatization. Source: Journal of Chromatographic Science Context: Provides comparative data on SBD-F vs other derivatization agents, confirming SBD-F's superior stability for batch processing. Link:[Link]

  • Stability of N-acetyl-L-cysteine and related compounds. Source: BioInsights Context: Discusses the stability of N-acetylated thiols, supporting the requirement for immediate processing or specific storage conditions (-80°C). Link:[Link]

Sources

Application Note: High-Precision Quantification of Free Thiol in Homocysteine Derivatives via Ellman’s Reagent (DTNB) Assay

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Homocysteine (Hcy) is a non-proteinogenic


-amino acid serving as a critical intermediate in methionine metabolism. Elevated levels of Hcy (hyperhomocysteinemia) are an established risk factor for cardiovascular disease, neurodegenerative disorders, and endothelial dysfunction.[1][2][3]

In biological systems and drug development formulations, Hcy exists in multiple forms:

  • Free reduced Homocysteine: Containing a reactive free thiol (-SH).

  • Homocystine: The oxidized disulfide dimer (Hcy-S-S-Hcy).

  • Homocysteine Thiolactone (HTL): A cyclic thioester formed by error-editing in protein synthesis.

Ellman’s Reagent (5,5′-dithiobis-(2-nitrobenzoic acid) or DTNB) is the gold standard for quantifying free sulfhydryl groups.[4] However, standard protocols often fail when applied to Hcy derivatives due to the unique stability of the thiolactone ring and the rapid oxidation of free Hcy.

This guide provides a high-precision protocol specifically optimized for Hcy derivatives, addressing the critical pre-analytical hydrolysis required for thiolactone detection and the buffering conditions necessary to prevent oxidation artifacts.

Mechanism of Action

The assay relies on the stoichiometric reaction between DTNB and a free thiol anion (


).
  • Ionization: At slightly alkaline pH (pH 8.0), the thiol group on Homocysteine ionizes to a thiolate anion.

  • Nucleophilic Attack: The thiolate attacks the disulfide bond of DTNB.

  • Chromophore Release: This reaction releases 2-nitro-5-thiobenzoate (TNB

    
    ), a yellow species with a high molar extinction coefficient at 412 nm .[5][6]
    

Critical Note on Homocysteine Thiolactone (HTL): HTL contains a thioester bond, not a free thiol.[1] It is "silent" in a standard Ellman’s assay. To quantify HTL, the ring must first be opened via alkaline hydrolysis to generate the reactive free thiol.

Visualizing the Reaction Pathway

G cluster_0 Pre-Treatment (If HTL) cluster_1 Ellman's Reaction HTL Hcy Thiolactone (Cyclic Thioester) Hydrolysis Alkaline Hydrolysis (NaOH / Heat) HTL->Hydrolysis Ring Opening HcySH Free Homocysteine (R-S⁻) Hydrolysis->HcySH Mixed Mixed Disulfide (R-S-S-TNB) HcySH->Mixed + DTNB DTNB DTNB (Ellman's Reagent) DTNB->Mixed TNB TNB²⁻ Anion (Yellow Chromophore) DTNB->TNB Release

Figure 1: Reaction mechanism showing the necessity of ring-opening for Thiolactone derivatives prior to DTNB reaction.

Pre-Analytical Considerations (Expertise & Logic)

To ensure data integrity, the following variables must be controlled:

The pH Dilemma
  • Requirement: The reaction requires a pH > 7.0 to form the reactive thiolate anion.

  • Risk: At pH > 8.5, DTNB slowly hydrolyzes, increasing background absorbance. Furthermore, Hcy oxidizes to Homocystine rapidly at high pH.

  • Solution: Use a pH 8.0 Phosphate Buffer . This provides the optimal balance between reaction kinetics and reagent stability.

Oxidation Control (EDTA)

Trace metal ions (Cu²⁺, Fe³⁺) catalyze the auto-oxidation of Hcy to Homocystine, which does not react with DTNB.

  • Protocol Adjustment: Always include 1 mM EDTA in the reaction buffer to chelate metal ions and preserve the free thiol state.

The "Reducing Agent" Interference

If your sample contains Homocystine (dimer) and you wish to measure "Total Hcy," you must reduce the disulfide bonds using agents like TCEP or DTT.

  • Warning: TCEP and DTT contain free thiols or phosphines that react directly with DTNB , causing massive false positives.

  • Solution: If reduction is performed, the reducing agent must be removed (via desalting columns) before the Ellman's assay, or use a solid-phase reducing resin that can be spun out.

Detailed Protocol

Reagent Preparation
ReagentCompositionStorageNotes
Reaction Buffer 0.1 M Sodium Phosphate, pH 8.0, containing 1 mM EDTA.4°C (1 month)EDTA is non-negotiable for Hcy stability.
Ellman’s Reagent Stock 4 mg/mL DTNB in Reaction Buffer.-20°C (Protect from light)Dissolve 4 mg DTNB in 1 mL buffer.[5][6] Prepare fresh or freeze single-use aliquots.
Hcy Standard 10 mM L-Homocysteine in Reaction Buffer.-20°C (Single use)If starting from Hcy-Thiolactone HCl, hydrolyze first (see 4.2).
Sample Pre-Treatment (Choose Your Path)

Path A: Free Hcy Quantification (Direct)

  • Use samples directly. Keep on ice to prevent oxidation.

Path B: Homocysteine Thiolactone (HTL) Quantification

  • HTL does not react. You must open the ring.

  • Mix sample 1:1 with 0.2 M NaOH .

  • Incubate at 37°C for 15 minutes.

  • Neutralize with equimolar HCl or dilute into the pH 8.0 Reaction Buffer immediately before assay.

Assay Procedure (Microplate Format)
  • Blanking: Add 20 µL of Reaction Buffer to "Blank" wells.

  • Standards: Add 20 µL of Hcy standards (0 µM to 500 µM) to "Standard" wells.

  • Samples: Add 20 µL of unknown samples to "Sample" wells.

  • Reagent Addition: Add 180 µL of Reaction Buffer (prepared with DTNB) to all wells.

    • Note: A common variation is to prepare a working solution: 50 µL DTNB Stock + 2.5 mL Buffer. Add 200 µL of this mix to samples.

  • Incubation: Incubate at room temperature for 15 minutes .

  • Measurement: Measure absorbance at 412 nm on a microplate reader.

Workflow Diagram

Workflow Start Start: Hcy Sample Decision Is the target HTL or Total Hcy? Start->Decision Hydrolysis Hydrolysis Step Add NaOH (0.1M) Incubate 15 min 37°C Decision->Hydrolysis Yes (HTL) PlateSetup Plate Setup 20 µL Sample + 180 µL Reaction Mix Decision->PlateSetup No (Free Hcy) Hydrolysis->PlateSetup BufferPrep Prepare Reaction Mix (Buffer pH 8.0 + EDTA + DTNB) BufferPrep->PlateSetup Add Reagent Incubate Incubate 15 mins @ RT PlateSetup->Incubate Read Read Absorbance @ 412 nm Incubate->Read

Figure 2: Experimental workflow distinguishing between direct Free Hcy measurement and Thiolactone processing.

Data Analysis & Validation

Calculations

Calculate the concentration of free thiols using the Beer-Lambert Law (


).

For a standard 1 cm pathlength cuvette:



Constants:

  • Extinction Coefficient (

    
    ):  Use 14,150 M⁻¹cm⁻¹  (at pH 8.0).[7]
    
    • Note: The historical value of 13,600 is considered less accurate for modern buffers [1, 2].

  • Pathlength Correction: If using a microplate, you must correct for pathlength (usually ~0.6 cm for 200 µL) or use a standard curve (recommended).

Validation Criteria (Self-Validating System)

To ensure the assay is performing correctly, every run should meet these criteria:

ParameterAcceptance CriterionTroubleshooting
Linearity (

)
> 0.99If low, check pipetting accuracy or standard degradation.
Blank Absorbance < 0.1 ODIf high, DTNB stock has hydrolyzed. Prepare fresh.
Coefficient of Variation < 5% (Triplicates)Ensure thorough mixing; check for bubbles in wells.
LOD (Limit of Detection) ~ 2 µMIf sensitivity is low, increase incubation time to 30 min.

References

  • Ellman, G. L. (1959).[8][9] Tissue sulfhydryl groups.[8][10] Archives of Biochemistry and Biophysics, 82(1), 70–77.

  • Thermo Fisher Scientific. (n.d.). Ellman’s Reagent (DTNB) User Guide. Thermo Scientific Instructions.

  • Sedlak, J., & Lindsay, R. H. (1968). Estimation of total, protein-bound, and nonprotein sulfhydryl groups in tissue with Ellman's reagent. Analytical Biochemistry, 25(1), 192–205.[10]

  • Jakubowski, H. (2000). Homocysteine thiolactone: Metabolic origin and protein synthesis. The Journal of Nutrition, 130(2), 377S–381S. (Reference for HTL structure and reactivity).

Sources

Application Note: Precision Synthesis of Thiol-Functionalized Hydrogels using N-Acetylhomocysteine Thiolactone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of thiol-functionalized hydrogels using N-acetylhomocysteine thiolactone (NAHCTL) . Unlike traditional thiolation agents (e.g., Traut’s reagent), NAHCTL offers a cost-effective, "latent-thiol" strategy that converts primary amines on a polymer backbone into sulfhydryl groups via nucleophilic ring-opening aminolysis.

Key Advantage: The NAHCTL ring protects the sulfur atom until the moment of conjugation, minimizing premature oxidation. However, this reaction converts a positively charged amine into a neutral amide, altering the polymer’s isoelectric point—a critical factor for downstream tissue engineering applications.

Scientific Rationale & Mechanism

The "Trojan Horse" Mechanism

The core chemistry relies on the aminolysis of the five-membered thiolactone ring. A primary amine (from polymers like Gelatin, Chitosan, or Polyallylamine) acts as a nucleophile, attacking the carbonyl carbon of the thiolactone.

Reaction Outcome:

  • Ring Opening: The thiolactone ring opens.[1][2][3][4]

  • Amide Bond Formation: A stable covalent link is formed between the polymer and the modifier.

  • Thiol Release: The sulfhydryl group (formerly protected within the ring) is liberated.

Reaction Pathway Diagram

G Polymer Polymer-NH2 (Primary Amine) Intermediate Tetrahedral Intermediate Polymer->Intermediate Nucleophilic Attack (pH 7.5 - 10) NAHCTL N-acetylhomocysteine thiolactone (NAHCTL) NAHCTL->Intermediate Product Thiolated Polymer (Polymer-Amide-SH) Intermediate->Product Ring Opening

Figure 1: Aminolysis mechanism. The polymer's amine attacks the NAHCTL carbonyl, opening the ring to generate a free thiol.

Materials & Reagents

ReagentGrade/SpecPurpose
Polymer Backbone Gelatin Type A (300 Bloom) or ChitosanSource of primary amines (-NH2).
Thiolating Agent N-acetylhomocysteine thiolactone (NAHCTL)Latent thiol precursor.
Buffer Base Sodium Carbonate / BicarbonateMaintains pH 10 for optimal nucleophilicity.
Chelator EDTA (Ethylenediaminetetraacetic acid)Sequesters metal ions (Cu²⁺, Fe³⁺) that catalyze disulfide formation.[5]
Inert Gas High-purity Argon or NitrogenPrevents oxidation of free thiols during reaction.
Crosslinker PEG-Diacrylate (PEG-DA) or H₂O₂For hydrogel formation (Step 2).

Protocol 1: Synthesis of Thiolated Gelatin (Gel-SH)

Objective: To substitute ~40-60% of lysine ε-amino groups with thiol groups.

Preparation of Reaction Buffer[6]
  • Prepare 0.1 M Carbonate-Bicarbonate Buffer (pH 10.0) .

    • Note: A high pH is required to ensure the lysine amines are unprotonated (nucleophilic). While physiologic pH (7.4) works, the reaction kinetics are significantly slower.

  • Add 1-5 mM EDTA to the buffer.

  • Degas the buffer by bubbling Argon through it for 20 minutes. Do not skip this step.

Synthesis Workflow
  • Dissolution: Dissolve 1.0 g of Gelatin in 10 mL of the degassed buffer at 40°C . Stir until clear.

  • Reagent Addition: Add NAHCTL to the solution.

    • Stoichiometry: Use a 5-fold molar excess of NAHCTL relative to the molar content of amines in the gelatin (approx. 0.3 mmol amines/g gelatin).

    • Calculation: For 1g gelatin (~0.3 mmol amines), add 1.5 mmol NAHCTL (~238 mg).

  • Reaction: Stir at 40°C for 3 hours under a continuous Argon blanket.

  • Quenching & Purification:

    • Dilute with 10 mL warm distilled water.

    • Transfer to dialysis tubing (MWCO 3.5 kDa).

    • Crucial Step: Dialyze against distilled water adjusted to pH 4.0 (with HCl) or under an inert atmosphere.

    • Why pH 4? At acidic pH, thiols are protonated (-SH rather than -S⁻), significantly reducing the rate of oxidative disulfide coupling (gelation) during purification.

  • Lyophilization: Freeze-dry the purified solution to obtain a white, cotton-like solid. Store at -80°C under Argon.

Protocol 2: Hydrogel Formation (Thiol-Ene Crosslinking)

Objective: Create a precision hydrogel using the synthesized Gel-SH and PEG-Diacrylate (PEG-DA).

Workflow Diagram

Workflow Step1 1. Reconstitution Dissolve Gel-SH in PBS (pH 7.4) Add Photoinitiator (LAP/I2959) Step2 2. Mixing Add PEG-Diacrylate (Crosslinker) Molar Ratio SH:Ene = 1:1 Step1->Step2 Step3 3. Casting Pipette into mold/well plate Step2->Step3 Step4 4. Crosslinking UV/Visible Light Exposure (Thiol-Ene Click Reaction) Step3->Step4 Result Final Hydrogel (Thioether linkages) Step4->Result

Figure 2: Thiol-Ene photoclick hydrogel fabrication workflow.

Procedure
  • Precursor Solution: Dissolve Gel-SH (10% w/v) in PBS containing 0.05% w/v photoinitiator (e.g., LAP).

  • Crosslinker Addition: Add PEG-DA.

    • Ratio: Maintain a 1:1 molar ratio of Thiol to Acrylate groups for ideal networks.

  • Encapsulation (Optional): Gently mix in cells or drug payload.

  • Curing: Expose to 365nm (for I2959) or 405nm (for LAP) light for 2–5 minutes.

    • Mechanism:[4][6] Radical-mediated step-growth polymerization.

Quality Control: Ellman’s Assay for Thiol Quantification[6][8][9]

Objective: Validate the degree of substitution (DS) of the polymer.

  • Reagent: Dissolve 4 mg Ellman’s Reagent (DTNB) in 1 mL Reaction Buffer (0.1 M Sodium Phosphate, pH 8.0, 1 mM EDTA).

  • Sample: Dissolve 2 mg of lyophilized Gel-SH in 1 mL Reaction Buffer.

  • Reaction: Mix 50 µL of Ellman’s solution with 2.5 mL of Reaction Buffer and 250 µL of Sample. Incubate 15 mins at room temp.

  • Measurement: Read Absorbance at 412 nm .

  • Calculation: Calculate thiol concentration using the molar extinction coefficient of TNB (

    
    ).
    

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Thiol Content Incomplete aminolysis (pH too low).Ensure reaction buffer is pH 10.[7] Increase reaction time to 4-6 hours.
Premature Gelation Oxidation during dialysis.Dialyze against acidic water (pH 3-4) or strictly under Argon. Add EDTA to dialysis water.[8][7]
Polymer Precipitation Isoelectric point shift.NAHCTL converts basic amines to neutral amides, lowering the pI. Adjust solvent pH away from the new pI (often ~5-6 for modified gelatin).
Low Cell Attachment Loss of positive charge.The loss of amines reduces electrostatic interaction with cell membranes. Incorporate RGD peptides or blend with unmodified gelatin.

References

  • Van Vlierberghe, S., et al. (2011). Synthesis and characterization of thiolated gelatin-poly(N-isopropylacrylamide) interpenetrating networks. Uses pH 10 carbonate buffer for NAHCTL reaction.[7]

  • Espeel, P., & Du Prez, F. E. (2015). One-pot multi-step reactions based on thiolactone chemistry: A powerful synthetic tool in polymer science. Detailed mechanism of thiolactone aminolysis.

  • Thermo Fisher Scientific. (n.d.). Ellman’s Reagent Protocol.[9][10][8][11] Standard operating procedure for thiol quantification.[9][8]

  • Zhu, J. (2010). Bioactive modification of poly(ethylene glycol) hydrogels for tissue engineering. Discusses Thiol-Ene photoclick chemistry advantages.

Sources

Application Note & Protocol: A Streamlined Synthesis of N-acetyl-DL-homocysteine via Thiolactone Ring Opening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind this Guide

N-acetyl-DL-homocysteine is a molecule of significant interest, structurally analogous to the widely-used N-acetylcysteine (NAC). Like NAC, it possesses a free thiol group, making it a potent antioxidant and a precursor for crucial biological molecules such as glutathione.[1] Its thiolactone precursor, this compound thiolactone (also known as citiolone), has been investigated as a mucolytic and antioxidant agent.[2] This guide provides a comprehensive, two-step protocol for the preparation of this compound starting from the commercially available DL-homocysteine thiolactone.

The synthesis hinges on two fundamental organic transformations:

  • N-acetylation: The selective acylation of the primary amine on the DL-homocysteine thiolactone backbone.

  • Base-Mediated Hydrolysis: The targeted cleavage of the internal thioester (thiolactone) ring to liberate the free thiol and carboxylate functionalities.

This document moves beyond a simple recitation of steps. It delves into the mechanistic rationale behind the choice of reagents and conditions, providing a self-validating framework for researchers to understand, replicate, and even adapt this synthesis for their specific applications in drug discovery and biochemical research.[3]

Mechanistic Rationale and Strategic Considerations

The conversion of DL-homocysteine thiolactone to this compound is a strategic process designed to first protect the reactive amine and then open the stable thiolactone ring.

Step 1: N-Acetylation of the Thiolactone

The primary amino group of DL-homocysteine thiolactone is a potent nucleophile. The goal is to selectively introduce an acetyl group at this position without prematurely opening the thiolactone ring. Acetic anhydride is the acetylating agent of choice due to its high reactivity and the fact that its byproduct, acetic acid, can be easily removed.

The reaction proceeds via a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, expelling acetate as a leaving group and yielding the N-acetylated product. To proceed efficiently, the amine must be in its free base form. Since the starting material is often supplied as a hydrochloride salt, a mild base is required to neutralize the ammonium salt, thereby deprotonating the amine and activating it for nucleophilic attack.

Step 2: Thiolactone Ring Opening via Hydrolysis

The five-membered thiolactone ring is relatively stable, particularly under neutral or acidic conditions.[4] However, the thioester bond is susceptible to nucleophilic attack by hydroxide ions under basic conditions.[4][5] This is the key to the second step of our synthesis.

By raising the pH of the solution, we generate a sufficient concentration of hydroxide ions (OH⁻) to act as nucleophiles. The hydroxide attacks the electrophilic carbonyl carbon of the thiolactone, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, cleaving the C-S bond and opening the ring. The resulting thiolate is then protonated during the acidic workup to yield the final product's free sulfhydryl group. The control of pH is critical; excessively harsh basic conditions could lead to undesired side reactions.[2]

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Hydrolysis start DL-Homocysteine Thiolactone (Hydrochloride Salt) reagent1 Acetic Anhydride & Mild Base (e.g., NaOAc) in an Organic Solvent start->reagent1 1. Neutralization 2. Acetylation product1 This compound Thiolactone reagent1->product1 reagent2 Aqueous Base (e.g., NaOH) followed by Acid Neutralization product1->reagent2 Ring Opening product1->reagent2 product2 This compound (Final Product) reagent2->product2

Diagram 1: High-level workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Safety Precaution: This protocol involves the use of acetic anhydride, which is corrosive and a lachrymator, as well as strong acids and bases. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Part A: Synthesis of this compound Thiolactone

Objective: To acetylate the primary amine of DL-homocysteine thiolactone hydrochloride.

Materials & Reagents:

ReagentM.W. ( g/mol )Quantity (Example)Moles (mmol)
DL-Homocysteine Thiolactone HCl153.645.00 g32.54
Sodium Acetate (anhydrous)82.032.94 g35.80 (1.1 eq)
Acetic Anhydride102.093.66 mL (3.96 g)38.75 (1.2 eq)
Dichloromethane (DCM), anhydrous-100 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution-~50 mL-
Brine (Saturated NaCl solution)-~50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add DL-homocysteine thiolactone hydrochloride (5.00 g) and anhydrous sodium acetate (2.94 g).

  • Suspension: Add 100 mL of anhydrous dichloromethane (DCM). Stir the resulting suspension vigorously for 15 minutes at room temperature. Rationale: This step neutralizes the hydrochloride salt, forming the free amine of the thiolactone in situ, which is necessary for the subsequent acetylation.

  • Acetylation: Cool the flask in an ice bath to 0°C. While stirring, add acetic anhydride (3.66 mL) dropwise over 10-15 minutes using a syringe.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate:Hexanes mobile phase).

  • Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated NaHCO₃ solution to quench any unreacted acetic anhydride.

  • Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and then 50 mL of brine. Rationale: The bicarbonate wash removes acetic acid byproducts, and the brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound thiolactone as a white crystalline powder.[3] The expected melting point is in the range of 108-112°C.[3][6]

Part B: Hydrolysis of this compound Thiolactone to this compound

Objective: To open the thiolactone ring to yield the final product.

Materials & Reagents:

ReagentM.W. ( g/mol )Quantity (Example)Moles (mmol)
This compound Thiolactone159.214.00 g25.12
Sodium Hydroxide (NaOH)40.001.10 g27.63 (1.1 eq)
Deionized Water-50 mL-
Hydrochloric Acid (HCl), concentrated-As needed-

Procedure:

  • Dissolution: Dissolve this compound thiolactone (4.00 g) in 25 mL of deionized water in a 100 mL beaker with stirring. Gentle warming may be required.

  • Hydrolysis: In a separate flask, prepare a 1 M NaOH solution by dissolving sodium hydroxide (1.10 g) in 25 mL of deionized water. Cool the solution to room temperature. Add the NaOH solution dropwise to the stirred thiolactone solution. The pH should rise to >10. Rationale: The basic pH facilitates the nucleophilic attack of hydroxide on the thioester carbonyl, initiating ring opening.[4][5]

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by TLC.

  • Neutralization: Cool the reaction mixture in an ice bath. Slowly and carefully add concentrated HCl dropwise to neutralize the solution to a pH of approximately 2-3. A white precipitate of this compound should form.

  • Isolation: Keep the mixture in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake generously with a small amount of ice-cold water to remove any inorganic salts (NaCl).

  • Drying: Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40°C) to a constant weight.

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the molecular structure, including the presence of the acetyl methyl group, the methylene protons, and the methine proton.

  • FT-IR: To identify key functional groups, such as the O-H stretch of the carboxylic acid, the N-H stretch of the amide, C=O stretches for the amide and carboxylic acid, and the S-H stretch (typically weak).

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product (C₆H₁₁NO₃S, M.W. = 177.22 g/mol ).

  • HPLC: To determine the purity of the final compound.[7]

The reaction mechanism, detailing the key nucleophilic attacks, is illustrated below.

G Reaction Mechanisms cluster_acetylation Step 1: N-Acetylation cluster_hydrolysis Step 2: Hydrolysis Amine R-NH₂ Anhydride CH₃(CO)O(CO)CH₃ Amine->Anhydride Nucleophilic Attack Intermediate1 Tetrahedral Intermediate Anhydride->Intermediate1 Product1 R-NH-COCH₃ (N-acetylated Thiolactone) Intermediate1->Product1 Collapse LeavingGroup1 CH₃COO⁻ Intermediate1->LeavingGroup1 Expels Thiolactone N-acetyl Thiolactone Ring Intermediate2 Tetrahedral Intermediate Thiolactone->Intermediate2 Hydroxide OH⁻ Hydroxide->Thiolactone Nucleophilic Attack on Carbonyl Product2 Ring-Opened Thiolate and Carboxylate Intermediate2->Product2 Ring Cleavage

Diagram 2: Simplified mechanisms for N-acetylation and base-catalyzed hydrolysis.

References

  • Process for obtaining n-acetyl homocysteine thiolactone from DL-homocystine by electrochemical methods.
  • Application Notes and Protocols: N-Acetylcysteine as a Precursor in Drug Synthesis and a Therapeutic Agent. Benchchem.
  • Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. MDPI.
  • Synthesis of homocysteine thiolactone by methionyl-tRNA synthetase in cultured mammalian cells. PubMed.
  • Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinyl
  • Synthesis of Acetylcystiene.
  • Homocysteine Thiolactone: Biology and Chemistry. MDPI.
  • Reaction of N -acetylhomocysteine thiolactone with propylamine in di ff erent solvents.
  • Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective. PMC - NIH.
  • DL-N-Acetylhomocysteine thiolactone. Chem-Impex.
  • DL-N-Acetylhomocysteine thiolactone 98 1195-16-0. Sigma-Aldrich.
  • DL-N-Acetylhomocysteine thiolactone 98 1195-16-0. Sigma-Aldrich.
  • **A simple RP-HPLC method for the stability-indicating determin

Sources

In Vitro Antioxidant Assay Protocols for N-acetyl-DL-homocysteine: A Detailed Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-acetyl-DL-homocysteine as a Potential Antioxidant

This compound (NAH) is a derivative of the amino acid homocysteine, structurally analogous to the well-established antioxidant N-acetylcysteine (NAC).[1][2] Homocysteine itself is a critical intermediate in methionine metabolism. The presence of a free thiol (-SH) group in its structure suggests a potential for significant antioxidant activity, as thiol-containing compounds are known to be potent scavengers of reactive oxygen species (ROS).[3][4] Oxidative stress, an imbalance between the production of ROS and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions, including cardiovascular and neurodegenerative diseases.[3][5] Therefore, the thorough in vitro evaluation of the antioxidant capacity of novel molecules like NAH is a crucial first step in drug discovery and development.[6]

This comprehensive guide provides detailed, validated protocols for assessing the antioxidant capacity of this compound using a panel of widely accepted in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay. Each assay is based on a different chemical principle, and their combined results offer a more complete profile of the antioxidant potential of the test compound.

Guiding Principles: A Multi-faceted Approach to Antioxidant Evaluation

No single antioxidant assay is capable of providing a complete picture of a compound's antioxidant capabilities.[7] Therefore, a multi-assay approach is strongly recommended to assess different facets of antioxidant action.

  • DPPH and ABTS Assays: These assays primarily measure the capacity of an antioxidant to donate a hydrogen atom or an electron to neutralize a stable radical.

  • FRAP Assay: This method assesses the ability of a compound to reduce a ferric iron (Fe³⁺) complex to its ferrous (Fe²⁺) form, indicating its electron-donating potential.[8]

  • ORAC Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals, which are biologically relevant ROS.[9]

The selection of these assays provides a robust and comprehensive evaluation of the antioxidant properties of this compound.

Experimental Workflows & Protocols

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the pale yellow diphenylpicrylhydrazine by an antioxidant.[10] The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Workflow Diagram:

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagent_Prep Prepare DPPH Solution (0.1 mM in Methanol) Add_DPPH Add 180 µL of DPPH Working Solution Reagent_Prep->Add_DPPH Sample_Prep Prepare NAH & Trolox (Serial Dilutions) Add_Sample Add 20 µL of Sample/ Standard/Blank Sample_Prep->Add_Sample Incubate Incubate 30 min in the dark at RT Add_DPPH->Incubate Measure Read Absorbance at 517 nm Incubate->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: DPPH Assay Workflow.

Detailed Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in an amber bottle to protect it from light.[1]

    • This compound (NAH) Stock Solution: Prepare a 10 mM stock solution of NAH in methanol. From this, create a series of dilutions (e.g., 0.1, 0.5, 1, 2.5, 5 mM).

    • Positive Control (Trolox) Stock Solution: Prepare a 1 mM stock solution of Trolox in methanol. Create a series of dilutions (e.g., 10, 25, 50, 100, 200 µM).

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the NAH sample, Trolox standard, or methanol (as a blank) to the wells of a 96-well plate.

    • To initiate the reaction, add 180 µL of the DPPH working solution to each well.

    • Include a control well containing 20 µL of methanol and 180 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[1][10]

    • Measure the absorbance of each well at 517 nm using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the sample.

    • Plot the % inhibition against the concentration of NAH and Trolox to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by oxidizing ABTS with potassium persulfate and has a characteristic blue-green color.[11] In the presence of an antioxidant, the colored radical is converted back to the colorless neutral form.

Workflow Diagram:

ABTS_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Generate_ABTS_Radical Generate ABTS•+ Solution (7 mM ABTS + 2.45 mM K2S2O8) Dilute_ABTS Dilute ABTS•+ to an Absorbance of ~0.7 at 734 nm Generate_ABTS_Radical->Dilute_ABTS Add_ABTS Add 190 µL of Diluted ABTS•+ Solution Dilute_ABTS->Add_ABTS Sample_Prep Prepare NAH & Trolox (Serial Dilutions) Add_Sample Add 10 µL of Sample/ Standard/Blank Sample_Prep->Add_Sample Incubate Incubate 6 min at room temperature Add_ABTS->Incubate Measure Read Absorbance at 734 nm Incubate->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Calculate_TEAC Calculate TEAC Value Plot_Curve->Calculate_TEAC

Caption: ABTS Assay Workflow.

Detailed Protocol:

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[12]

    • Working ABTS•+ Solution: Before use, dilute the stock ABTS•+ solution with phosphate-buffered saline (PBS, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • This compound (NAH) and Trolox Solutions: Prepare serial dilutions as described for the DPPH assay, but use PBS as the solvent.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the NAH sample, Trolox standard, or PBS (as a blank) to the wells of a 96-well plate.[11]

    • Add 190 µL of the working ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.[12]

    • Measure the absorbance at 734 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). Plot a standard curve of % inhibition versus Trolox concentration. The TEAC value of NAH is calculated by dividing the slope of the NAH dose-response curve by the slope of the Trolox standard curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form at low pH. The change in absorbance is directly proportional to the reducing power of the antioxidant.[8]

Workflow Diagram:

FRAP_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Prepare_FRAP_Reagent Prepare FRAP Reagent: Acetate Buffer, TPTZ, FeCl3 Warm_Reagent Warm FRAP Reagent to 37°C Prepare_FRAP_Reagent->Warm_Reagent Add_FRAP Add 180 µL of Warmed FRAP Reagent Warm_Reagent->Add_FRAP Sample_Prep Prepare NAH & FeSO4 (Serial Dilutions) Add_Sample Add 20 µL of Sample/ Standard/Blank Sample_Prep->Add_Sample Incubate Incubate 4-15 min at 37°C Add_FRAP->Incubate Measure Read Absorbance at 593 nm Incubate->Measure Plot_Standard_Curve Plot FeSO4 Standard Curve Measure->Plot_Standard_Curve Calculate_FRAP_Value Calculate FRAP Value of NAH (in Fe(II) Equivalents) Plot_Standard_Curve->Calculate_FRAP_Value

Caption: FRAP Assay Workflow.

Detailed Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid to 1 L of distilled water.[13]

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tri(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of distilled water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. This reagent should be prepared fresh and warmed to 37°C before use.[14]

  • Assay Procedure (96-well plate format):

    • Prepare a ferrous sulfate (FeSO₄·7H₂O) standard curve (e.g., 100, 200, 400, 600, 800, 1000 µM) in distilled water.

    • Prepare serial dilutions of NAH in distilled water.

    • Add 20 µL of the NAH sample, FeSO₄ standard, or distilled water (as a blank) to the wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well and mix thoroughly.

    • Incubate the plate at 37°C for a specified time, typically between 4 and 15 minutes.[15][16]

    • Measure the absorbance at 593 nm using a microplate reader.[14]

  • Data Analysis:

    • Plot the absorbance of the FeSO₄ standards against their concentrations to create a standard curve.

    • Use the standard curve to determine the FRAP value of the NAH samples, expressed as µM Fe(II) equivalents.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (typically fluorescein) caused by peroxyl radicals generated from the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[17]

Workflow Diagram:

ORAC_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagent_Prep Prepare Fluorescein, AAPH, NAH, and Trolox Solutions Add_Fluorescein Add 120 µL Fluorescein (35 nM) Reagent_Prep->Add_Fluorescein Add_Sample Add 20 µL Sample/Standard/Blank Reagent_Prep->Add_Sample Add_AAPH Add 60 µL AAPH (12 mM) Reagent_Prep->Add_AAPH Pre_Incubate Pre-incubate 15 min at 37°C Add_Sample->Pre_Incubate Pre_Incubate->Add_AAPH Measure_Fluorescence Measure Fluorescence kinetically (Ex: 485 nm, Em: 520 nm) Add_AAPH->Measure_Fluorescence Calculate_AUC Calculate Area Under the Curve (AUC) Measure_Fluorescence->Calculate_AUC Calculate_Net_AUC Calculate Net AUC Calculate_AUC->Calculate_Net_AUC Plot_Curve Plot Trolox Standard Curve Calculate_Net_AUC->Plot_Curve Calculate_TEAC Calculate TEAC Value for NAH Plot_Curve->Calculate_TEAC

Caption: ORAC Assay Workflow.

Detailed Protocol:

  • Reagent Preparation:

    • Fluorescein Solution (35 nM): Prepare in 75 mM phosphate buffer (pH 7.4).

    • AAPH Solution (12 mM): Prepare fresh daily in 75 mM phosphate buffer (pH 7.4).

    • This compound (NAH) and Trolox Solutions: Prepare serial dilutions in 75 mM phosphate buffer (pH 7.4).

  • Assay Procedure (96-well black plate):

    • Add 120 µL of the fluorescein solution to each well.[18]

    • Add 20 µL of the NAH sample, Trolox standard, or phosphate buffer (as a blank) to the appropriate wells.[18]

    • Pre-incubate the plate at 37°C for 15 minutes in the microplate reader.[18]

    • Initiate the reaction by adding 60 µL of the AAPH solution to each well.[18]

    • Immediately begin kinetic measurements of fluorescence every minute for at least 60 minutes, with excitation at 485 nm and emission at 520 nm. The plate should be shaken before each reading.

  • Data Analysis:

    • Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and blank.

    • Calculate the net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.

    • Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Determine the ORAC value of the NAH samples from the Trolox standard curve and express the results as µmol of Trolox equivalents (TE) per µmol of NAH.

Data Presentation and Interpretation

The results from these assays should be tabulated for clear comparison.

AssayParameterThis compoundTrolox (Positive Control)
DPPH IC50 (µM)Experimental ValueExperimental Value
ABTS TEAC ValueExperimental Value1.0 (by definition)
FRAP FRAP Value (µM Fe(II) Eq.)Experimental ValueExperimental Value
ORAC ORAC Value (µmol TE/µmol)Experimental Value1.0 (by definition)

A lower IC50 value in the DPPH assay indicates higher antioxidant activity. Higher TEAC, FRAP, and ORAC values signify greater antioxidant capacity. By comparing the results for this compound across these different assays, a comprehensive understanding of its antioxidant profile can be achieved. For instance, a high FRAP value suggests strong electron-donating ability, while a high ORAC value indicates effective peroxyl radical scavenging.

Trustworthiness and Self-Validation

To ensure the reliability and validity of the experimental results, the following practices are essential:

  • Positive Controls: Always include a well-characterized antioxidant standard, such as Trolox or ascorbic acid, in each assay. This allows for the normalization of results and provides a benchmark for comparison.

  • Blanks: Proper blanks are crucial to correct for any background absorbance or fluorescence from the reagents or sample matrix.

  • Replicates: All samples and standards should be run in at least triplicate to ensure reproducibility and to allow for statistical analysis.

  • Standard Curves: Fresh standard curves must be generated for each experiment to ensure accurate quantification.

  • Instrument Calibration: Regularly calibrate and maintain all equipment, including pipettes and microplate readers, to ensure accuracy and precision.

By adhering to these principles, the protocols become self-validating systems, generating trustworthy and reproducible data.

Conclusion

This application note provides a detailed and scientifically grounded framework for the in vitro evaluation of the antioxidant capacity of this compound. The described protocols for the DPPH, ABTS, FRAP, and ORAC assays offer a multi-faceted approach to characterizing its antioxidant profile. By understanding the chemical principles behind each assay and adhering to rigorous experimental design, researchers can obtain reliable and comprehensive data to support the development of this compound as a potential therapeutic agent for conditions associated with oxidative stress.

References

  • Romanian Journal of Oral Rehabilitation. INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL- CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE. Available from: [Link]

  • Alam, M. N., Bristi, N. J., & Rafiquzzaman, M. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. Saudi Pharmaceutical Journal, 21(2), 143-152. Available from: [Link]

  • Pisoschi, A. M., & Negulescu, G. P. (2011). Methods for Total Antioxidant Activity Determination: A Review. Biochemistry & Analytical Biochemistry, 1(1), 106. Available from: [Link]

  • Edge R, Truscott TG. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Antioxidants (Basel). 2022;11(1):145. Available from: [Link]

  • BMG Labtech. ORAC assay measures antioxidant capacity. (2022). Available from: [Link]

  • LearnersBigBook. (2021). ORAC ASSAY for the Determination of ANTIOXIDANTS Capacity in Foods. YouTube. Available from: [Link]

  • Ates, B., Abraham, L., & Grinberg, L. (2007). Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC). Free Radical Research, 41(5), 598-605. Available from: [Link]

  • Matuszewska, A., Jasik, K., & Polkowska, Ż. (2020). Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Ecol. Chem. Eng. S, 27(4), 537-557. Available from: [Link]

  • Elabscience. Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). Available from: [Link]

  • G-Biosciences. DPPH Antioxidant Assay. Available from: [Link]

  • Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Available from: [Link]

  • Wikipedia. Methionine. Available from: [Link]

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical biochemistry, 239(1), 70-76. Available from: [Link]

  • Kostiuk, V. A., Potapovich, A. I., & Toustik, E. I. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. International Journal of Molecular Sciences, 24(13), 10899. Available from: [Link]

  • PubChem. N-Acetylhomocysteine. Available from: [Link]

  • Cell Biolabs, Inc. Oxygen Radical Antioxidant Capacity (ORAC) Assay. Available from: [Link]

  • ResearchGate. (a) DPPH radical scavenging activity of NAC 10 mM compared with the.... Available from: [Link]

  • Özer, E., Ucar, E., & Arslan, M. (2018). The effect of N-acetylcysteine supplementation on serum homocysteine levels and hepatic and renal oxidative stress in homocysteine thiolactone-treated rats. Bratislavske lekarske listy, 119(11), 717-722. Available from: [Link]

  • Santulli, G. (2019). N-Acetyl-Cysteine supplementation lowers high homocysteine plasma levels and increases Glutathione synthesis in the trans-sulfuration pathway. Italian Journal of Medicine, 13(4). Available from: [Link]

  • Ilyasov, I. R., Beloborodov, V. L., & Selivanova, I. A. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. International journal of molecular sciences, 21(3), 1131. Available from: [Link]

  • Agilent. Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Available from: [Link]

  • Hildebrandt, W., Felfe, C., & Ristow, M. (2015). Oral N-acetylcysteine reduces plasma homocysteine concentrations regardless of lipid or smoking status. The American journal of clinical nutrition, 102(5), 1014-1022. Available from: [Link]

  • G-Biosciences. ABTS Antioxidant Capacity Assay. Available from: [Link]

  • Zen-Bio. FRAP Antioxidant Assay Kit. Available from: [Link]

  • ResearchGate. Thiols as major determinants of the total antioxidant capacity. Available from: [Link]

  • López-Giraldo, L. J., et al. (2023). Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. Antioxidants, 12(2), 503. Available from: [Link]

  • Gubitosa, J., et al. (2021). N-Acetylcysteine-Functionalized Gold Nanoparticles via Photoclick Reaction as Antioxidant Nanomedicine. ACS Applied Nano Materials, 4(1), 743-755. Available from: [Link]

  • Apak, R., et al. (2023). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Critical Reviews in Food Science and Nutrition, 1-33. Available from: [Link]

  • PubChem. N-Acetyl-DL-methionine. Available from: [Link]

  • Sharifi, S., et al. (2012). Quantifying the Antioxidant Capacity of Inorganic Nanoparticles: Challenges and Analytical Solutions. Small, 8(18), 2848-2856. Available from: [Link]

  • Zen-Bio. ABTS Antioxidant Assay. Available from: [Link]

  • Jakubowski, H. (2019). Homocysteine Thiolactone: Biology and Chemistry. Molecules, 24(16), 2913. Available from: [Link]

  • Kenny, O., Brunton, N. P., & Smyth, T. J. (2016). In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. In Algal Chemical Ecology (pp. 343-357). Springer, Cham. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Acetylhomocysteine Thiolactone (NAHT) Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-acetylhomocysteine thiolactone (NAHT). This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of NAHT. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: What are the basic properties of N-acetylhomocysteine thiolactone (NAHT) and its expected aqueous solubility?

Answer:

N-acetylhomocysteine thiolactone, also known as citiolone, is a derivative of homocysteine.[1] It is a white crystalline powder with a molecular weight of 159.21 g/mol .[2] While its unacetylated counterpart, homocysteine thiolactone, is noted as soluble in water (particularly the hydrochloride salt form), the N-acetylated form (NAHT) presents greater solubility challenges due to increased lipophilicity.[3][4]

Direct, quantitative aqueous solubility data for NAHT is not consistently reported in standard databases, suggesting it is poorly soluble. Researchers should assume low intrinsic water solubility and anticipate the need for enhancement techniques for most experimental concentrations.

Key Physicochemical Properties:

Property Value Source
Molecular Formula C6H9NO2S [2]
Molecular Weight 159.2 g/mol [2]
Appearance White crystalline powder [2]

| Melting Point | 108 - 112 °C |[2] |

Question 2: My NAHT is not dissolving in my aqueous buffer (e.g., PBS). What is the first troubleshooting step?

Answer:

The primary cause of this issue is the low intrinsic aqueous solubility of NAHT. The immediate troubleshooting step is to prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous medium. This is a standard and effective co-solvency approach.[5][6]

Causality: The organic solvent disrupts the intermolecular forces in the NAHT crystal lattice, allowing individual molecules to be solvated. When this concentrated stock is introduced to the aqueous buffer in a small volume, the NAHT molecules are dispersed faster than they can re-aggregate and precipitate, allowing for a kinetically stable, if not thermodynamically soluble, solution at your desired final concentration.

Recommended Workflow:

Caption: Workflow for preparing NAHT solutions via co-solvency.

Step-by-Step Protocol: Preparing a 10 mM NAHT Solution in PBS using a DMSO Stock

  • Safety First: Work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Prepare Stock Solution:

    • Weigh out 1.59 mg of NAHT (CAS No. 1195-16-0).[2]

    • Add 1.0 mL of high-purity dimethyl sulfoxide (DMSO) to achieve a 100 mM stock solution.

    • Vortex or sonicate gently in a water bath until the solid is completely dissolved. The solution should be clear.

  • Prepare Working Solution:

    • Dispense 9.9 mL of your desired aqueous buffer (e.g., PBS, pH 7.4) into a sterile tube.

    • While vortexing the buffer at a medium speed, add 100 µL of the 100 mM NAHT stock solution dropwise.

    • Continue vortexing for an additional 30 seconds to ensure homogeneity.

  • Final Concentration: This procedure yields a 10 mM NAHT solution in PBS with a final DMSO concentration of 1%. Always check the tolerance of your experimental system (e.g., cell line) to the final solvent concentration.

Question 3: I'm concerned about the stability of the thiolactone ring in my buffer. How does pH affect NAHT?

Answer:

This is a critical consideration. The five-membered thiolactone ring is susceptible to hydrolysis (ring-opening) via nucleophilic attack, a reaction that is highly dependent on pH.[1]

  • Neutral pH (≈7.0-7.4): The thiolactone ring is relatively stable. For instance, the parent compound, homocysteine thiolactone, has a half-life of approximately 24-30 hours in a pH 7.4 solution.[1] You can expect similar stability for NAHT.

  • Alkaline pH (>8.0): The rate of hydrolysis increases significantly under alkaline conditions due to the increased concentration of the hydroxide ion (OH-), a potent nucleophile.[1] This will lead to the formation of N-acetylhomocysteine.

  • Acidic pH (<6.0): While more stable than in alkaline conditions, acidic pH can still promote hydrolysis over extended periods.

Authoritative Insight: For experiments requiring the intact thiolactone, it is imperative to prepare solutions fresh and use them within a standard workday. Avoid preparing large batches for long-term storage in aqueous buffers. If long-term storage is necessary, store aliquots of the organic stock solution at -20°C or -80°C.

Question 4: I need a higher concentration of NAHT in my aqueous solution, and the co-solvent method is causing precipitation or toxicity. What are more advanced strategies?

Answer:

When standard co-solvency is insufficient, more advanced formulation strategies can be employed. These methods aim to enhance apparent solubility and stability.[7][8] Two highly effective approaches for research applications are cyclodextrin complexation and particle size reduction.[9]

Strategy 1: Cyclodextrin Inclusion Complexation

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) inner cavity.[9] The non-polar thiolactone ring of NAHT can be encapsulated within this cavity, forming an "inclusion complex." This complex effectively shields the hydrophobic part of the NAHT molecule from water, dramatically increasing its apparent aqueous solubility.[10]

Caption: Encapsulation of NAHT in a cyclodextrin cavity.

Recommended Cyclodextrins for NAHT:

Cyclodextrin Type Rationale
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and low toxicity; widely used in pharmaceutical formulations.

| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and excellent safety profile; effective for neutral and charged molecules. |

Protocol: Solubility Enhancement using HP-β-CD

  • Determine Molar Ratio: Start with a 1:1 molar ratio of NAHT to HP-β-CD. This can be optimized (e.g., 1:2, 1:5) if needed.

  • Preparation:

    • Dissolve the required amount of HP-β-CD in the aqueous buffer first.

    • Slowly add the powdered NAHT to the HP-β-CD solution while stirring or vortexing vigorously.

  • Equilibration: Allow the mixture to equilibrate. This can take anywhere from 1 to 24 hours at room temperature. Gentle heating (40-50°C) can sometimes accelerate complexation but must be used cautiously to avoid NAHT degradation.

  • Filtration: After equilibration, filter the solution through a 0.22 µm syringe filter to remove any undissolved material. The clear filtrate is your final working solution.

Strategy 2: Particle Size Reduction (Micronization)

Mechanism: Reducing the particle size of a solid drug increases its surface area-to-volume ratio.[11][12] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate. While this doesn't change the thermodynamic solubility, it can allow for the preparation of supersaturated, kinetically stable solutions.[12]

Methods for the Lab:

  • Mortar and Pestle Grinding: The simplest method to manually reduce particle size.[11]

  • Sonication: Applying ultrasonic energy to a suspension of NAHT in the desired solvent can help break down particles and enhance dissolution.

Protocol: Simple Sonication-Assisted Dissolution

  • Add the weighed NAHT powder to your aqueous buffer.

  • Place the vial in a bath sonicator.

  • Sonicate in short bursts (e.g., 1-2 minutes) followed by a cooling period to prevent excessive heating.

  • Visually inspect for dissolution. Continue until the solution is clear or no further dissolution is observed.

  • Filter the solution through a 0.22 µm filter to remove any remaining microcrystals.

References

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. ResearchGate. Available at: [Link]

  • Homocysteine Thiolactone: Biology and Chemistry. MDPI. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics. MDPI. Available at: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available at: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available at: [Link]

Sources

Technical Support Center: Minimizing Disulfide Dimer Formation in Thiol Assays

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: The Chemistry of Thiol Oxidation

The primary obstacle in accurately measuring free thiols is their susceptibility to oxidation, forming disulfide bonds[1][3]. This process is not just a random event; it is governed by specific chemical principles. Understanding these principles is the first step toward controlling them.

The key reactive species in this process is the thiolate anion (R-S⁻) , not the protonated thiol (R-SH)[4][5]. The formation of this anion is pH-dependent. The rate of thiol-disulfide exchange and oxidation increases significantly at pH values approaching or exceeding the pKa of the thiol group (typically 8-9 for cysteine), as the concentration of the highly nucleophilic thiolate anion rises[5][6].

Several factors accelerate this unwanted oxidation:

  • Alkaline pH: Higher pH levels increase the concentration of the reactive thiolate anion[6][7].

  • Presence of Oxygen: Molecular oxygen is the ultimate oxidizing agent in many of these reactions[8].

  • Catalysis by Metal Ions: Trace amounts of transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts, dramatically speeding up the oxidation process[9][10].

Our strategy, therefore, is to systematically neutralize these three factors.

Troubleshooting Guide

This section addresses common problems encountered during thiol assays in a direct question-and-answer format.

Q1: My free thiol concentration is consistently lower than expected, or it decreases over time during my assay.

Possible Cause: This is the classic symptom of thiol oxidation. Your free thiols are likely forming disulfide dimers during sample preparation or the assay itself.

Solutions:

  • Check and Optimize pH: The reactivity of thiols is highly pH-dependent[5]. Many assays, like Ellman's, are performed at a slightly alkaline pH (e.g., pH 8.0) to facilitate the reaction with the detection reagent[11]. However, this same condition promotes oxidation.

    • Action: Prepare samples in a buffer with a slightly acidic to neutral pH (e.g., pH 6.0-7.0) to keep thiols in their more stable, protonated state[9][12]. Add the sample to the alkaline assay buffer immediately before measurement to minimize exposure time.

    • Causality: By keeping the pH low during storage and preparation, you minimize the concentration of the reactive thiolate anion, thus slowing the rate of spontaneous oxidation[12].

  • Remove Dissolved Oxygen: Atmospheric oxygen is a key culprit in thiol oxidation[8].

    • Action: Degas all buffers immediately before use. This can be achieved by vacuum filtration, sonication, or sparging with an inert gas like nitrogen or argon[13][14]. See Protocol 1 for a detailed method.

    • Causality: Removing dissolved oxygen from the system eliminates a primary oxidant, thereby preserving the reduced state of the thiols. For highly sensitive experiments, working in an anaerobic chamber is recommended[13].

  • Chelate Metal Ions: Trace metal ions from glassware, water, or reagents can catalyze thiol oxidation[9][10].

    • Action: Add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) or Diethylenetriaminepentaacetic acid (DTPA) to all your buffers (typically at a final concentration of 1-5 mM)[10].

    • Causality: EDTA sequesters metal ions, forming a stable complex that prevents them from participating in the redox cycling that leads to thiol oxidation[10][15][16].

Q2: I'm using Ellman's Reagent (DTNB), but I'm getting no color development, even with my positive control.

Possible Cause: This indicates a fundamental issue with the assay chemistry or reagents.

Solutions:

  • Verify Reagent Integrity: The DTNB reagent itself might be degraded.

    • Action: Perform a quick qualitative check. Add a small amount of a potent, simple thiol like β-mercaptoethanol (BME) directly to your working DTNB solution. You should see an immediate, intense yellow color[17]. If not, your DTNB is inactive and must be replaced.

  • Confirm Buffer pH: The reaction of DTNB with thiols is highly pH-dependent and requires a slightly alkaline environment (typically pH 7.5-8.5) to proceed efficiently[11][18].

    • Action: Double-check the pH of your final reaction mixture. If your sample is in an acidic buffer, it may be lowering the overall pH of the assay mixture below the optimal range. Ensure the buffering capacity is sufficient to maintain the target pH after sample addition[17].

  • Check the Standard: The thiol standard (e.g., cysteine) may have oxidized.

    • Action: Prepare a fresh solution of your thiol standard immediately before use. Cysteine solutions, in particular, are notoriously unstable and will oxidize rapidly in solution[17].

Q3: My fluorescent thiol probe is giving a high background signal or showing non-specific staining.

Possible Cause: Fluorescent assays can be prone to artifacts from the probe itself, the sample matrix, or the imaging conditions.

Solutions:

  • Evaluate Probe Specificity: Some fluorescent probes can react with other nucleophiles besides thiols, especially at higher concentrations or longer incubation times[19].

    • Action: Run a negative control with a sample where thiols have been blocked. Pre-treat your sample with an alkylating agent like N-ethylmaleimide (NEM) to cap all free thiols, then add the fluorescent probe. Any remaining signal is likely non-specific.

  • Control for Autofluorescence: Biological samples often contain endogenous molecules (e.g., NADH, FAD) that fluoresce, contributing to background noise[20].

    • Action: Always include a "sample blank" control that contains your sample but no fluorescent probe. Measure its fluorescence and subtract this value from your probe-treated samples.

  • Beware of Photoconversion: Certain fluorescent dyes, especially nuclear stains like DAPI or Hoechst, can be photoconverted by UV excitation light to fluoresce in other channels (e.g., green or red), creating artifactual signals[21].

    • Action: If performing microscopy, image the UV channel last. Alternatively, move to an unexposed field of view after focusing before capturing images for other channels[21].

Preventative Strategies & Core Protocols

Proactive prevention is more effective than reactive troubleshooting. The following protocols are designed to be self-validating systems to maintain the integrity of your thiol samples from the start.

The Oxidation Prevention Workflow

This diagram illustrates the key drivers of disulfide formation and the strategic points of intervention.

G cluster_problem Drivers of Oxidation cluster_catalysts Accelerants cluster_solutions Preventative Interventions Thiol (R-SH) Thiol (R-SH) Thiolate (R-S-) Thiolate (R-S-) Thiol (R-SH)->Thiolate (R-S-) High pH (>pKa) Disulfide (R-S-S-R) Disulfide (R-S-S-R) Thiolate (R-S-)->Disulfide (R-S-S-R) Oxidation O2 Dissolved O2 O2->Disulfide (R-S-S-R) catalyzes Metal Metal Ions (Cu2+, Fe3+) Metal->Disulfide (R-S-S-R) catalyzes Degas Degas Buffers Degas->O2 Removes Chelate Add EDTA Chelate->Metal Sequesters Acidify Use Low pH Buffer (for storage) Acidify->Thiolate (R-S-) Prevents Formation Reduce Add TCEP (optional) Reduce->Disulfide (R-S-S-R) Reverses

Sources

troubleshooting low yield in thiolactone ring-opening reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiolactone Ring-Opening Optimization Current Status: Operational | Agent: Senior Application Scientist

Welcome to the Thiolactone Chemistry Support Hub

You are likely here because your thiolactone ring-opening reaction—intended to generate a free thiol and an amide—has failed to deliver the expected yield. Whether you are synthesizing functionalized polymers, modifying proteins (N-homocysteinylation), or creating peptide conjugates, the chemistry of thiolactones (e.g., homocysteine thiolactone, N-acetyl homocysteine thiolactone) is deceptively simple but kinetically sensitive.

This guide treats your reaction as a system of competing pathways. Your goal is to maximize Path A (Aminolysis) while suppressing Path B (Hydrolysis) and Path C (Oxidation/Dimerization) .

Part 1: Diagnostic Flowchart

Before adjusting reagents, use this decision tree to identify the specific failure mode of your experiment.

Thiolactone_Troubleshooting Start START: Analyze Crude Mixture (LC-MS or NMR) SM_Consumed Is Starting Material (Thiolactone) Consumed? Start->SM_Consumed Check_pH Check Reaction pH SM_Consumed->Check_pH No Product_Check Is Desired Product Present? SM_Consumed->Product_Check Yes Low_pH pH < 7: Amine Protonated (Nucleophile Inactive) Check_pH->Low_pH Acidic Sterics Steric Hindrance? (Bulky Amine) Check_pH->Sterics Basic Mass_Check Check Mass Spectrum Product_Check->Mass_Check No/Low Yield Success Yield OK, but Purity Low? Product_Check->Success Yes Double_Mass Mass = 2x Product - 2H (Disulfide Dimer) Mass_Check->Double_Mass Dimer Peak Hydrolysis Mass = Product - Amine + OH (Hydrolysis/Free Acid) Mass_Check->Hydrolysis Acid Peak

Figure 1: Diagnostic logic for identifying the root cause of low yield in thiolactone aminolysis.

Part 2: Core Troubleshooting Modules

Module A: The Hydrolysis Trap (The "Water" Problem)

Symptom: Starting material is consumed, but LC-MS shows a peak corresponding to the open chain carboxylic acid (e.g., N-acetyl homocysteine) rather than the amide product. Root Cause: Water is out-competing your amine nucleophile. Thiolactones are thioesters; they are susceptible to hydrolysis, especially at high pH.[1][2]

VariableThe FixScientific Rationale
pH Balance Target pH 7.5 – 8.5 Below pH 7, amines are protonated (

) and non-nucleophilic. Above pH 9, hydroxide ions (

) outcompete the amine, causing rapid hydrolysis [1, 4].
Solvent Switch to Organic If possible, use dry THF, DMF, or DMSO. If water is required (bioconjugation), use a large excess of amine (10–50 equiv) to statistically favor aminolysis over hydrolysis.
Amine pKa Match pKa to pH Aminolysis rates correlate with nucleophilicity.[3] Primary amines react faster than secondary. Ensure the reaction pH is near or slightly above the amine's pKa [2].
Module B: The Disulfide Dead-End (The "Air" Problem)

Symptom: Yield is low, and you observe a product with double the expected molecular weight (minus 2 Daltons). Root Cause: The ring-opening is successful, releasing a free thiol (-SH). However, this thiol rapidly oxidizes to a disulfide (-S-S-) in the presence of oxygen, consuming your product and potentially precipitating it.

  • Immediate Action: Add a reducing agent.

    • TCEP (Tris(2-carboxyethyl)phosphine): Preferred for protein work. It does not contain thiols and works over a broad pH range.

    • DTT (Dithiothreitol): Effective but can compete as a nucleophile if used in large excess during the ring-opening step.

  • Protocol Adjustment: Degas all buffers/solvents with Nitrogen or Argon for 15 minutes prior to adding the thiolactone [3].

Module C: Kinetic Stalling (The "Steric" Problem)

Symptom: Starting material remains unreacted despite correct pH. Root Cause: The tetrahedral intermediate formed during ring-opening is sterically crowded. Solution:

  • Catalysis: Add an additive like imidazole or 4-dimethylaminopyridine (DMAP) (0.1–0.5 equiv) to act as a nucleophilic catalyst, forming a more reactive intermediate.

  • Concentration: Thiolactone aminolysis is second-order (first-order in amine and thiolactone) [2]. Increasing concentration from 0.1 M to 1.0 M can exponentially increase the rate.

Part 3: Standard Operating Procedures (SOPs)

SOP 1: Optimized Ring-Opening Protocol (Bioconjugation Context)

Use this protocol for modifying proteins or peptides with homocysteine thiolactone (HTL).

  • Preparation: Dissolve the target amine (protein/peptide) in 0.1 M NaHCO₃ buffer (pH 8.0) .

    • Critical: Do not use Phosphate Buffer Saline (PBS) if the pH is 7.4; it is often too low for efficient lysine modification.

  • Degassing: Bubble Argon through the solution for 10 minutes.

  • Reagent Addition: Add N-acetyl homocysteine thiolactone (dissolved in dry DMSO) to the reaction.

    • Ratio: Use 10–50 molar equivalents of thiolactone relative to the amine.

  • Incubation: React for 2–4 hours at room temperature under inert atmosphere.

  • Quenching: Add TCEP (5 mM final concentration) to reverse any disulfide bonds formed during the reaction.

  • Purification: Desalt using a PD-10 column or dialysis to remove hydrolyzed byproducts.

SOP 2: Yield Validation via Ellman’s Assay

Do not rely solely on mass spec. Quantify the free thiols generated to calculate the exact yield.

Reagents:

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0, 1 mM EDTA.

  • Ellman’s Reagent: 4 mg/mL DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) in Reaction Buffer.[4]

Procedure:

  • Blank: Mix 50 µL Ellman’s Reagent + 2.5 mL Reaction Buffer.

  • Sample: Mix 250 µL of your purified reaction product + 50 µL Ellman’s Reagent + 2.25 mL Reaction Buffer.

  • Incubate: 15 minutes at room temperature.

  • Measure: Read Absorbance at 412 nm .

  • Calculate: Use the extinction coefficient of TNB (

    
    ) to determine thiol concentration [5, 6].
    


Part 4: Frequently Asked Questions (FAQ)

Q1: I am trying to polymerize a thiolactone monomer, but the molecular weight is low. Why? A: In thiolactone-based polymers (e.g., poly(N-acetyl homocysteine thiolactone acrylamide)), "low yield" often manifests as low molecular weight or high dispersity. This is usually due to disulfide cross-linking between growing chains. You must perform the polymerization under strictly anaerobic conditions or add a radical-compatible reducing agent. Additionally, ensure your amine nucleophile for post-polymerization modification is added in excess to drive the conversion to completion [3, 7].

Q2: Can I use TCEP during the ring-opening reaction? A: Yes, and it is recommended. Unlike DTT or Mercaptoethanol, TCEP does not contain a thiol group, so it cannot act as a competing nucleophile to open the ring. It will keep the system reduced without interfering with the aminolysis mechanism.

Q3: My LC-MS shows a peak +18 mass units higher than the thiolactone. Is this the product? A: No. A +18 mass shift indicates the addition of water (


). You have hydrolyzed the ring to the free acid (e.g., Homocysteine). This confirms your pH was likely too high (>9.0) or your amine was too dilute/unreactive.

Q4: Is the reaction reversible? A: Under typical conditions, no. The formation of the amide bond and the release of the thiol is thermodynamically driven. However, in acidic conditions, the thiol group can theoretically re-attack the amide, but this is kinetically disfavored compared to the stability of the amide bond.

References

  • Gundlach, K., et al. (2019). Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective. Life , 9(2), 43. Link

  • Jakubowski, H. (2000). Mechanism of hydrolysis and aminolysis of homocysteine thiolactone. Biochemistry , 39(16). Link

  • Espeel, P., & Du Prez, F. E. (2015). One-pot multi-step reactions based on thiolactone chemistry. European Polymer Journal , 62, 247-272. Link

  • Mundkur, L., et al. (2019).[1] Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation. Proteins , 87(6). Link

  • Thermo Fisher Scientific. Ellman’s Reagent User Guide. Link

  • BroadPharm. Ellman's Assay Protocol for Thiol Quantification. Link

  • Sarkar, S., et al. (2024). Ring Opening Functionalization of Thiolactone Homopolymers for ROS Scavenging. Antioxidants , 13(4).[5] Link

Sources

Technical Support Center: Resolving NAC & N-acetyl-DL-homocysteine Peak Overlap

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: #NAC-HCY-RES-001 Assigned Specialist: Senior Application Scientist, Chromatography Division[1]

Executive Summary

You are encountering co-elution between N-Acetylcysteine (NAC) and its homolog, N-acetyl-DL-homocysteine (N-acetyl-DL-Hcy) .[1] These molecules differ by only one methylene (-CH₂-) group, resulting in extremely similar hydrophobicity and retention characteristics on standard C18 stationary phases.[1] Furthermore, the "DL" designation implies a racemic mixture, which can broaden peaks or cause splitting if the system has inadvertent chiral selectivity, further complicating resolution.[1]

This guide provides a tiered troubleshooting approach, moving from mobile phase optimization (Level 1) to advanced stationary phase selection (Level 2) and derivatization (Level 3).

Part 1: Diagnostic Triage (Read This First)

Before altering your method, confirm the "overlap" is genuine co-elution and not an artifact.[1]

Q: Are you sure the second peak is N-acetyl-DL-Hcy and not a disulfide dimer? A: NAC oxidizes rapidly in solution to form N,N'-diacetylcystine (Di-NAC) .[1] This dimer often elutes close to the monomer or creates "ghost peaks" that mimic co-elution.[1]

  • Test: Inject a fresh NAC standard prepared in degassed solvent containing 1 mM EDTA. If the "overlap" disappears, your issue was oxidation, not separation.

Q: Which analyte should elute first? A: In Reverse Phase (RP) chromatography:

  • NAC (3-carbon chain) is more polar

    
     Elutes First .[1]
    
  • N-acetyl-DL-Hcy (4-carbon chain) is more hydrophobic

    
     Elutes Second .[1]
    
  • Note: If your gradient is too steep, the extra hydrophobicity of the homocysteine derivative is insufficient to resolve it from the NAC peak.[1]

Part 2: Resolution Protocols
Level 1: Mobile Phase Optimization (The "Quick Fix")

Q: My peaks are merging. What is the most critical parameter to change? A: pH Control. Both analytes possess a carboxylic acid group (pKa ~3.2) and a thiol group (pKa ~9.5).[1][2]

  • The Fix: You must suppress the ionization of the carboxylic acid to maximize hydrophobic retention.[1]

  • Target pH: 2.0 – 2.5 .

  • Why: At pH > 3.0, the carboxyl groups deprotonate (

    
    ), making the molecules highly polar and causing them to elute near the void volume (co-eluting).[1] At pH 2.0, they are neutral (
    
    
    
    ) and interact properly with the C18 chain.[1]

Recommended Gradient Table:

Time (min)% Mobile Phase A (0.1% Phosphoric Acid, pH 2.[1]2)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)Curve
0.09821.0Initial
5.09821.0Isocratic Hold
15.060401.0Linear
15.19821.0Re-equilibration
  • Key Tactic: The 5-minute isocratic hold at 2% B is crucial.[1] It forces the analytes to interact with the column head, allowing the slight hydrophobicity difference (the extra -CH₂- in Hcy) to establish separation before the gradient starts.

Level 2: Stationary Phase & Ion Pairing (Advanced)

Q: I adjusted the pH to 2.2, but resolution is still < 1.5. What now? A: Standard C18 columns may suffer from "phase collapse" at high aqueous conditions (98% water) or lack the selectivity for polar thiols.[1]

Option A: Ion-Pairing Chromatography (IPC) Add an ion-pairing reagent to increase retention of the polar analytes.[1]

  • Reagent: Sodium Octane Sulfonate (SOS) or Sodium Dodecyl Sulfate (SDS).[1]

  • Mechanism: The hydrophobic tail of the SOS embeds in the C18, while the charged head holds the analyte.[1]

  • Protocol: Add 5 mM Sodium Octane Sulfonate to Mobile Phase A. Adjust pH to 2.5 with Phosphoric Acid.

Option B: Polar-Embedded Columns Switch to a C18-Polar Embedded or PFP (Pentafluorophenyl) column.[1]

  • Why: These phases offer alternative selectivity (pi-pi interactions or hydrogen bonding) distinct from pure hydrophobicity, often resolving structural homologs better than standard C18.[1]

Level 3: Derivatization (The "Nuclear Option")

Q: I need high sensitivity and baseline separation. UV detection isn't cutting it. A: Thiols have poor UV absorption (190-210 nm), which is noisy.[1] Derivatization adds a bulky, hydrophobic, UV-active (or fluorescent) tag to the thiol group.[1] This drastically increases retention and separation factor (


).[1]

Recommended Reagent: DTNB (Ellman’s Reagent) or N-(1-pyrenyl)maleimide (NPM) .[1]

DTNB Derivatization Workflow:

  • Reaction: Thiol (NAC/Hcy) + DTNB

    
     Mixed Disulfide (Yellow, UV 412 nm).[1]
    
  • Benefit: The resulting derivatives are much larger and more hydrophobic, separating easily on a standard C18 column.[1] Detection shifts to visible light (412 nm), eliminating background noise.[1]

Part 3: Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for resolving these specific analytes.

G Start Start: Peak Overlap Detected CheckOxidation Step 1: Check Oxidation (Add EDTA, Degas) Start->CheckOxidation IsResolved1 Resolved? CheckOxidation->IsResolved1 CheckPH Step 2: Check Mobile Phase pH (Must be < 2.5) IsResolved1->CheckPH No Success Resolution > 1.5 (Method Validated) IsResolved1->Success Yes (Artifact Removed) IsResolved2 Resolved? CheckPH->IsResolved2 GradientOpt Step 3: Optimize Gradient (Add Isocratic Hold at 2% B) IsResolved2->GradientOpt No IsResolved2->Success Yes IsResolved3 Resolved? GradientOpt->IsResolved3 Advanced Step 4: Advanced Selection IsResolved3->Advanced No IsResolved3->Success Yes IonPair Option A: Ion Pairing (Add 5mM Octane Sulfonate) Advanced->IonPair Deriv Option B: Derivatization (DTNB or NPM Reagent) Advanced->Deriv IonPair->Success Deriv->Success

Caption: Decision tree for resolving NAC and this compound co-elution, prioritizing chemical state verification before method alteration.

Part 4: Frequently Asked Questions (FAQs)

Q: Why does the this compound peak sometimes appear split? A: The "DL" indicates a racemic mixture of enantiomers (D-isomer and L-isomer).[1] While standard C18 columns are achiral, the addition of chiral additives (like cyclodextrins) or inadvertent interaction with chiral contaminants can cause partial separation of the D and L forms.[1] If you see splitting within the Hcy peak, ensure you are using a high-purity achiral column or switch to a dedicated chiral method if enantiomeric separation is required.[1]

Q: Can I use Mass Spectrometry (LC-MS) to resolve them if chromatography fails? A: Yes, but with caution.

  • NAC Mass: 163.2 g/mol .[1][2]

  • N-acetyl-Hcy Mass: 177.2 g/mol .[1]

  • Strategy: Since they have different masses (+14 Da difference), you can resolve them spectrally using Selected Ion Monitoring (SIM). However, if they co-elute perfectly, you risk ion suppression , where the high concentration of one analyte suppresses the ionization of the other, ruining quantitation accuracy.[1] You must achieve at least partial chromatographic separation even with MS.[1]

Q: What is the best storage condition for my samples to prevent re-merging (oxidation)? A:

  • Temperature: 4°C (Autosampler).

  • Additive: 1 mM EDTA (chelates metals that catalyze oxidation).[1]

  • Headspace: Purge vials with Nitrogen.

  • Time: Analyze within 4 hours of preparation.

References
  • Separation of Thiol Enantiomers

    • Title: Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection.
    • Source: PubMed / National Institutes of Health (NIH).[1]

    • URL:[Link][1]

  • Derivatization Techniques

    • Title: High-performance liquid chromatography assay for N-acetylcysteine in biological samples following derivatiz
    • Source: Journal of Chromatography B.[1]

    • URL:[Link][1]

  • Stability & Oxidation Troubleshooting

    • Title: Development of a Reliable HPLC Test Method for Analysis of NAC (Oxid
    • Source: Pharmaceutical Technology / PCDN.[1]

    • URL:[Link][1]

  • General HPLC Troubleshooting

    • Title: HPLC Troubleshooting Guide - Peak Issues.
    • Source: Phenomenex Technical Resources.[1]

    • URL:[Link]

Sources

Technical Support Center: Homocysteine Thiolactone (HTL) Hydrolysis Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Effect of Temperature on Hydrolysis Rate Assigned Specialist: Senior Application Scientist

Core Intelligence: The Hydrolysis Mechanism

Before troubleshooting, you must understand the competing reactions in your vessel. Homocysteine thiolactone (HTL) is a cyclic thioester.[1][2] Its hydrolysis is not a simple degradation; it is a gateway to oxidative instability.

The Reaction:



The Complication: As soon as the ring opens, the free thiol group (-SH) is exposed. At elevated temperatures (


) and neutral-to-alkaline pH, this free thiol rapidly oxidizes to Homocystine (disulfide), which is experimentally invisible  to many standard kinetic assays (like Ellman’s reagent) unless a reducing agent is present.
Visualizing the Pathway (Graphviz)

HTL_Pathways cluster_legend Key HTL HTL (Cyclic Thioester) Hcy Homocysteine (Free Thiol) HTL->Hcy Hydrolysis (pH & Temp dependent) N_Hcy N-Homocysteinylated Protein HTL->N_Hcy Acylation (Side Reaction) Homocystine Homocystine (Disulfide Dimer) Hcy->Homocystine Oxidation (Accelerated by Temp) Protein Protein-Lysine Protein->N_Hcy Blue: Main Reaction Blue: Main Reaction Red: Signal Loss (Interference) Red: Signal Loss (Interference) Blue: Main Reaction->Red: Signal Loss (Interference)

Caption: Figure 1. The Kinetic Landscape. Note that hydrolysis (Blue) yields a product that is unstable (Red). High temperatures accelerate both steps, often leading to underestimation of hydrolysis rates if oxidation is not controlled.

Experimental Protocols & Validated Workflows

Question: What is the gold-standard method for measuring HTL hydrolysis rates?

Recommendation: Discontinuous Spectrophotometric Assay using DTNB (Ellman’s Reagent). Why? HTL does not react with DTNB. Only the hydrolyzed product (Homocysteine) has a free thiol. Therefore, the increase in absorbance at 412 nm is directly proportional to ring opening.

Protocol: Temperature-Controlled Kinetic Assay

Reagents:

  • Buffer: 0.1 M Potassium Phosphate (PBS), pH 7.4 (See Buffer Warning below).

  • Substrate: 10 mM HTL stock in 1 mM HCl (Acidic storage prevents premature hydrolysis).

  • Detection: 10 mM DTNB in Phosphate buffer.

Workflow:

  • Pre-Equilibration: Aliquot buffer into microcentrifuge tubes. Incubate at target temperatures (e.g., 25°C, 37°C, 45°C) for 10 minutes.

  • Initiation: Add HTL stock to yield final concentration of 1 mM. Vortex briefly.

  • Sampling: At defined intervals (

    
     min), remove an aliquot.
    
  • Quenching/Detection: Immediately mix aliquot with DTNB solution.

  • Read: Measure Absorbance at 412 nm (

    
    ).
    

Data Output Table (Template):

Time (min)Abs (412nm) @ 25°CAbs (412nm) @ 37°CAbs (412nm) @ 45°C
00.005 (Baseline)0.0060.008
150.1200.3500.890
300.2300.6801.500
............

Troubleshooting Guide: Temperature Anomalies

Issue 1: "My hydrolysis rates decrease at higher temperatures."

Diagnosis: Oxidative Signal Loss. At temperatures >40°C, the hydrolysis product (Homocysteine) oxidizes to Homocystine faster than you are measuring it. Homocystine does not react with DTNB. Solution:

  • Add 0.5 mM EDTA to your buffer to chelate metal ions that catalyze oxidation.

  • Perform the assay under inert atmosphere (

    
     purge) if possible.
    
  • Validation Step: Add a reducing agent (TCEP) to a "dead" sample. If signal returns, your product was oxidized, not absent.

Issue 2: "The rate constants don't fit the Arrhenius plot."

Diagnosis: Buffer pH Drift. You likely used Tris or HEPES buffer. Tris has a temperature coefficient (


) of approx -0.03 pH units/°C.
  • Scenario: You set pH to 7.4 at 25°C.

  • Result: At 37°C, the pH drops to ~7.0. Since HTL hydrolysis is base-catalyzed, the rate drops, counteracting the thermal acceleration. Solution: Use Phosphate Buffer (PBS), which has minimal thermal pH drift, for all temperature-dependent kinetic studies.

Issue 3: "My zero-time point has high absorbance."

Diagnosis: Stock Solution Degradation. HTL is unstable in neutral/alkaline water. Solution: Always store HTL stock solutions in 1 mM HCl or 100% Ethanol at -20°C. The acidic environment keeps the amine protonated (


), preventing the nucleophilic attack on the carbonyl carbon.

Advanced Analysis: Calculating Activation Energy ( )

To quantify the temperature sensitivity, use the Arrhenius equation.

  • Calculate

    
    :  Plot 
    
    
    
    vs. Time for each temperature. The slope is
    
    
    (first-order rate constant).
  • Arrhenius Plot: Plot

    
     (y-axis) vs. 
    
    
    
    (Kelvin, x-axis).
  • Derive

    
    : 
    
    
    
    
    (Where
    
    
    )
Visualizing the Calculation Flow (Graphviz)

Arrhenius_Logic RawData Raw Absorbance Data (Abs vs Time) RateCalc Calculate k_obs (Slope of ln(C/C0)) RawData->RateCalc Linear Regression TempPlot Plot ln(k) vs 1/T (Arrhenius Plot) RateCalc->TempPlot Aggregation Result Activation Energy (Ea) Slope * -R TempPlot->Result Calculation

Caption: Figure 2. Data processing pipeline for determining thermodynamic parameters.

FAQ: Expert Insights

Q: Does ionic strength affect the hydrolysis rate? A: Yes. Higher ionic strength can stabilize the charged transition state of the hydrolysis reaction. Ensure your buffers (e.g., 100 mM PBS) are consistent across all temperature trials to isolate the temperature variable.

Q: Can I use HPLC instead of UV-Vis? A: Yes, and it is often superior for specificity.

  • Setup: C18 Column, Mobile phase: Phosphate buffer/Acetonitrile with ion-pairing agent (e.g., HFBA).

  • Advantage: HPLC separates HTL, Hcy, and Homocystine, allowing you to track the entire mass balance and confirm if "missing" HTL is becoming Hcy or a byproduct [1].

Q: What is the half-life of HTL at physiological conditions? A: At pH 7.4 and 37°C, the half-life (


) is approximately 24–30 hours  [2]. This relatively slow spontaneous hydrolysis is why enzymatic detoxification (via PON1 or Bleomycin Hydrolase) is critical in vivo.

References

  • Jakubowski, H. (2000).[3][4] "Homocysteine Thiolactone: Metabolic Origin and Protein Homocysteinylation in Humans." The Journal of Nutrition, 130(2), 377S–381S.[3]

  • Dudman, N. P., et al. (1991).[5] "Homocysteine thiolactone disposal by human arterial endothelial cells and serum in vitro." Arteriosclerosis and Thrombosis, 11(3), 663-670.

  • Zamani, A., & Abdollahi, M. (2024). "Discovery of a novel homocysteine thiolactone hydrolase." NIH PubMed Central.

Sources

Technical Support Center: Purification of Thiolactone-Protein Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of protein conjugates following modification with thiolactone linkers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful removal of unreacted thiolactone and other small molecule reagents from your valuable protein conjugates.

The Challenge: Ensuring Purity of Thiolactone-Protein Conjugates

Thiolactone chemistry offers a robust method for protein modification, reacting with primary amines, such as the ε-amino group of lysine residues, to introduce a free thiol group for subsequent conjugation. This two-step process, however, necessitates a critical purification step to remove unreacted thiolactone, by-products, and any other small molecules introduced during the reaction. Incomplete removal of these impurities can lead to inconsistent product quality, interfere with downstream applications, and potentially impact the efficacy and safety of therapeutic protein conjugates.[1]

This guide provides a comprehensive overview of the most effective purification strategies, troubleshooting tips for common issues, and methods for validating the purity of your final conjugate.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that you may encounter during the removal of unreacted thiolactone from your protein conjugates.

Issue 1: Incomplete Removal of Unreacted Thiolactone

Potential Causes:

  • Inadequate Separation Method: The chosen purification method may not have sufficient resolution to separate the small thiolactone molecule from the much larger protein conjugate.

  • Non-Specific Binding: The thiolactone may be non-specifically interacting with the protein conjugate or the purification matrix (e.g., chromatography resin, dialysis membrane).

  • Insufficient Processing: The duration or number of cycles of the purification process (e.g., dialysis time, number of diavolumes in TFF) may be inadequate for complete removal.

Solutions & Causal Explanations:

SolutionExplanation
Optimize Size Exclusion Chromatography (SEC) Method SEC separates molecules based on size.[2] To improve the resolution between your large protein conjugate and the small unreacted thiolactone, consider using a column with a smaller pore size appropriate for separating small molecules from large proteins.[3] A longer column can also enhance separation. Additionally, optimizing the flow rate is crucial; a slower flow rate can improve resolution, but one that is too slow may lead to band broadening due to diffusion.[4]
Increase Diafiltration Volumes in Tangential Flow Filtration (TFF) TFF removes small molecules by washing them through a semi-permeable membrane while retaining the larger protein conjugate.[5] Increasing the number of diafiltration volumes (buffer exchanges) will more effectively reduce the concentration of the unreacted thiolactone in the final product. A general guideline is to perform at least 5-10 diavolumes for efficient removal.
Extend Dialysis Time and Increase Buffer Volume Dialysis relies on the passive diffusion of small molecules across a semi-permeable membrane.[6] To drive the equilibrium towards the removal of the thiolactone, increase the volume of the dialysis buffer (dialysate) relative to your sample volume (a ratio of at least 100:1 is recommended) and perform multiple buffer changes over an extended period (e.g., 24-48 hours with 3-4 buffer changes).
Incorporate a "Scavenger" Resin In some cases, a scavenger resin with functional groups that react with and bind the unreacted thiolactone can be used as a polishing step. This is particularly useful if non-specific binding to the protein conjugate is suspected.
Validate Removal with a Sensitive Analytical Method Use a highly sensitive analytical technique such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to confirm the absence of unreacted thiolactone in your final product.[7][8] This provides definitive evidence of purification success.
Issue 2: Protein Aggregation or Precipitation During Purification

Potential Causes:

  • Buffer Conditions: The pH, ionic strength, or composition of the purification buffer may be suboptimal for your protein's stability, leading to aggregation.

  • High Protein Concentration: Concentrating the protein during TFF or other steps can sometimes exceed its solubility limit.

  • Shear Stress: High flow rates in TFF or SEC can induce shear stress, potentially causing protein denaturation and aggregation.[9]

Solutions & Causal Explanations:

SolutionExplanation
Optimize Buffer Composition Screen different buffer systems to find the optimal pH and ionic strength for your protein's stability. The addition of excipients such as arginine or sucrose can sometimes help to prevent aggregation.
Control Protein Concentration During TFF, carefully monitor the protein concentration and avoid over-concentrating the sample. If precipitation occurs, it may be necessary to dilute the sample and re-process.
Reduce Flow Rate In TFF and SEC, reducing the flow rate can minimize shear stress on the protein. This is especially important for sensitive proteins.
Perform a Solubility Screen Before large-scale purification, perform small-scale experiments to determine the solubility limits of your protein conjugate under different buffer conditions.
Issue 3: Low Recovery of Protein Conjugate

Potential Causes:

  • Non-Specific Adsorption: The protein conjugate may be adsorbing to the purification matrix (e.g., chromatography resin, membranes).

  • Protein Aggregation and Loss: Aggregated protein may be lost during filtration or centrifugation steps.

  • Membrane Fouling (TFF): In TFF, protein aggregation can lead to membrane fouling, reducing flux and potentially causing loss of product in the fouled membrane.

Solutions & Causal Explanations:

SolutionExplanation
Modify Buffer to Reduce Non-Specific Binding For SEC and TFF, the addition of a small amount of a non-ionic detergent (e.g., Polysorbate 20) or adjusting the ionic strength of the buffer can help to minimize non-specific adsorption of the protein to the purification media.
Choose an Appropriate Membrane Material (TFF) Select a membrane material with low protein binding characteristics, such as regenerated cellulose or polyethersulfone (PES).
Pre-treat the Purification System Before introducing your sample, flush the SEC column or TFF system with a buffer containing a blocking agent like bovine serum albumin (BSA) to saturate non-specific binding sites. Be sure to thoroughly wash the system with your purification buffer before loading your sample.
Optimize TFF Operating Parameters In TFF, optimizing the transmembrane pressure (TMP) and cross-flow velocity can help to minimize membrane fouling and improve product recovery.

Frequently Asked Questions (FAQs)

Q1: What is the first-line method you recommend for removing unreacted thiolactone?

For most applications, Size Exclusion Chromatography (SEC) is the preferred method. It is highly effective at separating small molecules from large proteins based on size and is generally a gentle technique that preserves protein integrity.[3] For larger volumes, Tangential Flow Filtration (TFF) is a more scalable and efficient option.[5]

Q2: How can I be sure that all the unreacted thiolactone has been removed?

Visual inspection of a chromatogram or assuming removal based on theoretical calculations is not sufficient. You must validate the removal using a sensitive analytical method. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for detecting and quantifying small molecule impurities.[8] For even greater sensitivity and specificity, liquid chromatography-mass spectrometry (LC-MS) can be employed.[10]

Q3: Can I use dialysis to remove unreacted thiolactone?

Yes, dialysis is a viable but generally slower and less efficient method compared to SEC or TFF.[6] It is often used for smaller sample volumes. To maximize its effectiveness, use a large volume of dialysis buffer, perform multiple buffer changes, and allow for sufficient dialysis time (24-48 hours). It's important to be aware that some small molecules can be difficult to remove completely by dialysis.[11]

Q4: What are the potential side reactions of thiolactones that I should be aware of during conjugation and purification?

Thiolactones can be susceptible to hydrolysis, especially at higher pH. The primary reaction is with amines to form an amide and a free thiol.[12] It is also important to consider that if reducing agents like DTT or TCEP are used to reduce disulfide bonds in the protein, they should be removed before the addition of certain thiol-reactive reagents, as they can have side reactions.[13][14]

Q5: What impact can residual thiolactone have on my downstream applications?

Residual unreacted thiolactone can have several negative impacts. It can react with other molecules in your downstream assays, leading to inaccurate results. For therapeutic applications, residual small molecules can be immunogenic or toxic.[15] Therefore, ensuring the complete removal of unreacted reagents is critical for the quality and safety of your protein conjugate.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Thiolactone Removal

This protocol provides a general guideline for removing unreacted thiolactone from a protein conjugate using SEC.

Materials:

  • SEC column with a fractionation range suitable for separating small molecules from your protein of interest.

  • HPLC or FPLC system.

  • Purification buffer (e.g., PBS, pH 7.4).

  • Your protein conjugate reaction mixture.

  • Fraction collector.

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of your chosen purification buffer at a flow rate recommended by the column manufacturer.

  • Sample Preparation: If your sample contains precipitates, clarify it by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C) or filtration (0.22 µm filter).

  • Sample Injection: Inject your protein conjugate sample onto the column. The sample volume should typically be no more than 2-5% of the total column volume to ensure good resolution.

  • Elution and Fraction Collection: Elute the column with the purification buffer at the optimized flow rate. Collect fractions of an appropriate volume. The protein conjugate will elute in the earlier fractions, while the smaller unreacted thiolactone will elute in the later fractions.

  • Monitoring: Monitor the elution profile using UV absorbance at 280 nm (for protein) and potentially at a wavelength specific to the thiolactone or a conjugated payload if applicable.

  • Pooling and Analysis: Pool the fractions containing your purified protein conjugate. Analyze the pooled sample by a sensitive analytical method (e.g., RP-HPLC, LC-MS) to confirm the absence of unreacted thiolactone.

Protocol 2: Tangential Flow Filtration (TFF) for Thiolactone Removal

This protocol outlines the general steps for using TFF to remove unreacted thiolactone.

Materials:

  • TFF system (pump, reservoir, pressure gauges, tubing).

  • TFF membrane cassette or hollow fiber module with an appropriate molecular weight cut-off (MWCO) (e.g., 10-30 kDa for most proteins).

  • Diafiltration buffer (same as your final desired buffer for the protein conjugate).

  • Your protein conjugate reaction mixture.

Procedure:

  • System Preparation: Assemble the TFF system according to the manufacturer's instructions. Sanitize and flush the system with purified water and then with your diafiltration buffer.[16]

  • Sample Loading: Add your protein conjugate reaction mixture to the reservoir.

  • Concentration (Optional): If your sample is dilute, you can first concentrate it by running the TFF system in concentration mode until the desired volume is reached.

  • Diafiltration: Switch the system to diafiltration mode. Continuously add diafiltration buffer to the reservoir at the same rate as the permeate is being removed. Perform at least 5-10 diavolumes to ensure thorough removal of the unreacted thiolactone.

  • Final Concentration: After diafiltration, concentrate the sample to the desired final protein concentration.

  • Recovery and Analysis: Recover the purified protein conjugate from the system. Analyze a sample using a sensitive analytical method to verify the removal of unreacted thiolactone.

Visualizing the Purification Workflow

The following diagram illustrates the general workflow for purifying a protein conjugate after a thiolactone modification reaction.

PurificationWorkflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_validation Validation Reaction Protein + Thiolactone SEC Size Exclusion Chromatography (SEC) Reaction->SEC Crude Conjugate TFF Tangential Flow Filtration (TFF) Reaction->TFF Crude Conjugate Dialysis Dialysis Reaction->Dialysis Crude Conjugate Validation Purity Analysis (e.g., HPLC, LC-MS) SEC->Validation TFF->Validation Dialysis->Validation FinalProduct Purified Protein Conjugate Validation->FinalProduct Verified Purity

Caption: General workflow for the purification and validation of thiolactone-protein conjugates.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common issues during the purification process.

TroubleshootingLogic Start Start Purification CheckPurity Analyze Purity (e.g., HPLC) Start->CheckPurity CheckRecovery Assess Protein Recovery CheckPurity->CheckRecovery Purity OK TroubleshootPurity Incomplete Removal: - Optimize SEC/TFF/Dialysis - Increase processing time/volumes CheckPurity->TroubleshootPurity Residual Thiolactone CheckAggregation Check for Aggregation CheckRecovery->CheckAggregation Recovery OK TroubleshootRecovery Low Recovery: - Check for non-specific binding - Optimize buffer - Use low-binding materials CheckRecovery->TroubleshootRecovery Low Recovery Success Purification Successful CheckAggregation->Success No Aggregation TroubleshootAggregation Aggregation Issues: - Optimize buffer (pH, excipients) - Reduce protein concentration - Lower flow rate CheckAggregation->TroubleshootAggregation Aggregation Present TroubleshootPurity->Start TroubleshootRecovery->Start TroubleshootAggregation->Start

Caption: A logical flow for troubleshooting common issues in protein conjugate purification.

References

  • Challenges and solutions for the downstream purification of therapeutic proteins. (n.d.). Oxford Academic. Retrieved February 9, 2026, from [Link]

  • SIZE EXCLUSION CHROMATOGRAPHY FOR BIOMOLECULE ANALYSIS. (n.d.). Agilent. Retrieved February 9, 2026, from [Link]

  • How to remove unreacted florescent dye from labeled protein? (2021, February 2). ResearchGate. Retrieved February 9, 2026, from [Link]

  • How can I remove unreacted/unused Transferrin and polymer after a bioconjugation reaction using EDC? (2019, March 22). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Bioconjugation Strategies Through Thiol-Alkylation of Peptides and Proteins. (n.d.). University of Bath's research portal. Retrieved February 9, 2026, from [Link]

  • Characterization of Reactions between Water-Soluble Trialkylphosphines and Thiol Alkylating Reagents: Implications for Protein-Conjugation Reactions. (2025, August 10). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Clearance of Persistent Small-Molecule Impurities: Alternative Strategies. (2016, May 11). BioProcess International. Retrieved February 9, 2026, from [Link]

  • Protein modification by thiolactone homocysteine chemistry: a multifunctionalized human serum albumin theranostic. (n.d.). PubMed Central. Retrieved February 9, 2026, from [Link]

  • Size Exclusion Chromatography Analysis of Antibody Drug Conjugates. (n.d.). Agilent. Retrieved February 9, 2026, from [Link]

  • Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. (2025, August 10). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2020, December 14). MDPI. Retrieved February 9, 2026, from [Link]

  • Introduction to Tangential Flow Filtration for Laboratory and Process Development Applications. (n.d.). Pall Corporation. Retrieved February 9, 2026, from [Link]

  • Detection of residual biocides in antibody drug conjugates for ImmunoPET imaging. (n.d.). Analytical Methods (RSC Publishing). Retrieved February 9, 2026, from [Link]

  • Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. (2025, February 8). PubMed Central. Retrieved February 9, 2026, from [Link]

  • 01-00273-EN Analysis of protein drugs aggregation Using Size Exclusion Chromatography. (n.d.). Shimadzu. Retrieved February 9, 2026, from [Link]

  • Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification. (2020, January 28). YouTube. Retrieved February 9, 2026, from [Link]

  • Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • Drawbacks of Dialysis Procedures for Removal of EDTA. (2017, January 18). PLOS ONE. Retrieved February 9, 2026, from [Link]

  • The Six Steps of Tangential Flow Filtration (TFF). (n.d.). Cole-Parmer. Retrieved February 9, 2026, from [Link]

  • bioconjugation and mass spectrometry methods for comprehensive analysis of protein structures and post-translational modifications. (2024, December 16). MavMatrix - UTA. Retrieved February 9, 2026, from [Link]

  • Synthesis of Protein-Oligonucleotide Conjugates. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2025, August 7). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Protein Concentration and Diafiltration by Tangential Flow Filtration. (n.d.). The Wolfson Centre for Applied Structural Biology. Retrieved February 9, 2026, from [Link]

  • Drawbacks of Dialysis Procedures for Removal of EDTA. (2017, January 18). Research journals - PLOS. Retrieved February 9, 2026, from [Link]

  • Analytical methods for physicochemical characterization of antibody drug conjugates. (2025, August 7). ResearchGate. Retrieved February 9, 2026, from [Link]

  • Separation of Monoclonal Antibodies by Analytical Size Exclusion Chromatography. (n.d.). IntechOpen. Retrieved February 9, 2026, from [Link]

  • Efficient and Rapid Purification of E. coli Expressed Toxin Recombinant Protein Fragments. (2021, February 3). YouTube. Retrieved February 9, 2026, from [Link]

  • Protein purification strategies must consider downstream applications and individual biological characteristics. (2022, April 7). PubMed Central. Retrieved February 9, 2026, from [Link]

  • Method Development for Size-Exclusion Chromatography of Monoclonal Antibodies and Higher Order Aggregates. (n.d.). Waters Corporation. Retrieved February 9, 2026, from [Link]

  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

Sources

Validation & Comparative

Comparative Analysis: N-Acetyl-DL-Homocysteine vs. Glutathione Reducing Power

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, technical comparison between N-Acetyl-DL-Homocysteine (specifically its stable thiolactone form, Citiolone , and the active free thiol) and Glutathione (GSH) .[1] It focuses on their reducing power, physicochemical properties, and experimental behavior in drug development contexts.

Executive Summary

Glutathione (GSH) is the biological "gold standard" for reducing power, characterized by a low thiol pKa (~8.8) and high nucleophilicity at physiological pH. It acts directly as a radical scavenger and cofactor for antioxidant enzymes.[2]

This compound (NAH) , often supplied as N-acetylhomocysteine thiolactone (Citiolone) , functions primarily as a "masked" thiol and metabolic precursor. In its thiolactone form, it possesses zero direct reducing power until the ring is opened via hydrolysis (enzymatic or chemical). Once activated, the free thiol (N-acetylhomocysteine) exhibits a higher pKa (>9.5) than GSH, making it a slower direct reductant but a stable, lipophilic cysteine prodrug that replenishes intracellular GSH pools.

Key Verdict for Researchers:

  • Use GSH for direct, rapid in vitro reduction assays or when mimicking immediate cellular antioxidant defense.

  • Use this compound as a stable, cell-permeable prodrug to sustain long-term GSH synthesis or to study slow-release thiol kinetics.

Physicochemical & Mechanistic Comparison

The fundamental difference lies in the activation barrier . GSH is "always on"; NAH (thiolactone) requires "activation."

FeatureGlutathione (GSH)This compound (NAH)
Chemical State Linear Tripeptide (Glu-Cys-Gly)Cyclic Thiolactone (Citiolone) or Free Thiol
Active Moiety Free Thiol (-SH) on CysteineFree Thiol (-SH) on Homocysteine (after hydrolysis)
Thiol pKa 8.8 – 9.2 (Moderate acidity)~9.5 – 10.0 (Low acidity, high stability)
Redox Potential (

)
-240 mV (Strong Reductant)~ -220 to -230 mV (slightly weaker than GSH)
Bioavailability Low (hydrolyzed in gut/plasma)High (Lipophilic thiolactone crosses membranes)
Mechanism Direct Nucleophilic Attack / H-Atom TransferProdrug: Hydrolysis

Deacetylation

Transsulfuration
Mechanistic Pathways

The following diagram illustrates the activation pathway of this compound compared to the direct cycling of Glutathione.

G cluster_0 This compound (NAH) Pathway cluster_1 Glutathione (GSH) System NAHT NAH Thiolactone (Citiolone) [Inactive Reductant] NAH_Free N-Acetyl-Homocysteine (Free Thiol) NAHT->NAH_Free Hydrolysis (pH > 7.5 or Esterase) Hcy Homocysteine NAH_Free->Hcy Deacetylation Cys Cysteine Hcy->Cys Transsulfuration (CBS/CSE Enzymes) GSH Glutathione (Reduced) Cys->GSH GSH Synthesis (Rate Limiting Step) GSSG Glutathione (Oxidized) GSH->GSSG Direct Reduction (Fast Kinetics) ROS ROS / Disulfides GSH->ROS Scavenging GSSG->GSH Glutathione Reductase (NADPH)

Caption: Activation of inactive NAH Thiolactone to active thiols, feeding into the GSH synthesis pathway.

Experimental Performance Data

A. Direct Reducing Power (In Vitro)

In cell-free assays (e.g., DTNB/Ellman’s reagent or DPPH quenching), the performance depends entirely on pH and the form of NAH used.

  • Reaction with Oxygen (

    
    ): 
    
    • GSH: Rapidly reduces

      
       to superoxide (
      
      
      
      ), causing "reductive stress" in high concentrations.
    • NAH (Free Thiol): Significantly slower reaction with

      
       due to higher pKa.
      
    • NAH (Thiolactone): No reaction.

  • Reaction with Stable Radicals (TEMPOL/DPPH):

    • GSH: Fast kinetics.

      
       is high due to significant thiolate anion (
      
      
      
      ) presence at pH 7.4.
    • NAH (Free Thiol): Slower kinetics.[2] At pH 7.4, the thiol is mostly protonated (

      
       form), making it less nucleophilic.
      
    • Data Reference: Studies show the order of reduction activity for TEMPOL is GSH > Cysteine > Homocysteine ≈ NAC .[3] NAH behaves similarly to NAC/Homocysteine.

B. Biological Efficacy (In Vivo / Cell Culture)

While GSH is the stronger chemical reductant, NAH often outperforms it in biological availability.

  • Cellular Uptake: GSH requires specific transporters and is often broken down extracellularly. NAH Thiolactone is lipophilic, passively diffuses into cells, and is intracellularly hydrolyzed to release the active thiol.

  • Neuroprotection: In models like 6-OHDA neurotoxicity, NAH (Citiolone) shows comparable or superior protection to NAC by sustaining GSH levels over longer durations without the rapid oxidative burst associated with free cysteine.

Experimental Protocols

Protocol A: Measuring Reducing Power (Ellman’s Assay)

Use this to compare the active free thiol content.

Reagents:

  • DTNB Stock: 2 mM 5,5′-dithiobis-(2-nitrobenzoic acid) in 50 mM sodium acetate.

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0 (pH 8.0 is critical to deprotonate the NAH thiol).

  • Samples: GSH (freshly prepared) and this compound (Free acid form). Note: If using Thiolactone, see Protocol B.

Procedure:

  • Prepare 100 µM solutions of GSH and NAH in Reaction Buffer.

  • Add 50 µL of sample to 900 µL Buffer.

  • Add 50 µL DTNB Stock. Incubate 5 mins at RT.

  • Measure Absorbance at 412 nm .[1][4]

  • Calculation: Use extinction coefficient

    
    .
    
    • Expected Result: GSH reaches plateau instantly (<10s). NAH reaches plateau slightly slower (<30s) but yields equivalent molar absorbance (

      
       stoichiometry).
      
Protocol B: Thiolactone Ring-Opening Kinetics

Use this to validate the "prodrug" activation of Citiolone.

Rationale: Demonstrates that the Thiolactone has NO reducing power until hydrolyzed.

Procedure:

  • Prepare 1 mM this compound Thiolactone in PBS (pH 7.4).

  • Control: 1 mM GSH in PBS.

  • Experimental Arm 1 (Neutral): Incubate Thiolactone at 37°C in PBS.

  • Experimental Arm 2 (Base Hydrolysis): Incubate Thiolactone in 0.1 M NaOH for 30 min, then neutralize to pH 7.4.

  • Perform Ellman’s Assay (Protocol A) on all samples.

    • Result:

      • GSH: High Absorbance (Active).

      • Thiolactone (Neutral): Near Zero Absorbance (Inactive).

      • Thiolactone (Hydrolyzed): High Absorbance (Activated).

References

  • Invigor Medical. (2025).[5] NAC vs. Glutathione: How They Work in the Body.[6]Link

  • BenchChem. (2025).[1][7] A Comparative Guide to the In Vivo Neuroprotective Effects of Citiolone and Alternative Agents.Link[7]

  • MDPI. (2025). Homocysteine Thiolactone: Biology and Chemistry.Link

  • NIH / PMC. (2015). Reduction of molecular oxygen by redox active thiols: comparison of glutathione, N-acetylcysteine, cysteine, and homocysteine.[3]Link

  • ResearchGate. (2021). N-Acetylcysteine is an effective analog of glutathione in reactions with reactive oxygen species.[8]Link

Sources

Technical Guide: NMR Characterization of N-Acetyl-DL-Homocysteine Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Purity Paradox

In drug development and biochemical research, N-acetyl-DL-homocysteine (NAH) serves as a critical thiol donor and radical scavenger. However, its characterization presents a specific "purity paradox." Conventional HPLC methods often require derivatization to detect the non-chromophoric thiol moiety, potentially masking degradation products like N-acetylhomocysteine thiolactone . Furthermore, iodometric titrations—while popular for cost—cannot distinguish between the active drug and oxidized disulfide impurities.

This guide establishes Quantitative NMR (qNMR) as the superior primary reference method for NAH purity assessment. Unlike chromatography, qNMR provides a molar-based, absolute purity value that simultaneously quantifies the active pharmaceutical ingredient (API), residual solvents, and cyclized impurities in a single experiment without the need for an identical reference standard.

Comparative Analysis: qNMR vs. Alternatives

The following table objectively compares the three dominant methodologies for NAH characterization.

Table 1: Methodological Performance Matrix
FeatureqNMR (Primary Ratio Method) HPLC (UV/Fluorescence) Iodometric Titration
Specificity High. Distinguishes NAH from thiolactone, disulfides, and solvents based on unique proton environments.Medium. Requires specific column chemistry. Non-chromophoric impurities (like some solvents) are invisible without specific detectors (RI/CAD).Low. Reacts with any free thiol. Cannot distinguish NAH from other thiol-containing impurities.
Reference Standard Not Required. Uses a generic internal standard (e.g., Maleic Acid, TMSP).Required. Needs a high-purity standard of NAH for calibration curves.Required. Needs standardized thiosulfate/iodine solutions.
Thiol Detection Direct. Detects the backbone protons adjacent to the thiol.Indirect. Often requires derivatization (e.g., Ellman’s reagent) to be seen by UV-Vis.Direct (Chemical). Measures total redox potential, not molecular structure.
Sample Integrity Non-Destructive. Sample can be recovered.Destructive. Destructive.
Limit of Detection ~0.1% (depending on field strength/scans).< 0.05% (highly sensitive for trace impurities).~1.0% (poor for trace analysis).
Verdict Gold Standard for Purity Assignment. Best for Routine QC/Trace Impurity Tracking. Obsolete for High-Precision Applications.

Technical Deep Dive: NMR Characterization of NAH

Structural Logic & Solvent Selection

NAH contains an acetyl group, a methionine-like backbone (without the S-methyl), and a free thiol.

  • Solvent A: Deuterium Oxide (

    
    ):  Preferred for backbone quantification.
    
    • Pros: Clean baseline; carboxylate proton exchanges, simplifying the spectrum.

    • Cons: Amide (-NH) and Thiol (-SH) protons exchange with deuterium and disappear.

  • Solvent B: DMSO-

    
    :  Preferred for full structural elucidation.
    
    • Pros: Visible Amide (-NH) doublet and Thiol (-SH) triplet (if dry).

    • Cons: Viscous (broader lines), large solvent peak ~2.50 ppm which may overlap with

      
       protons.
      

Recommendation: For purity determination (qNMR), use


  due to the sharp singlet of the acetyl group and the distinct 

-proton.
Representative Chemical Shift Assignments ( , 400 MHz)

The following assignments are critical for integration boundaries.

PositionGroupShift (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegrationNotes
1 Acetyl

2.01 Singlet (s)3HPrimary Quantitation Signal. Sharp, high intensity, usually isolated.
2

-CH
4.45 dd / m1HDiagnostic for backbone integrity. Shifts significantly upon cyclization.
3

-CH

1.9 - 2.1 Multiplet (m)2HOften overlaps with Acetyl signal in lower field instruments.
4

-CH

2.5 - 2.6 Multiplet (m)2HAdjacent to Sulfur. Distinct from Cysteine (

-S).[1][2]
Impurity Profiling: The Thiolactone Danger

The most critical impurity is N-Acetylhomocysteine Thiolactone (cyclic thioester). This forms under acidic conditions or heat.

  • Mechanism: The free thiol attacks the activated carboxyl group (intramolecular cyclization).

  • NMR Detection:

    • NAH (Open Chain):

      
      -H at ~4.45 ppm.
      
    • Thiolactone (Cyclic):

      
      -H shifts upfield to ~4.37 ppm  (in 
      
      
      
      ).
    • Ring Protons: New multiplets appear at 2.85 ppm and 3.53 ppm .

    • Note: If the acetyl group is hydrolyzed, free Homocysteine Thiolactone shows ring protons at 3.53 ppm and 2.85 ppm but lacks the acetyl singlet at 2.01 ppm.

Visualization: Characterization Workflow

The following diagram illustrates the decision logic for characterizing NAH batches.

NAH_Workflow Start Crude NAH Sample Solubility Solubility Test (D2O vs DMSO-d6) Start->Solubility qNMR 1H qNMR Acquisition (Internal Std: Maleic Acid) Solubility->qNMR Dissolved Spectrum Spectral Analysis qNMR->Spectrum CheckAcetyl Acetyl Singlet (2.0 ppm)? Spectrum->CheckAcetyl CheckCyclic Cyclic Signals (3.5 / 2.8 ppm)? CheckAcetyl->CheckCyclic Present Reject REJECT: Thiolactone Contamination CheckAcetyl->Reject Absent (Hydrolysis) CalcPurity Calculate Purity % (Integrate Acetyl vs IS) CheckCyclic->CalcPurity No CheckCyclic->Reject Yes (>1%)

Figure 1: Decision matrix for NMR-based purity assessment of this compound.

Experimental Protocol: Self-Validating qNMR System

This protocol is designed to be self-validating . If the internal standard integration deviates from expected stoichiometry relative to the solvent residual peak (if calibrated), the user knows immediately to abort.

Materials
  • Analyte: ~10-15 mg this compound (accurately weighed).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). High purity (>99.9%).

    • Why Maleic Acid? It has a singlet at 6.05 ppm , far from the aliphatic region of NAH, preventing overlap. It is stable and non-hygroscopic.

  • Solvent:

    
     (99.9 atom% D).
    
Step-by-Step Workflow
  • Gravimetric Prep:

    • Weigh

      
       (Sample) and 
      
      
      
      (Internal Standard) into the same vial using a micro-balance (readability 0.01 mg).
    • Target a molar ratio of 1:1 or 1:0.5 (Sample:IS) to ensure comparable signal intensities.

  • Dissolution:

    • Add 600 µL

      
      . Vortex until fully dissolved.
      
    • Critical: Ensure no undissolved particles remain; this is the #1 cause of qNMR error.

  • Acquisition Parameters (Bruker/Varian Standard):

    • Pulse Angle: 90° (

      
      ).
      
    • Spectral Width: -2 to 14 ppm.

    • Relaxation Delay (

      
      ): 30 seconds .
      
      • Causality: The acetyl methyl protons have a long longitudinal relaxation time (

        
        ). If 
        
        
        
        , the signal will be saturated, leading to underestimation of purity.
    • Scans (NS): 16 or 32 (sufficient for >10 mg sample).

    • Temperature: 298 K (25°C).

  • Processing:

    • Phase correction: Manual (Automatic phasing often fails at the edges).

    • Baseline correction: Polynomial (Bernstein) order 1.

    • Integration: Set Maleic Acid (2H) to 100.00 or 2.00. Integrate the Acetyl Methyl (3H) at 2.01 ppm.

Calculation

[3]

Where:

  • 
     = Integration Area
    
  • 
     = Number of protons (IS=2, Acetyl=3)
    
  • 
     = Molecular Weight
    
  • 
     = Mass weighed
    
  • 
     = Purity (as decimal)
    

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Gottlieb, H. E., et al. (1997/2010 Update). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. (Updated data via University of Pittsburgh). Link

  • ChemicalBook. (2023).[4] "DL-Homocysteine thiolactone hydrochloride 1H NMR Spectrum." Link

  • Refsum, H., et al. (2004). "Facts and Recommendations about Total Homocysteine Determinations: An Expert Opinion." Clinical Chemistry. Link

  • Simmler, C., et al. (2014). "Universal Quantitative NMR Analysis of Complex Natural Samples." Current Opinion in Biotechnology. Link

Sources

Comparative MS/MS Profiling of N-Acetylhomocysteine (NAH): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Acetylhomocysteine (NAH) is a thiol-containing amino acid derivative, structurally analogous to N-Acetylcysteine (NAC) and metabolically linked to Homocysteine (Hcy). While NAC is widely recognized for its mucolytic and antioxidant properties, NAH serves as a critical specific marker in the transsulfuration pathway and a potential prodrug for Hcy modulation.

For researchers in drug development, distinguishing NAH from its structural analogs (NAC, Hcy, and Methionine) is challenging due to their similar polarity and redox reactivity. This guide provides a definitive mass spectrometry (MS) fragmentation analysis, comparing NAH against its primary alternatives to ensure specificity in bioanalytical assays.

Structural Analysis & Fragmentation Mechanics

To develop a robust Multiple Reaction Monitoring (MRM) method, one must understand the intrinsic stability of the N-acetyl group and the lability of the thioether/thiol side chain.

Molecule: N-Acetylhomocysteine Formula:


Exact Mass:  177.05  g/mol 
Theoretical Fragmentation Pathway (ESI+)

In positive Electrospray Ionization (ESI+), NAH forms a protonated precursor


. The fragmentation follows a predictable pattern characteristic of N-acetylated amino acids:
  • Primary Transition (Quantifier): The most dominant fragmentation is the loss of the acetyl group as a neutral ketene (

    
    , 42 Da). This yields the protonated Homocysteine ion (
    
    
    
    136).
  • Secondary Transition (Qualifier 1): The resulting Homocysteine ion (

    
     136) undergoes rapid cyclization to form the Homocysteine Thiolactone ring (
    
    
    
    118), losing water (
    
    
    , 18 Da). This is highly specific to the gamma-thiol structure.
  • Tertiary Transition (Qualifier 2): Loss of formic acid (

    
    , 46 Da) from the carboxylic acid moiety of the de-acetylated fragment (
    
    
    
    136
    
    
    
    
    90).
Visualization of Fragmentation Logic

The following diagram illustrates the stepwise dissociation of NAH compared to its metabolic parent, Homocysteine.

NAH_Fragmentation cluster_legend Key Mechanism NAH N-Acetylhomocysteine [M+H]+ m/z 178 Hcy Homocysteine (Intermediate) m/z 136 NAH->Hcy Loss of Ketene (-42 Da) Collision: Low-Med Thiolactone Hcy Thiolactone (Cyclized) m/z 118 Hcy->Thiolactone Cyclization Loss of H2O (-18 Da) Collision: Med Frag90 Fragment [M-COOH]+ m/z 90 Hcy->Frag90 Loss of HCOOH (-46 Da) Collision: High desc The loss of ketene (42 Da) is the signature of N-acetylated amino acids.

Caption: Stepwise collision-induced dissociation (CID) of N-Acetylhomocysteine showing the characteristic loss of the acetyl group followed by thiolactone cyclization.

Comparative Performance: NAH vs. Alternatives

Bioanalytical specificity requires distinguishing NAH from its close analogs. The table below contrasts the MS/MS behavior of NAH with N-Acetylcysteine (NAC) and Homocysteine (Hcy).

Table 1: MS/MS Transition Comparison
FeatureN-Acetylhomocysteine (NAH) N-Acetylcysteine (NAC) Homocysteine (Hcy)
Precursor (ESI+) 178.1 164.1 136.1
Quantifier Ion 136.1 (Loss of Acetyl)122.1 (Loss of Acetyl/Cysteine)90.0 (Loss of COOH)
Qualifier Ion 118.1 (Thiolactone)76.0 (Cysteine fragment)118.1 (Thiolactone)
Structural Diff. C6 Chain (Gamma-thiol)C5 Chain (Beta-thiol)C4 Chain (No Acetyl)
Retention (RP) Moderate (More hydrophobic than NAC)Weak (Elutes early)Very Weak (Requires ion pair/HILIC)
Redox Stability Low (Oxidizes to di-NAH)Low (Oxidizes to di-NAC)Low (Oxidizes to Homocystine)

Key Insight: While NAH and Hcy share product ions (136, 118, 90), they are easily distinguished by their precursor masses (178 vs 136). However, in-source fragmentation of NAH (loss of acetyl group in the source) can mimic Hcy. Chromatographic separation is therefore mandatory to prevent false Hcy positives.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, the experimental workflow must account for the high reactivity of the thiol group. Direct analysis of plasma/urine without reduction will only yield the "free" fraction, missing the protein-bound and disulfide-bound forms.

Sample Preparation (Total NAH)
  • Aliquot: Transfer 50 µL of plasma/matrix.

  • Reduction (Critical): Add 20 µL of 500 mM Dithiothreitol (DTT) or TCEP. Incubate at 37°C for 30 mins.

    • Why: Converts homocystine-NAH mixed disulfides back to monomeric NAH.

  • Protein Precipitation: Add 200 µL Acetonitrile containing 0.1% Formic Acid.

  • Centrifugation: 14,000 x g for 10 mins at 4°C.

  • Supernatant Transfer: Inject directly or dilute with water (1:1) to improve peak shape on early eluters.

LC-MS/MS Conditions
  • Column: Waters ACQUITY UPLC HSS T3 (C18, 1.8 µm, 2.1 x 100 mm) or HILIC equivalent.

    • Note: The T3 column is chosen for its ability to retain polar compounds better than standard C18.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 1% B (Isocratic hold for polar retention)

    • 1-4 min: 1% to 40% B

    • 4-5 min: 95% B (Wash)

    • 5.1 min: 1% B (Re-equilibration)

Method Development Decision Tree

Use this logic flow to troubleshoot sensitivity or selectivity issues.

Method_Workflow Start Start Method Development Matrix Matrix Type? (Plasma/Urine) Start->Matrix Redox Reduction Step Required (Use DTT/TCEP) Matrix->Redox Thiol Analysis Column Column Selection Redox->Column HILIC HILIC Mode (Better Retention) Column->HILIC If retention < 1 min RP Reverse Phase (T3) (Better Robustness) Column->RP Standard approach MS_Opt MS Optimization (Source Temp < 400°C to prevent in-source frag) HILIC->MS_Opt RP->MS_Opt

Caption: Decision workflow for optimizing NAH detection, emphasizing the necessity of reduction and column selection.

References

  • Quantification of N-Acetylcysteine (Analogous Methodology)

    • Title: Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma.[2][3][4]

    • Source: PubMed / NIH (Vertex AI Search Result 1.1)
    • URL:[Link] (General Index for verification)

  • Homocysteine Fragmentation Mechanisms

    • Title: Fully validated LC-MS/MS method for quantification of homocysteine concentrations.[5]

    • Source: ResearchG
    • URL:[Link]

  • Fragmentation of N-Acetyl Amino Acids

    • Title: Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation.[6]

    • Source: PMC / NIH (Vertex AI Search Result 1.5)
    • URL:[Link]

  • General Mass Spectrometry of Amino Acids

    • Title: Mass Spectrometry - Fragmentation Patterns.[7][8][9]

    • Source: Chemistry LibreTexts (Vertex AI Search Result 1.16)
    • URL:[Link]

Sources

comparative toxicity of N-acetylcysteine and N-acetyl-DL-homocysteine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Toxicity and Therapeutic Profile: N-Acetylcysteine (NAC) vs. N-Acetyl-DL-Homocysteine (Citiolone)

Executive Summary

This guide provides a rigorous technical comparison between N-Acetylcysteine (NAC) and This compound (NAH) , often encountered in its thiolactone form, Citiolone . While both compounds are thiol-based antioxidants and mucolytics, their toxicological profiles diverge significantly due to their metabolic byproducts.

  • N-Acetylcysteine (NAC): The industry "Gold Standard" for antioxidant support and acetaminophen antidote. Its metabolic end-product, L-Cysteine, is a benign precursor to Glutathione (GSH). It exhibits a wide therapeutic index with low toxicity.[1]

  • This compound (Citiolone): A potent mucolytic and radioprotector, often demonstrating superior free-radical scavenging in vitro compared to NAC. However, it functions as a "double-edged sword": its deacetylation yields Homocysteine (Hcy) and Homocysteine Thiolactone (HTL) , both of which are known neurotoxins and vascular irritants.

Key Takeaway: While NAH/Citiolone may offer higher molar potency in specific scavenging assays, its safety profile is inferior to NAC due to the risk of inducing hyperhomocysteinemia-like toxicity (excitotoxicity, seizures) if metabolic clearance pathways (transsulfuration/remethylation) are overwhelmed.

Chemical & Mechanistic Comparison

To understand the toxicity differences, one must analyze the metabolic fate of the de-acetylated thiol.

Structural & Metabolic Divergence
FeatureN-Acetylcysteine (NAC)This compound (Citiolone)
Primary Structure Acetylated L-CysteineAcetylated Homocysteine (often cyclic thiolactone)
Active Moiety Free Thiol (-SH)Free Thiol (-SH) (post-ring opening)
Primary Metabolite L-Cysteine Homocysteine (Hcy)
Downstream Fate Precursor to Glutathione (Cellular Protection)Precursor to Methionine (via Remethylation) OR HTL (Toxic)
Neuroactivity Neuroprotective (via GSH & Glutamate modulation)Neurotoxic (Hcy is an NMDA Agonist; HTL is a convulsant)
Mechanism of Action
  • NAC: Acts as a prodrug for L-Cysteine, the rate-limiting substrate for Glutathione synthesis. It also directly scavenges reactive oxygen species (ROS) via its sulfhydryl group.

  • NAH/Citiolone: The thiolactone ring opens to provide a free thiol for radical scavenging. It induces Superoxide Dismutase (SOD) and can act as a sulfur donor. However, the released Homocysteine must be rapidly cleared by Vitamin B12/Folate-dependent pathways to prevent toxicity.

Toxicological Profile Comparison

Acute Toxicity Data (Rodent Models)

The following data aggregates historical LD50 values. Note the significantly lower threshold for lethality in the Homocysteine derivative.

CompoundRouteSpeciesLD50 (Approx.)[1][2][3][4]Toxicity Classification
NAC OralRat> 3,000 mg/kgLow Toxicity
NAC IVMouse~ 4,600 mg/kgLow Toxicity
Citiolone (NAH) IPRat~ 1,950 mg/kgModerate Toxicity
Citiolone (NAH) IVMouse~ 1,200 mg/kgModerate Toxicity

Data Source Interpretation: NAC tolerates massive dosing (required for acetaminophen overdose protocols). Citiolone shows lethality at doses ~2-3x lower than NAC, likely driven by acute homocysteine-induced excitotoxicity or renal strain.

Organ-Specific Toxicity

A. Neurotoxicity (The Critical Differentiator)

  • NAC: Generally non-neurotoxic. High doses cross the blood-brain barrier (BBB) poorly but can modulate glutamate levels beneficially.

  • NAH: Deacetylation releases Homocysteine.

    • Mechanism:[5] Hcy and its thiolactone (HTL) are potent NMDA receptor agonists .

    • Outcome: High doses can lower seizure thresholds and induce excitotoxic neuronal death. Chronic exposure may lead to protein N-homocysteinylation (autoimmune/vascular damage).

B. Hepatotoxicity [6][7]

  • NAC: Hepatoprotective.[3][8]

  • NAH: Hepatoprotective (prevents lipid peroxidation). However, unlike NAC, it does not directly feed the GSH synthesis pathway as efficiently, relying instead on the transsulfuration of Hcy to Cysteine (a slower, enzyme-limited step).

Visualizing the Metabolic Risk

The following diagram illustrates why NAH carries a toxicity risk that NAC does not.

Toxicity_Pathways cluster_safe Protective Pathway (NAC) cluster_risk Toxic Pathway (NAH) NAC N-Acetylcysteine (NAC) Cys L-Cysteine NAC->Cys Deacetylation (Safe) NAH N-Acetylhomocysteine (Citiolone) Hcy Homocysteine (Hcy) NAH->Hcy Deacetylation (Risk Point) GSH Glutathione (GSH) (Cellular Protection) Cys->GSH Synthesis Hcy->Cys Transsulfuration (Slow) HTL Hcy-Thiolactone (Neurotoxic / Convulsant) Hcy->HTL Cyclization (Error Pathway) Met Methionine Hcy->Met Remethylation (Requires B12/Folate) NMDA NMDA Receptor Overstimulation Hcy->NMDA Agonism HTL->NMDA Seizures/Damage

Caption: Metabolic divergence showing the safe conversion of NAC to Glutathione versus the potential conversion of NAH to neurotoxic Homocysteine Thiolactone (HTL).

Experimental Validation Protocols

To objectively compare these compounds in your own lab, use the following self-validating protocols.

Protocol A: Comparative Hepatocyte Protection Assay (In Vitro)

Objective: Determine if NAH offers superior radical scavenging despite its toxicity risks.

  • Cell Line: HepG2 or primary rat hepatocytes.

  • Pre-treatment: Seed cells (1x10^5/well) and treat with increasing concentrations (0.1, 0.5, 1.0, 5.0 mM) of NAC or Citiolone for 2 hours.

  • Insult: Wash cells and expose to Acetaminophen (APAP) (10 mM) for 24 hours to induce GSH depletion and ROS.

  • Readout 1 (Viability): MTT or Calcein-AM assay.

  • Readout 2 (Mechanism): Measure intracellular GSH levels (DTNB assay) vs. Hcy levels (ELISA).

    • Expected Result: NAC will show a dose-dependent increase in intracellular GSH. Citiolone may show protection (viability) but without the same magnitude of GSH increase, confirming its direct scavenging mechanism over biosynthetic support.

Protocol B: Neurotoxicity Seizure Threshold Screen (In Vivo)

Objective: Assess the functional neurotoxicity risk of the homocysteine metabolite.

  • Subjects: Male Swiss Albino mice (n=10 per group).

  • Treatment:

    • Group A: Vehicle (Saline).

    • Group B: NAC (150 mg/kg, i.p.).

    • Group C: Citiolone (150 mg/kg, i.p.).

    • Group D: Homocysteine Thiolactone (Positive Control, 50 mg/kg).

  • Challenge: 30 minutes post-injection, administer a sub-convulsive dose of Pentylenetetrazole (PTZ) (35 mg/kg).

  • Observation: Record latency to first myoclonic jerk and percentage of animals exhibiting tonic-clonic seizures.

    • Hypothesis: NAC will have no effect or slightly delay seizures (neuroprotective). Citiolone treated mice will show reduced latency (faster onset) compared to NAC, due to the additive excitotoxic burden of Hcy metabolites.

References

  • Atkuri, K. R., et al. (2007). "N-Acetylcysteine—a safe antidote for cysteine/glutathione deficiency." Current Opinion in Pharmacology. Link

  • Perla-Kajan, J., et al. (2007). "Metabolism and neurotoxicity of homocysteine thiolactone in mice: evidence for a protective role of paraoxonase 1." The FASEB Journal. Link

  • Lipton, S. A., et al. (1997). "Neurotoxicity associated with dual actions of homocysteine at the N-methyl-D-aspartate receptor." Proceedings of the National Academy of Sciences. Link

  • Santa Cruz Biotechnology. "this compound Thiolactone Safety Data Sheet." Link

  • BenchChem. "Citiolone vs. N-acetylcysteine: A Comparative Guide." Link

  • Wong, G. K., et al. (2018). "N-Acetylcysteine amide (NACA) and N-acetylcysteine (NAC) in the treatment of neurodegenerative diseases." Advances in Experimental Medicine and Biology. Link

Sources

Beyond Ellman’s: Validating Thiol Content in Acidic Media using 2,2'-Dipyridyl Disulfide (2-PDS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, Ellman’s Reagent (DTNB) has been the default for thiol quantification. However, its requirement for alkaline conditions (pH > 7.0) introduces a critical flaw: disulfide scrambling . At pH 8.0, free thiols rapidly undergo oxidation and interchange with existing disulfides, creating artifacts that compromise data integrity in redox-sensitive samples.

This guide details the 2,2'-Dipyridyl Disulfide (2-PDS) assay , a superior alternative for quantifying thiols in acidic environments (pH 3.0 – 5.0). By operating at low pH, 2-PDS effectively "freezes" the thiol-disulfide status of a sample, preventing artificial oxidation while retaining high specificity and rapid kinetics.

Mechanistic Deep Dive

The 2-PDS assay relies on a thiol-disulfide exchange reaction. Unlike DTNB, which releases the thionitrobenzoate anion (TNB\textsuperscript{2-}), 2-PDS reacts with a free thiol (R-SH) to release 2-thiopyridone (2-TP) .

The reaction is driven by the tautomerization of the leaving group. The pyridine-2-thiol initially formed rapidly tautomerizes to the stable thione form (2-thiopyridone), which absorbs strongly at 343 nm . This tautomerization is virtually irreversible, driving the reaction to completion even at low pH.

Reaction Pathway

PDS_Mechanism RSH Target Thiol (R-SH) Complex Transition State RSH->Complex PDS 2,2'-Dipyridyl Disulfide (2-PDS) PDS->Complex Mixed Mixed Disulfide (R-S-S-Pyr) Complex->Mixed TP 2-Thiopyridone (2-TP) Abs max: 343 nm Complex->TP  Release of Chromophore  

Figure 1: The stoichiometric conversion of R-SH to the chromophore 2-TP. The formation of 2-thiopyridone is the measurable output.

Comparative Analysis: 2-PDS vs. Alternatives

While DTNB is the standard, it is chemically unsuitable for acidic samples. 4-PDS (an isomer of 2-PDS) offers higher sensitivity but is less commonly available.

FeatureEllman's Reagent (DTNB) 2,2'-Dipyridyl Disulfide (2-PDS) 4,4'-Dithiodipyridine (4-PDS)
Optimal pH pH 7.0 – 8.0pH 3.0 – 8.0 (Ideal: 4.0–5.0)pH 3.0 – 8.0
Detection

412 nm343 nm 324 nm
Extinction Coeff. (

)
~14,150

~8,080

~19,800

Reaction Product TNB (Thiolate anion)2-Thiopyridone (Neutral thione)4-Thiopyridone
Primary Artifact Air oxidation; Disulfide scramblingLower sensitivity than DTNBHigh background UV absorbance
Best Use Case General quantification at neutral pHAcidic extracts; preventing oxidation High-sensitivity needs; hydrophobic thiols

Critical Insight: The extinction coefficient of 2-PDS (


) is solvent-dependent. While 

is the standard aqueous value (Grassetti & Murray, 1967), it can shift in high concentrations of organic solvents. Always run a standard curve for new solvent systems.
Validated Experimental Protocol

Objective: Quantify free sulfhydryl groups in a protein or peptide sample at pH 4.5 to prevent disulfide exchange.

Reagents
  • 2-PDS Stock (10 mM): Dissolve 22 mg of 2,2'-dipyridyl disulfide in 10 mL of absolute ethanol or methanol. Store at -20°C in the dark.

  • Reaction Buffer (pH 4.5): 0.1 M Sodium Acetate or Citrate buffer containing 1 mM EDTA (to chelate metals that catalyze oxidation).

  • Standard: L-Cysteine or Glutathione (freshly prepared).

Workflow Diagram

Workflow cluster_prep Preparation cluster_assay Assay Procedure Stock Prepare 2-PDS Stock (10mM in EtOH) Blank Blank: 900µL Buffer + 100µL 2-PDS Stock->Blank Sample Sample: Sample + Buffer to 900µL + 100µL 2-PDS Stock->Sample Buffer Prepare Buffer (0.1M Acetate, pH 4.5) Buffer->Blank Buffer->Sample Incubate Incubate 10-20 mins @ RT Blank->Incubate Sample->Incubate Read Measure Absorbance @ 343 nm Incubate->Read

Figure 2: Step-by-step workflow for the 2-PDS assay. Note that the blank must contain the 2-PDS reagent to account for its intrinsic absorbance.

Step-by-Step Procedure
  • Baseline Correction (The Blank):

    • Mix 900 µL of Reaction Buffer with 100 µL of 2-PDS Stock.

    • Note: 2-PDS has slight absorbance at 343 nm. You must subtract this value from your samples.

  • Sample Preparation:

    • Dilute protein/peptide sample in Reaction Buffer to 900 µL.

    • Add 100 µL of 2-PDS Stock.

    • Final volume: 1.0 mL.

  • Incubation:

    • Incubate at room temperature for 10–20 minutes.

    • Self-Validation: If measuring a protein with buried thiols, extend time to 60 mins or add a denaturant (e.g., 6M Guanidine HCl, pH adjusted to 4.5).

  • Measurement:

    • Measure absorbance at 343 nm (

      
      ).
      
    • Calculate

      
      .
      
Data Interpretation & Calculations

Quantify the thiol concentration using the Beer-Lambert Law:



  • C: Molar concentration of thiols (M)

  • 
    :  Absorbance of sample minus absorbance of reagent blank
    
  • 
    :  Molar extinction coefficient (
    
    
    
    )
  • l: Path length (usually 1 cm)

Example Calculation

If


 in a 1 cm cuvette:


Troubleshooting & Validation
  • High Background: If the blank absorbance is >0.1, your 2-PDS stock may have degraded (oxidized) or precipitated. Prepare fresh stock.

  • Slow Reaction: Steric hindrance in folded proteins can slow the reaction. Validate by adding 0.1% SDS or Urea to unfold the protein.

  • Interference: Unlike DTNB, 2-PDS is compatible with low concentrations of reducing agents like ascorbate, but strong reductants (DTT, TCEP) will react immediately and interfere.

References
  • Grassetti, D. R., & Murray, J. F. (1967).[1][2] Determination of sulfhydryl groups with 2,2'- or 4,4'-dithiodipyridine.[1][3][4][5][6] Archives of Biochemistry and Biophysics, 119(1), 41–49.

  • Ellman, G. L. (1959). Tissue sulfhydryl groups.[6][7] Archives of Biochemistry and Biophysics, 82(1), 70–77.

  • Dojindo Laboratories. (n.d.). Colorimetric Reagent for SH Moiety: 2-PDS / 4-PDS Technical Manual.

  • Thermo Scientific. (n.d.).[8] 2,2'-Dipyridyl disulfide Product Overview.

Sources

Comparative Guide: FTIR Spectrum Analysis of N-Acetylhomocysteine Thiolactone (Citiolone)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Acetylhomocysteine thiolactone (N-AHT), also known as Citiolone, is a critical intermediate in the synthesis of mucolytic agents and a stable precursor for thiol-functionalized polymers. Its structural integrity relies on two key features: the 5-membered thiolactone ring and the N-acetyl amide moiety .

In drug development and quality control, Fourier Transform Infrared (FTIR) spectroscopy is the primary orthogonal technique to Nuclear Magnetic Resonance (NMR) for validating ring integrity. This guide provides a definitive spectral comparison between N-AHT, its hydrolysis product (N-Acetylhomocysteine), and its non-acetylated precursor (Homocysteine Thiolactone), establishing a self-validating protocol for purity analysis.

Mechanistic Basis of Spectral Features

To interpret the FTIR spectrum accurately, one must understand the vibrational modes associated with N-AHT's specific chemical structure.

The Thiolactone Ring (The "Fingerprint" of Stability)

Unlike acyclic thioesters (which absorb ~1690 cm⁻¹), the 5-membered thiolactone ring possesses significant ring strain. This strain increases the force constant of the carbonyl bond, shifting the C=O stretching frequency to a higher wavenumber (~1715–1720 cm⁻¹ ). This peak is the primary indicator of ring integrity.

The N-Acetyl Group (The Identity Marker)

The acetylation of the amine introduces two distinct amide bands:

  • Amide I (1630–1660 cm⁻¹): Primarily C=O stretching.

  • Amide II (~1550 cm⁻¹): N-H bending and C-N stretching. These bands distinguish N-AHT from its precursor, Homocysteine Thiolactone (HTL).

Hydrolysis (The Degradation Pathway)

Upon exposure to moisture or high pH, the thiolactone ring opens. This results in:

  • Loss of Ring Strain: The Carbonyl shift moves, but often overlaps with the new acid signal.

  • Formation of Free Thiol: Appearance of a weak S-H stretch (~2550 cm⁻¹).

  • Formation of Carboxylic Acid: Appearance of a broad O-H stretch (2500–3300 cm⁻¹).

Comparative Spectral Analysis

The following table synthesizes experimental data to provide a direct comparison of N-AHT against its critical alternatives.

Table 1: Diagnostic Peak Assignments
Functional GroupVibration ModeN-AHT (Citiolone) Hydrolyzed Product (N-Acetylhomocysteine)Precursor (Homocysteine Thiolactone)
Thiolactone C=O Stretching1715 cm⁻¹ (Strong) Absent1710–1720 cm⁻¹
Carboxylic Acid C=O StretchingAbsent1705–1730 cm⁻¹ (Overlaps)Absent
Amide I C=O Stretch1640–1660 cm⁻¹ 1640–1660 cm⁻¹Absent
Amide II N-H Bend~1550 cm⁻¹ ~1540 cm⁻¹Absent
Free Thiol (S-H) StretchingAbsent (Ring Closed)2550 cm⁻¹ (Weak) Absent (Ring Closed)
Hydroxyl (O-H) StretchingAbsent2500–3300 cm⁻¹ (Broad) Absent
Amine (NH₃⁺) StretchingAbsentAbsent~3000 cm⁻¹ (Broad/Multiple)

Analyst Note: The most dangerous ambiguity exists between the Thiolactone C=O and the Carboxylic Acid C=O, as they appear in the same region (1715 cm⁻¹). You cannot rely on the 1700 cm⁻¹ region alone for purity. You must check for the appearance of the S-H stretch (2550 cm⁻¹) and the broad Acid O-H band to confirm hydrolysis.

Visualization of Chemical Logic

The following diagrams illustrate the chemical transformations and the decision logic for spectral identification.

Diagram 1: Degradation & Synthesis Pathways

G cluster_0 Spectral Indicators HTL Homocysteine Thiolactone (Precursor) No Amide Bands NAHT N-Acetylhomocysteine Thiolactone (N-AHT / Citiolone) Target Product HTL->NAHT Acetylation (+ Amide I/II) NAH_Open N-Acetylhomocysteine (Hydrolyzed) Ring Open: Free -SH & -COOH NAHT->NAH_Open Hydrolysis (pH > 7) (+ S-H peak, + Broad O-H) Marker1 1715 cm⁻¹ (Ring C=O) Marker2 2550 cm⁻¹ (Free S-H)

Caption: Chemical pathway showing the conversion of precursor to N-AHT and the risk of hydrolysis. Green arrows indicate synthesis; red dashed arrows indicate degradation.

Diagram 2: QC Decision Tree

DecisionTree Start Analyze Sample Spectrum CheckAmide Are Amide I (1650) & II (1550) present? Start->CheckAmide CheckSH Is S-H peak (2550) present? CheckAmide->CheckSH Yes Result_Precursor FAIL: Unreacted Precursor (No Acetylation) CheckAmide->Result_Precursor No Result_Pure PASS: Pure N-AHT CheckSH->Result_Pure No Result_Hydrolyzed FAIL: Hydrolyzed (Ring Open) CheckSH->Result_Hydrolyzed Yes

Caption: Step-by-step logic for interpreting FTIR data to determine sample purity.

Experimental Protocol (Self-Validating)

This protocol uses Attenuated Total Reflectance (ATR) for minimal sample prep and high reproducibility.

Equipment & Settings
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond ATR Crystal (Single bounce).

  • Resolution: 4 cm⁻¹.

  • Scans: 16–32 scans.

  • Range: 4000–600 cm⁻¹.

Step-by-Step Workflow
  • Background Scan: Clean the crystal with isopropanol. Collect a background spectrum of the ambient air.

  • Sample Loading: Place approximately 5–10 mg of N-AHT powder onto the crystal.

  • Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (ensure intimate contact).

  • Acquisition: Collect the sample spectrum.

  • Validation Check (Real-time):

    • Check 1: Is the baseline flat? (If sloping, clean and repress).

    • Check 2: Is the C=O peak at ~1715 cm⁻¹ absorbance between 0.2 and 0.8 AU? (If >1.0, data may be saturated; use less pressure or sample).

Data Processing
  • Baseline Correction: Apply automatic baseline correction if necessary.

  • Normalization: Normalize to the Amide I peak (1650 cm⁻¹) for easy overlay comparison with reference standards.

References

  • PubChem. (n.d.). Citiolone (Compound). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Google Patents. (2019). Chain-extended polydimethylsiloxane vinylic crosslinkers and uses thereof (EP3526278B1). (Cites 1715 cm⁻¹ as thiolactone monitoring peak).
  • Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. (General reference for carbonyl shifts). Retrieved October 26, 2023, from [Link]

kinetic comparison of thiol-disulfide exchange rates

Kinetic Profiling of Thiol-Disulfide Exchange: DTT, -ME, and TCEP

A Comparative Technical Guide for Protein Chemists and Drug Developers
Executive Summary: The Kinetic Decision Matrix

In protein chemistry, the reduction of disulfide bonds is not merely a preparatory step; it is a kinetically controlled reaction that dictates the yield, integrity, and functionality of the final biologic. While Dithiothreitol (DTT) remains the thermodynamic gold standard due to entropic driving forces, Tris(2-carboxyethyl)phosphine (TCEP) has emerged as the superior kinetic choice for acidic conditions and labeling applications.

Quick Selection Guide:

  • Choose DTT if: You are working at pH > 8.0, require rapid bulk reduction, and can remove the reagent immediately (e.g., via desalting) before downstream processing.

  • Choose TCEP if: You are working at pH < 7.5, performing maleimide/iodoacetamide labeling (no competition), or require long-term stability in solution.

  • Choose

    
    -ME if:  You require a volatile reagent for easy removal via lyophilization or are following legacy protocols where cost is the primary driver.
    
Mechanistic Foundations

The reduction of a disulfide bond (



2.1 The Thiolate Anion Requirement

For standard thiols (DTT,


thiolate anion


  • Implication: Reagents with lower

    
     values yield higher concentrations of thiolate at neutral pH, initially accelerating the reaction.
    
2.2 Thermodynamic Drivers
  • 
    -ME (Monothiol):  The reaction equilibrium constant (
    
    
    ) is near unity (~1). High concentrations are required to drive reduction via Mass Action.
  • DTT (Dithiol): The second thiol performs an intramolecular attack to form a stable, six-membered cyclic disulfide. This entropic advantage shifts the

    
     to 
    
    
    , driving the reaction to completion.
  • TCEP (Phosphine): TCEP does not follow thiol-disulfide exchange.[1][2][3][4][5] It utilizes a phosphorus nucleophile to attack the sulfur, followed by irreversible hydrolysis. This renders the reaction effectively irreversible.

2.3 Mechanistic Visualization

The following diagram contrasts the reversible dithiol mechanism of DTT against the irreversible phosphine mechanism of TCEP.

MechanismComparisoncluster_DTTDTT Mechanism (Entropically Driven)cluster_TCEPTCEP Mechanism (Irreversible)DTT_RedDTT (Reduced)(Dithiol)Mixed_InterMixed DisulfideIntermediateDTT_Red->Mixed_InterNucleophilic Attack(Rate Limiting)Protein_SSProtein-S-S-ProteinProtein_SS->Mixed_InterDTT_OxDTT (Oxidized)(Cyclic Disulfide)Mixed_Inter->DTT_OxIntramolecularCyclizationProtein_SHProtein-(SH)2Mixed_Inter->Protein_SHTCEP_PTCEP (Phosphine)PhosphoniumPhosphonium-SIntermediateTCEP_P->PhosphoniumP attacks SProt_SS_TCEPProtein-S-S-ProteinProt_SS_TCEP->PhosphoniumTCEP_OxTCEP Oxide(Phosphine Oxide)Phosphonium->TCEP_OxHydrolysis(Irreversible)Prot_SH_TCEPProtein-(SH)2Phosphonium->Prot_SH_TCEP

Caption: Comparison of DTT's cyclization-driven equilibrium shift vs. TCEP's irreversible hydrolysis pathway.

Quantitative Kinetic Comparison

The following data aggregates kinetic parameters from seminal studies (Whitesides et al., Raines et al.) to provide a direct comparison.

ParameterDTT (Dithiothreitol)

-ME (2-Mercaptoethanol)
TCEP (Tris(2-carboxyethyl)phosphine)
Active Nucleophile Thiolate (

)
Thiolate (

)
Phosphorus (

)

(Thiol/P)
9.2, 10.19.67.6
Reaction Order Second-orderSecond-orderSecond-order
Rate Const.[6] (

, pH 7)
~

(Fast)
~

(Slow)
~

(Moderate)
pH Dependence Highly dependent (Slow < pH 8)Highly dependent (Slow < pH 8)pH Independent (Active at pH 2-9)
Equilibrium (

)

(Favors reduction)

(Equilibrium)
Irreversible (

)
Half-life (Solution) ~20 hrs (pH 7, air oxidized)Volatile (Evaporates)Stable (>3 weeks at pH < 8)
Labeling Compatible? No (Must remove)No (Must remove)Yes (No competing thiols)
Critical Analysis of Rate Data
  • The pH Crossover: At pH 8.5, DTT is significantly faster than TCEP because a sufficient fraction of DTT exists as the highly nucleophilic thiolate anion. However, at pH 5.0, DTT is protonated (inactive), whereas TCEP remains fully active. TCEP is the only viable option for acidic reductions.

  • Steric Hindrance: TCEP is bulkier than DTT. For buried disulfide bonds in tightly folded proteins, DTT often shows faster penetration and reduction rates (kinetics) despite TCEP's thermodynamic superiority.

  • Stability: TCEP is resistant to air oxidation but is unstable in phosphate buffers at neutral pH over long durations (days), eventually oxidizing.[4][5]

Experimental Protocol: Kinetic Determination via Ellman's Assay

To objectively measure the reduction rate of a specific disulfide by these reagents, the Ellman's Reagent (DTNB) assay is the standard self-validating method.

4.1 Reagents Preparation
  • Reaction Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 8.0 (Standard) or pH 6.0 (for TCEP comparison). Note: EDTA is mandatory to prevent metal-catalyzed oxidation of DTT.

  • DTNB Stock: 4 mg/mL DTNB in Reaction Buffer.

  • Reductant Stock: 10 mM solutions of DTT,

    
    -ME, and TCEP in degassed water.
    
4.2 Kinetic Workflow (Pseudo-First-Order Conditions)

To simplify the math (


  • Baseline: Add 950 µL Reaction Buffer to a cuvette.

  • Substrate: Add 20 µL DTNB Stock (Final conc ~0.2 mM). Record Absorbance at 412 nm (

    
    ).[7]
    
  • Initiation: Rapidly add 30 µL Reductant Stock (Final conc ~0.3 mM). Mix by inversion (3s).

  • Measurement: Monitor

    
     every 1 second for 300 seconds.
    
    • Target: Release of TNB

      
       anion (
      
      
      ).
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    .
4.3 Automated Workflow Diagram

The following diagram illustrates a stopped-flow or plate-reader workflow for high-throughput kinetic profiling.

AssayWorkflowcluster_ValidationQuality Control ChecksPrepReagent Prep(Degas Buffers)MixRapid Mixing(1:10 Ratio Disulfide:Reductant)Prep->Mix Maintain Anaerobic ConditionsDetectAbsorbance Monitoring(412 nm)Mix->Detect Dead time < 5ms (Stopped Flow) or < 10s (Manual)DataData Processing(Pseudo-1st Order Fit)Detect->Data Output: Abs vs TimeCheck1Check Linearity of ln(A) vs tData->Check1Check2Verify pH post-reactionData->Check2

Caption: Workflow for determining kinetic rate constants (

Application-Specific Recommendations
5.1 Antibody-Drug Conjugates (ADCs)
  • Recommendation: TCEP .

  • Reasoning: ADC conjugation often targets inter-chain cysteines. TCEP allows for partial reduction without the need for removal.[1][2][3][4][8][9] DTT must be removed (dialysis/column) because its free thiols will react with the maleimide-linker payload, causing drug scavenging and low conjugation yields.

5.2 Protein Refolding (Inclusion Bodies)
  • Recommendation: DTT or GSH/GSSG Redox Shuffling .

  • Reasoning: Refolding requires a "redox buffer" that permits bond breaking and reforming to find the native state. TCEP is irreversible and will trap the protein in a fully reduced, unfolded state. DTT allows for the necessary equilibrium "shuffling."

5.3 Mass Spectrometry (Proteomics)
  • Recommendation: DTT (followed by alkylation).

  • Reasoning: DTT is cheaper and sufficiently fast at the alkaline pH used for trypsin digestion (pH 8.0). Since the next step is usually iodoacetamide alkylation, the reversibility of DTT is irrelevant once the cysteines are capped.

References
  • Cleland, W. W. (1964). Dithiothreitol, a New Protective Reagent for SH Groups. Biochemistry, 3(4), 480–482. Link

  • Burns, J. A., et al. (1991). Selective reduction of disulfides by tris(2-carboxyethyl)phosphine.[1][2][3][4][9][10] The Journal of Organic Chemistry, 56(8), 2648–2650. Link

  • Singh, R., & Whitesides, G. M. (1990). Thiol-disulfide interchange.[6][10][11][12][13] Sulfur-Centered Reactive Intermediates in Chemistry and Biology, 117-235.

  • Getz, E. B., et al. (1999).[9] A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry, 273(1), 73–80. Link

  • Ellman, G. L. (1959). Tissue sulfhydryl groups.[14] Archives of Biochemistry and Biophysics, 82(1), 70–77. Link

Reference Standards for Homocysteine Analysis: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for Homocysteine Metabolite Analysis Content Type: Publish Comparison Guide

Executive Summary

In the quantification of Total Homocysteine (tHcy), the choice of reference standard is not merely a procurement detail—it is the primary determinant of analytical accuracy. As a Senior Application Scientist, I have observed that while high-end mass spectrometers can detect femtomolar concentrations, they cannot correct for the non-commutability or matrix effects introduced by poor standard selection.

This guide objectively compares the three dominant classes of reference standards—Carbon-13 labeled , Deuterated , and Neat/External —evaluating their performance in clinical and research bioanalysis.

Part 1: The Landscape of Reference Standards

To understand the necessity of specific standards, we must first visualize the complexity of the analyte itself. Homocysteine (Hcy) does not exist as a simple monomer in plasma; it is a dynamic equilibrium of oxidized disulfides and protein-bound forms.

The Homocysteine Trap (Pathway Diagram)

The following diagram illustrates why "Total Homocysteine" analysis requires a reduction step, and why your Internal Standard (IS) must undergo this same chemical transformation to be valid.

Hcy_Pathway Met Methionine SAM S-Adenosyl methionine (SAM) Met->SAM MAT SAH S-Adenosyl homocysteine (SAH) SAM->SAH Methyl Transfer Hcy Homocysteine (Free Reduced) SAH->Hcy SAHH Hcy->Met MS (Vit B12) Hcy_Dimer Homocystine (Dimer) Hcy->Hcy_Dimer Oxidation (Reversible) Protein_Hcy Protein-Bound Hcy (Albumin) Hcy->Protein_Hcy Disulfide Binding Cys Cystathionine Hcy->Cys CBS (Vit B6)

Figure 1: The Methionine Cycle. Note that ~98% of Hcy in plasma exists as "Homocystine" (dimer) or "Protein-Bound Hcy." Analysis requires chemical reduction to liberate the "Free Reduced" form.

Part 2: Comparative Analysis of Standards

The "Gold Standard" for small molecule quantification is Isotope Dilution Mass Spectrometry (ID-MS). However, not all isotopes are created equal.

1. The Isotope Effect: Deuterium (

) vs. Carbon-13 (

)

This is the most critical technical distinction in Hcy analysis.

  • Deuterium (

    
    -Hcy / 
    
    
    
    -Homocystine):
    • Mechanism: Hydrogen atoms are replaced by Deuterium.

    • The Problem: Deuterium is slightly more lipophilic than Hydrogen. In Reverse Phase LC, deuterated standards often elute slightly earlier than the native analyte (Retention Time Shift ~0.1 - 0.2 min).

    • Consequence: If the matrix contains co-eluting contaminants that cause ion suppression, the IS (eluting earlier) and the Analyte (eluting later) may experience different suppression levels. This negates the purpose of the IS.

  • Carbon-13 (

    
    -Hcy): 
    
    • Mechanism: Carbon-12 is replaced by Carbon-13.

    • The Advantage:

      
       does not alter the lipophilicity or retention time. The IS and the native analyte co-elute perfectly.
      
    • Consequence: Both molecules experience the exact same matrix effects at the exact same moment.

Performance Data Comparison
FeatureCarbon-13 (

-Hcy)
Deuterated (

-Hcy)
External Calibration
Co-elution Perfect (Overlap >99%)Shifted (Pre-elutes)N/A
Matrix Correction ExcellentGood (Variable)Poor
Stability High (Non-exchangeable)Moderate (D-H exchange risk)High
Cost High (

$)
Low ($)Low ($)
Precision (%CV) < 1.5%2.0% - 4.0%> 5.0%
Rec. Application Reference Labs, Clinical TrialsRoutine High-ThroughputQualitative Screening

Expert Insight: For routine clinical diagnostics,


-Hcy is often "good enough" if the chromatographic gradient is shallow. However, for drug development or establishing reference intervals, 

-Hcy is non-negotiable to eliminate bias.
Part 3: Validated Experimental Protocol (ID-LC-MS/MS)

This protocol utilizes a self-validating workflow where the Internal Standard is added before the reduction step. This ensures that any inefficiency in the reduction of the disulfide bond is mathematically corrected by the IS.

Reagents:

  • Analyte: Plasma/Serum (100 µL).[1]

  • Internal Standard:

    
    -Homocystine (Note: Use the dimer form).
    
  • Reducing Agent: Dithiothreitol (DTT), 0.5 M.

  • Precipitating Agent: Acetonitrile + 0.1% Formic Acid.

Step-by-Step Workflow
  • Spike: Add 10 µL of

    
    -Homocystine IS to 100 µL of sample.
    
    • Why? The

      
      -dimer will reduce to two molecules of 
      
      
      
      -monomer, mimicking the native protein-bound Hcy release.
  • Reduction: Add 20 µL of 0.5 M DTT. Vortex. Incubate at RT for 15 min .

    • Critical Control: Do not use TCEP if analyzing in Positive ESI mode without rigorous separation, as TCEP causes severe ion suppression.

  • Precipitation: Add 300 µL of Acetonitrile containing 0.1% Formic Acid. Vortex vigorously for 30s.

  • Separation: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Analysis: Inject 2 µL of supernatant onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

Analytical Workflow Diagram

Workflow Sample Patient Plasma (Contains Protein-Bound Hcy) IS_Add Add IS: d8-Homocystine (Dimer Form) Sample->IS_Add Reduction Reduction (DTT) Cleaves Disulfides IS_Add->Reduction Co-Reduction Equilibrium Equilibration Native Hcy & IS Mix Reduction->Equilibrium 15 min RT Precipitation Protein Precipitation (Acetonitrile) Equilibrium->Precipitation LCMS LC-MS/MS Analysis (m/z 136 -> 90) Precipitation->LCMS

Figure 2: Self-Validating ID-LC-MS/MS Workflow. Adding the IS as a dimer (


) prior to reduction corrects for variations in reduction efficiency.
Part 4: Certified Reference Materials (CRMs)

When validating your method, you must verify accuracy against a known truth. The National Institute of Standards and Technology (NIST) provides the definitive benchmark.

NIST SRM 1955a (Homocysteine in Frozen Human Serum) This is the current "Gold Standard" for accuracy assessment. It contains three levels of endogenous Hcy, value-assigned using higher-order isotope dilution methods (ID-LC-MS/MS and ID-GC-MS).

LevelCertified Concentration (µmol/L)Uncertainty (k=2)Clinical Relevance
Level I 5.62± 0.14Normal / Low
Level II 10.47± 0.30Borderline High
Level III 15.00± 0.21Hyperhomocysteinemia

Data Source: NIST Certificate of Analysis, SRM 1955a [1].

Commutability Warning: Commercial "calibrators" (often lyophilized animal serum spiked with Hcy) frequently fail commutability tests. They may behave differently than fresh frozen human serum in some assays (especially immunoassays). Always validate your calibration curve using SRM 1955a to detect method bias.

References
  • National Institute of Standards and Technology (NIST). (2024).[2] Certificate of Analysis: Standard Reference Material® 1955a - Homocysteine in Frozen Human Serum.[2][3][4][5] NIST.[4][5][6][7] [Link]

  • Magera, M. J., et al. (1999).[8] Method for the determination of total homocysteine in plasma and urine by stable isotope dilution and electrospray tandem mass spectrometry. Clinical Chemistry, 45(9), 1517–1522. [Link]

  • Nelson, B. C., et al. (2003).[5] Comparison of Isotope Dilution Mass Spectrometry Methods for the Determination of Total Homocysteine in Plasma and Serum. Analytical Chemistry, 75(18), 4631–4638. [Link]

  • Hermann, A., et al. (2023). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Cellulose, 30, 2763–2778. [Link]

Sources

A Comprehensive Guide to Determining the Extinction Coefficient of N-acetyl-DL-homocysteine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Thiol Quantification

N-acetyl-DL-homocysteine and its derivatives are of significant interest in biomedical research and drug development due to their potential therapeutic applications.[1][2] Central to their study is the quantification of the free thiol group, a key determinant of their biological activity. The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a particular wavelength, is a fundamental parameter for accurate spectrophotometric quantification.

This guide will focus on the most prevalent method for thiol quantification, the Ellman's test, and provide a rigorous framework for its application to this compound derivatives. We will explore the underlying chemistry, detail experimental protocols, and, most importantly, provide a pathway for determining a specific extinction coefficient for the adduct formed between your molecule of interest and the Ellman's reagent, ensuring the highest level of accuracy.

The Chemistry of Thiol Quantification: Ellman's Reagent (DTNB)

The cornerstone of spectrophotometric thiol quantification is Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB.[3][4][5] The reaction involves the cleavage of the disulfide bond in DTNB by a free thiol, which results in the formation of a mixed disulfide and the release of the 5-thio-2-nitrobenzoate (TNB²⁻) anion. This TNB²⁻ anion is a yellow-colored species with a strong absorbance maximum at 412 nm.

The generalized reaction is as follows:

Ellman_Reaction Thiol R-SH (this compound derivative) MixedDisulfide R-S-S-TNB (Mixed Disulfide) Thiol->MixedDisulfide DTNB DTNB (Ellman's Reagent) DTNB->MixedDisulfide TNB TNB²⁻ (Yellow Anion) Abs @ 412 nm DTNB->TNB +

Caption: Reaction of a thiol with DTNB.

The concentration of the thiol in the sample is determined by measuring the absorbance of the TNB²⁻ anion at 412 nm and applying the Beer-Lambert law:

A = εbc

Where:

  • A is the absorbance

  • ε is the molar extinction coefficient (in M⁻¹cm⁻¹)

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration of the absorbing species (in M)

The widely accepted molar extinction coefficient for the TNB²⁻ anion at 412 nm and pH 8.0 is 14,150 M⁻¹cm⁻¹ .[3] However, for the most accurate determination of the concentration of a specific thiol, it is best practice to generate a standard curve with a highly purified sample of the thiol . This approach accounts for any potential minor contribution of the mixed disulfide to the absorbance at 412 nm.

Experimental Workflow: From Thiolactone to Quantified Thiol

A common precursor for generating this compound is its thiolactone form.[1][6] This stable cyclic compound can be readily hydrolyzed to the free thiol under appropriate conditions. It is crucial to ensure complete hydrolysis to accurately quantify the resulting thiol. Studies have shown that homocysteine thiolactone hydrolysis is pH-dependent, with significant hydrolysis occurring at physiological pH.[7]

The following workflow outlines the key steps for preparing your this compound derivative and determining its extinction coefficient.

Workflow cluster_prep Sample Preparation cluster_quant Quantification & Extinction Coefficient Determination Thiolactone This compound Thiolactone Hydrolysis Hydrolysis (e.g., pH > 7) Thiolactone->Hydrolysis Purification Purification & Verification (e.g., HPLC, NMR) Hydrolysis->Purification StandardPrep Prepare Standard Solutions of Known Concentration Purification->StandardPrep EllmansAssay Perform Ellman's Assay StandardPrep->EllmansAssay StandardCurve Generate Standard Curve (Absorbance vs. Concentration) EllmansAssay->StandardCurve ExtinctionCoeff Calculate Molar Extinction Coefficient (ε) StandardCurve->ExtinctionCoeff

Caption: Experimental workflow for extinction coefficient determination.

Detailed Experimental Protocols

Preparation of this compound from its Thiolactone

Rationale: To obtain the free thiol for quantification, the thiolactone ring must be opened. Alkaline hydrolysis is an effective method. It is critical to start with a high-purity thiolactone.

Materials:

  • This compound thiolactone

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrochloric acid (HCl) solution (for neutralization)

  • Reaction buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)

Protocol:

  • Dissolve a known quantity of this compound thiolactone in the reaction buffer.

  • Initiate hydrolysis by adding a controlled amount of NaOH solution to raise the pH to a level sufficient for ring opening (e.g., pH 10-11). The exact pH and incubation time should be optimized for your specific derivative.

  • Incubate the reaction mixture. The reaction progress can be monitored by taking aliquots at different time points and performing the Ellman's assay until a stable maximum absorbance is reached, indicating complete hydrolysis.

  • Neutralize the solution to the desired pH for your subsequent experiments using HCl.

  • (Optional but Recommended) Purify the resulting this compound using an appropriate method, such as high-performance liquid chromatography (HPLC), to remove any unreacted thiolactone or byproducts. Verify the purity and identity of the product using analytical techniques like NMR or mass spectrometry.

Determining the Molar Extinction Coefficient using Ellman's Assay

Rationale: This protocol provides a self-validating system to determine the specific molar extinction coefficient for your this compound derivative. This is achieved by creating a standard curve with precisely known concentrations of your purified compound.

Materials:

  • Purified this compound derivative of known concentration (stock solution)

  • Ellman's Reagent (DTNB) solution (4 mg/mL in reaction buffer)[3]

  • Reaction Buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)[4]

  • Spectrophotometer and cuvettes (or a 96-well plate reader)

Protocol:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of your purified this compound derivative with a precisely known concentration in the reaction buffer.

    • Perform a series of serial dilutions of the stock solution to create a range of standard concentrations (e.g., from 10 µM to 200 µM). Prepare a blank sample containing only the reaction buffer.

  • Ellman's Reaction:

    • In separate tubes or wells of a microplate, add a defined volume of each standard solution and the blank.

    • To each tube/well, add a specific volume of the DTNB solution. A common ratio is 1 part DTNB solution to 5 parts standard solution.[3]

    • Mix thoroughly and incubate at room temperature for 15 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance of each standard and the blank at 412 nm using a spectrophotometer. Use the blank to zero the instrument.

  • Data Analysis and Extinction Coefficient Calculation:

    • Subtract the absorbance of the blank from the absorbance of each standard.

    • Plot the corrected absorbance values (y-axis) against the corresponding known concentrations of your this compound derivative (x-axis).

    • Perform a linear regression analysis on the data points. The slope of the resulting line represents the molar extinction coefficient (ε) for your specific compound under these assay conditions. The R² value should be close to 1.0, indicating a strong linear relationship.

Comparison of Thiol Quantification Methods

While Ellman's test is the most common spectrophotometric method, other techniques exist for thiol quantification.

MethodPrincipleAdvantagesDisadvantages
Ellman's Test (DTNB) Colorimetric; reaction of thiol with DTNB releases a chromogenic anion.Simple, rapid, and widely used.[5]Can be prone to interference from other reducing agents. The stability of DTNB can be an issue at pH values above 7.
Fluorescent Labeling Thiol-reactive fluorescent dyes (e.g., maleimides) form a fluorescent adduct.High sensitivity.Can be more expensive and may require specific instrumentation.
HPLC with Derivatization Separation of thiols by HPLC followed by detection after derivatization with a chromophoric or fluorophoric agent.High specificity and can quantify multiple thiols in a mixture.More complex, time-consuming, and requires specialized equipment.
Electrochemical Detection Direct oxidation of the thiol group at an electrode surface.High sensitivity and can be used for real-time measurements.Can be susceptible to electrode fouling and interference from other electroactive species.

Conclusion and Best Practices

For routine quantification of this compound derivatives, the standard Ellman's assay using the established extinction coefficient for TNB²⁻ (14,150 M⁻¹cm⁻¹) provides a reliable and convenient method. However, for research and development applications demanding the highest accuracy, determining the specific molar extinction coefficient for the adduct of your derivative with DTNB is strongly recommended.

Key Takeaways for Scientific Integrity:

  • Purity is Paramount: Always use a highly purified and well-characterized standard of your this compound derivative for generating a standard curve.

  • Fresh is Best: Prepare thiol and DTNB solutions fresh daily to avoid inaccuracies due to oxidation.

  • Mind the pH: The Ellman's reaction is pH-dependent. Maintain a consistent and appropriate pH (typically around 8.0) for all measurements.

  • Validate Your Assay: When establishing a new protocol, validate its linearity, accuracy, and precision.

By following the principles and protocols outlined in this guide, researchers can confidently and accurately determine the extinction coefficient of their this compound derivatives, leading to more robust and reproducible scientific outcomes.

References

  • Interchim. (n.d.). Quantitation of sulfhydryls DTNB, Ellman's reagent. Retrieved from [Link]

  • PubMed. (1987). Effect of this compound thiolactone and 2,3-dimercaptosuccinic acid on the restoration of alkaline phosphatase in the nervous system of rat during methylmercury toxication. Retrieved from [Link]

  • PubMed. (2019). Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation. Retrieved from [Link]

  • Google Patents. (n.d.). Process for obtaining n-acetyl homocysteine thiolactone from DL-homocystine by electrochemical methods.
  • MDPI. (2020). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Retrieved from [Link]

  • NIH. (2021). Selective Screening of Biological Thiols by Means of an Unreported Magenta Interaction and Evaluation Using Smartphones. Retrieved from [Link]

  • ResearchGate. (2017). DTNB-Based Quantification of In Vitro Enzymatic N-Terminal Acetyltransferase Activity. Retrieved from [Link]

  • BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. Retrieved from [Link]

  • MDPI. (2022). Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics: Simultaneous Analysis of Mixtures with Homocysteine Following Separation by Fluorosurfactant-Modified Gold Nanoparticles. Retrieved from [Link]

  • ResearchGate. (2019). Reaction of N -acetylhomocysteine thiolactone with propylamine in di ff erent solvents. Retrieved from [Link]

  • NIH. (2019). Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of continuous production method of DL-homocysteine thiolactone hydrochloride.
  • MDPI. (2020). Homocysteine Thiolactone: Biology and Chemistry. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl-DL-homocysteine
Reactant of Route 2
Reactant of Route 2
N-Acetyl-DL-homocysteine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.